Product packaging for Benzofuran-4-amine(Cat. No.:CAS No. 412336-07-3)

Benzofuran-4-amine

Cat. No.: B1279817
CAS No.: 412336-07-3
M. Wt: 133.15 g/mol
InChI Key: OCZGGFAZAPGFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran-4-amine is a chemical compound featuring an amine functional group on the benzofuran scaffold, a structure of significant interest in medicinal and organic chemistry. The benzofuran core is a privileged structure in drug discovery, known for its diverse pharmacological properties. Researchers value this amine-substituted derivative primarily as a versatile building block for the synthesis of more complex, biologically active molecules . The benzofuran scaffold is extensively investigated in anticancer research. Molecular hybrids incorporating benzofuran and other pharmacophores, such as quinazoline, have demonstrated potent cytotoxicity against various human cancer cell lines and have been identified as potent inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) phosphorylation . Furthermore, benzofuran-based structures have been designed and synthesized as novel tubulin polymerization inhibitors , disrupting microtubule formation and showing promise as antitumor agents . Beyond oncology, the benzofuran scaffold exhibits a broad spectrum of biological activities, making it a key structure in developing new therapeutic agents. Research highlights its potential in antimicrobial applications, with some derivatives showing activity against bacterial and fungal strains, including Mycobacterium tuberculosis . Other research avenues explore benzofuran derivatives for their antioxidant properties . As a specialist chemical supplier, we provide this compound to support innovation in life sciences and materials research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B1279817 Benzofuran-4-amine CAS No. 412336-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGGFAZAPGFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465333
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412336-07-3
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Synthetic History of Benzofuran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-4-amine, a key heterocyclic amine, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and its role as a modulator of critical signaling pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the benzofuran core.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] The introduction of an amino group at the 4-position of the benzofuran ring system gives rise to this compound, a versatile building block for the synthesis of a diverse range of biologically active molecules. The unique structural and electronic properties of this core have led to its incorporation into numerous compounds targeting a variety of diseases.

While the broader class of benzofurans has a history dating back to the 19th century, with the first synthesis of the parent benzofuran ring by Perkin in 1870, the specific history of this compound is less definitively documented in readily available literature.[2] Its emergence as a compound of interest is closely tied to the growing recognition of aminobenzofurans as valuable pharmacophores in the latter half of the 20th century and into the 21st century.

Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₈H₇NOExperimentalPubChem
Molecular Weight 133.15 g/mol CalculatedPubChem
CAS Number 412336-07-3ExperimentalPubChem
Melting Point Not available--
Boiling Point 259.8 ± 13.0 °CPredictedChemicalBook
Density 1.225 ± 0.06 g/cm³PredictedChemicalBook
pKa (most basic) 3.68 ± 0.10PredictedChemicalBook
LogP 1.6PredictedPubChem

Note: Predicted values should be confirmed by experimental determination.

Key Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the benzofuran ring followed by the introduction or modification of the amino group at the C4 position. The reduction of a 4-nitrobenzofuran precursor is a common and effective method.

Synthesis of the Precursor: 4-Nitrobenzofuran

A crucial intermediate in the synthesis of this compound is 4-nitrobenzofuran. While various methods for the synthesis of nitrobenzofurans exist, a general approach involves the cyclization of a suitably substituted phenol.

Experimental Protocol: Synthesis of 4-Nitrobenzofuran (General Approach)

Materials:

  • Substituted o-nitrophenol

  • α-Halo ketone (e.g., chloroacetone)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • To a solution of the substituted o-nitrophenol in a suitable solvent, add the base and the α-halo ketone.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-nitrobenzofuran derivative.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Reduction of 4-Nitrobenzofuran to this compound

The reduction of the nitro group at the C4 position is a key step to yield this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂

Materials:

  • 4-Nitrobenzofuran

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Strategies

While the reduction of 4-nitrobenzofuran is a common route, other methods have been developed for the synthesis of 4-aminobenzofuran derivatives.

Smiles Rearrangement

The Smiles rearrangement provides an alternative pathway starting from 4-hydroxybenzofuran precursors. This intramolecular nucleophilic aromatic substitution involves the conversion of the phenol to a suitable ether, which then rearranges to the desired amine.[3]

Experimental Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Smiles Rearrangement

Step 1: Synthesis of the Ether Precursor

  • To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add an appropriate halo-amide (e.g., 2-bromo-2-methylpropionamide, 1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

Step 2: Smiles Rearrangement

  • The isolated ether precursor is then subjected to rearrangement conditions, typically involving a strong base in a high-boiling polar solvent like DMSO, to yield the 4-aminobenzofuran derivative.[3]

Biological Activity and Signaling Pathways

This compound derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, particularly in cancer and inflammation. Their mechanism of action often involves the inhibition of protein kinases and transcription factors that are crucial for cell growth, proliferation, and survival.

Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have demonstrated that certain benzofuran derivatives can exert their anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central regulators of inflammatory responses and cellular proliferation.

The diagram below illustrates a generalized workflow for the synthesis of this compound, a key step in the development of these targeted inhibitors.

G General Synthetic Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Reduction o-Nitrophenol o-Nitrophenol Cyclization Cyclization o-Nitrophenol->Cyclization Alpha-Halo Ketone Alpha-Halo Ketone Alpha-Halo Ketone->Cyclization 4-Nitrobenzofuran 4-Nitrobenzofuran 4-Nitrobenzofuran_ref 4-Nitrobenzofuran Cyclization->4-Nitrobenzofuran Reducing Agent (e.g., SnCl2) Reducing Agent (e.g., SnCl2) Reduction_step Reduction Reducing Agent (e.g., SnCl2)->Reduction_step This compound This compound 4-Nitrobenzofuran_ref->Reduction_step Reduction_step->this compound

Caption: Synthetic workflow for this compound.

The following diagram illustrates the inhibitory effect of a hypothetical this compound derivative on the canonical NF-κB signaling pathway.

G Inhibition of the Canonical NF-κB Signaling Pathway Stimulus (e.g., TNF-α, IL-1) Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Active Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

Caption: Inhibition of NF-κB signaling.

This final diagram depicts the potential inhibitory action of a this compound derivative on the MAPK/ERK signaling cascade.

G Inhibition of the MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation This compound Derivative This compound Derivative This compound Derivative->Raf Inhibition

Caption: Inhibition of MAPK/ERK signaling.

Conclusion

This compound stands as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued importance in the field of medicinal chemistry. This technical guide has provided a detailed overview of the synthesis, properties, and biological relevance of this key scaffold. Further exploration into the historical origins of this compound and the experimental determination of its physicochemical properties will undoubtedly provide a more complete picture of this valuable molecule. The continued investigation into the interaction of its derivatives with critical signaling pathways, such as NF-κB and MAPK, holds significant promise for the future of targeted drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran-4-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities.[1][2] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] Specifically, aminobenzofurans have garnered interest for their potential as antiarrhythmic agents and as intermediates in the synthesis of more complex therapeutic molecules.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of key synthetic pathways, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[4][5]
Molecular Weight 133.15 g/mol [4][5]
CAS Number 412336-07-3[4]
Appearance Solid[5]
Boiling Point 259.8 ± 13.0 °C (Predicted)[6]
Density 1.225 ± 0.06 g/cm³ (Predicted)[6]
pKa (Predicted) 3.68 ± 0.10[6]
InChIKey OCZGGFAZAPGFMC-UHFFFAOYSA-N[4][5]
SMILES C1=CC=C2C(=C1)C=CO2.N[4]
Purity ≥97%[5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The primary methods involve the introduction of an amino group at the C4 position of the benzofuran core, including the reduction of a nitro precursor, the Smiles rearrangement of a hydroxy-precursor, and transition metal-catalyzed amination.[7]

A common and effective method for preparing this compound is the reduction of a 4-nitrobenzofuran precursor.[7] This transformation can be accomplished using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being frequently employed.

Detailed Protocol using Stannous Chloride (SnCl₂):

  • Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3.0 to 5.0 equivalents, to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for a period of 2 to 4 hours.

  • Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G Workflow for Reduction of 4-Nitrobenzofuran cluster_0 Reaction Setup cluster_1 Work-up & Purification start Dissolve 4-Nitrobenzofuran in Ethanol add_sncl2 Add SnCl2·2H2O start->add_sncl2 reflux Reflux at 78°C for 2-4 hours add_sncl2->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of this compound via reduction.

The Smiles rearrangement provides an alternative pathway, starting from the more readily available 4-hydroxybenzofuran.[7] This intramolecular nucleophilic aromatic substitution involves converting the phenol into a suitable ether, which then rearranges to the desired amine.[7][8]

Detailed Two-Step Protocol:

  • Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

    • To a solution of 4-hydroxybenzofuran (1.0 eq) in a solvent like dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.[7]

    • Stir the mixture at room temperature for 30 minutes.[7]

    • Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.[7]

    • After completion, cool the mixture, add water, and extract with ethyl acetate.[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

    • Purify the crude product by column chromatography to obtain the intermediate ether.[7]

  • Step 2: Smiles Rearrangement and Hydrolysis

    • To a solution of the intermediate ether (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.[7]

    • Add a high-boiling polar solvent like dimethyl sulfoxide (DMSO) and heat the mixture to 120-150 °C for 24-48 hours, monitoring by TLC.[7]

    • Upon completion, the reaction mixture is worked up similarly to the previous steps, followed by hydrolysis of the amide to yield the final amine product.

G Smiles Rearrangement Synthesis Pathway start 4-Hydroxybenzofuran step1 Step 1: Ether Formation (NaH, 2-bromo-2-methylpropionamide) start->step1 intermediate 2-(Benzofuran-4-yloxy)-2-methyl- propionamide step1->intermediate step2 Step 2: Smiles Rearrangement (NaH, DMSO, 120-150°C) intermediate->step2 hydrolysis Hydrolysis step2->hydrolysis end This compound hydrolysis->end

Caption: Key stages in the synthesis of this compound via Smiles Rearrangement.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a modern and versatile method for forming the C-N bond.[7] This approach typically involves the reaction of a halo-benzofuran with an amine source in the presence of a palladium catalyst and a suitable ligand.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a protected amine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base like sodium tert-butoxide (1.4 eq).[7]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]

  • Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture to 80-110 °C for 12-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.[7]

Biological Significance and Applications

The benzofuran scaffold is a cornerstone in the development of pharmaceuticals due to its wide spectrum of biological activities.[1][2] Benzofuran derivatives have demonstrated significant potential as:

  • Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell lines.[2][3]

  • Antimicrobial and Antifungal Agents: The benzofuran nucleus is found in compounds with potent activity against bacteria and fungi.[9][10]

  • Anti-inflammatory Agents: Some benzofurans show promise in modulating inflammatory pathways.[2]

  • Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for various protein kinases involved in signaling pathways.[7]

The 4-amino substitution on the benzofuran ring provides a crucial handle for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery programs. This position can be readily derivatized to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. While a specific crystal structure for the parent molecule, benzofuran-4-amine, is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive analysis of a closely related and structurally characterized benzofuran derivative: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of its crystal structure, and discusses the broader biological significance of the aminobenzofuran scaffold, including its interaction with key signaling pathways.

Introduction to Benzofuran Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as a core scaffold for numerous natural products and synthetic molecules with significant biological properties.[1] These compounds have been reported to exhibit a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of an amino group to the benzofuran ring system, particularly at the 4-position, can significantly modulate the molecule's electronic properties and biological activity, making 4-aminobenzofuran derivatives a promising area for drug discovery.[3]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and crystallization of benzofuran derivatives to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for the synthesis of aminobenzofurans and the crystallization of a representative benzofuran derivative.[3][4]

Synthesis of 4-Aminobenzofuran Derivatives

A common and effective method for synthesizing 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor.[3]

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂ [3]

  • Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

Single Crystal Growth

The growth of single crystals is a critical step for X-ray crystallographic analysis. A slow evaporation method is often employed.

Experimental Protocol: Crystallization by Slow Evaporation [4]

  • Dissolve the purified benzofuran derivative in a suitable solvent or a mixture of solvents (e.g., petroleum ether-ethyl acetate) to form a saturated or near-saturated solution.

  • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, as the solvent evaporates, crystals should form.

  • Carefully select a well-formed single crystal for X-ray diffraction analysis.

Crystal Structure Analysis of a Benzofuran Derivative

As a definitive crystal structure for this compound is not available, we present the analysis of a related compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, to illustrate the crystallographic features of this class of molecules.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[4]

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₇
Formula Weight332.27 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4
Calculated Density (g/cm³)1.487
Absorption Coefficient (mm⁻¹)0.120
F(000)688.0
Final R indices [I > 2σ(I)]R₁ = 0.0414, wR₂ = 0.1108
Molecular and Crystal Packing

The crystal structure reveals two crystallographically independent molecules in the asymmetric unit. The benzofuran ring system and the succinimide ring are not coplanar, with a significant dihedral angle between them.[4] The crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions, which result in the formation of a 2D supramolecular layered structure.[4]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and modulate key signaling pathways, contributing to their therapeutic effects.

Broad-Spectrum Biological Activities

Substituted benzofurans have been reported to possess a wide range of biological activities, including:

  • Anticancer: Some derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory: Benzofuran-based compounds have been shown to have anti-inflammatory properties.[1]

  • Antimicrobial: Antibacterial and antifungal activities have been observed in several benzofuran derivatives.[2]

  • Antiviral: Certain benzofurans have demonstrated antiviral efficacy.[1]

Interaction with Signaling Pathways

The anti-inflammatory effects of some benzofuran derivatives have been linked to the modulation of the NF-κB and MAPK signaling pathways.[5] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a 4-aminobenzofuran derivative to its crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start 4-Nitrobenzofuran reduction Reduction (e.g., SnCl2/EtOH) start->reduction purification Purification (Chromatography) reduction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal xray X-ray Diffraction crystal->xray structure Structure Solution & Refinement xray->structure analysis Data Analysis structure->analysis

Caption: General experimental workflow for the synthesis and crystal structure analysis of 4-aminobenzofuran derivatives.

NF-κB Signaling Pathway Modulation

This diagram depicts a simplified overview of the NF-κB signaling pathway and the potential point of intervention by benzofuran derivatives.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimulus->ikk benzofuran Benzofuran Derivative benzofuran->ikk Inhibition ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Expression dna->gene

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzofuran derivatives.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the analysis of structurally related benzofuran derivatives provides valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of compounds. The established synthetic routes and the growing understanding of their biological activities and interactions with key signaling pathways, such as NF-κB, underscore the therapeutic potential of aminobenzofurans. Further crystallographic studies on this compound and its analogs will be instrumental in advancing the rational design of novel therapeutic agents.

References

Spectroscopic Characterization of Benzofuran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-amine, a key heterocyclic amine of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound is an aromatic heterocyclic compound featuring a benzofuran core with an amine substituent at the 4-position. Its structural elucidation and characterization are fundamental for its application in drug discovery and development, where precise knowledge of its chemical identity and purity is paramount. This guide presents a summary of its key spectroscopic signatures.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on computational predictions from reputable software (ACD/Labs, ChemDraw). These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5 - 7.3m-Aromatic Protons
~7.2 - 7.0m-Aromatic Protons
~6.8 - 6.6m-Aromatic Protons
~4.0 (broad s)s--NH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~155C-O (Benzofuran)
~145C-N (Aromatic)
~140Quaternary C (Benzofuran)
~128Aromatic CH
~125Aromatic CH
~120Quaternary C (Benzofuran)
~115Aromatic CH
~105Aromatic CH
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3300Medium, Sharp (doublet)N-H Stretch (asymmetric & symmetric)
~3100 - 3000MediumAromatic C-H Stretch
~1620 - 1580StrongN-H Bend (Scissoring)
~1600, ~1480Medium - StrongAromatic C=C Stretch
~1350 - 1250StrongAromatic C-N Stretch
~1250 - 1000MediumC-O Stretch (Benzofuran)
~900 - 675StrongAromatic C-H Out-of-Plane Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
105~60[M - CO]⁺
78~40[C₆H₄N]⁺
77~30[C₆H₅]⁺
52~20[C₄H₄]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1][2]

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1][2]

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • For a pure, solid sample, a direct insertion probe can be used.

  • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

Ionization and Analysis:

  • The sample is vaporized in the ion source under high vacuum.[3]

  • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[3]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR FT-IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry (EI) Purified_Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Spectroscopic analysis workflow.

This comprehensive guide provides the foundational spectroscopic information and methodologies necessary for the unambiguous identification and characterization of this compound, supporting its use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Quantum Chemical Calculations for Benzofuran-4-amine

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][2][4][5][6] this compound, as a specific derivative, holds significant potential for the development of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing effective drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these molecular characteristics.[3][7][8][9]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing the methodologies, expected data, and their implications for drug development.

Molecular Structure of this compound

The foundational step in any computational analysis is the determination of the molecule's stable three-dimensional geometry.

Caption: Molecular structure of this compound.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure of molecules. The protocol for this compound would typically involve the following steps:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on this optimized geometry. A commonly used functional for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p).[8][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[8][9]

  • Vibrational Frequency Analysis: This calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the accuracy of the computational method.[8][10]

  • Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. These include:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7][8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.[7]

Computational Workflow

The logical flow of a typical quantum chemical investigation is outlined below.

G start Initial Molecular Structure of this compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check No Imaginary Frequencies? freq->check check->opt No eprop Electronic Property Calculation (HOMO, LUMO, MEP) check->eprop Yes sar Structure-Activity Relationship (SAR) Analysis eprop->sar end Drug Design & Development sar->end

Caption: General workflow for quantum chemical calculations.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data obtained from DFT calculations for this compound. The values presented are representative and based on findings for similar benzofuran derivatives.[7][8]

Table 1: Optimized Geometrical Parameters (Representative Data)
ParameterBond/AngleCalculated Value
Bond LengthC7a-O11.37 Å
O1-C21.36 Å
C2-C31.38 Å
C3-C3a1.43 Å
C3a-C7a1.39 Å
C3a-C41.41 Å
C4-N81.39 Å
Bond AngleC7a-O1-C2106.5°
O1-C2-C3111.0°
C2-C3-C3a106.0°
C3-C3a-C7a106.5°
C3-C3a-C4133.0°
Table 2: Calculated Vibrational Frequencies (Representative Data)
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H StretchAmine3455, 3360
C-H StretchAromatic3100 - 3000
C=C StretchAromatic Ring1620
C-N StretchAmine1350
C-O-C StretchFuran Ring1250
Table 3: Calculated Electronic Properties (Representative Data)
PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.20
Energy Gap (ΔE)4.65
Ionization Potential5.85
Electron Affinity1.20
Electronegativity (χ)3.53
Hardness (η)2.33
Softness (S)0.43
Electrophilicity Index (ω)2.68

Implications for Drug Development

The data derived from quantum chemical calculations provide valuable insights for drug design and development.

HOMO High HOMO Energy (Electron Donating) Reactivity High Chemical Reactivity HOMO->Reactivity LUMO Low LUMO Energy (Electron Accepting) LUMO->Reactivity EnergyGap Small HOMO-LUMO Gap EnergyGap->Reactivity Bioactivity Potential Biological Activity Reactivity->Bioactivity MEP MEP Analysis (Interaction Sites) MEP->Bioactivity

Caption: Relationship between electronic properties and bioactivity.

  • Structure-Activity Relationships (SAR): By calculating these properties for a series of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR). This allows for the prediction of the biological activity of novel compounds before their synthesis, saving time and resources.[1]

  • Reactivity and Stability: The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.[8]

  • Pharmacophore Modeling: The MEP map helps in identifying the key features of this compound that are responsible for its interaction with biological targets. This information is vital for pharmacophore modeling and the design of more potent and selective drugs.

  • Metabolic Stability: Understanding the electronic properties can also provide clues about the metabolic fate of a drug candidate. Sites that are electronically rich or deficient may be more susceptible to metabolic transformations.

References

Solubility Profile of Benzofuran-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor solubility can lead to unpredictable results in biological assays and significant challenges in developing a viable drug product.[1][2][3] Benzofuran-4-amine, as a heterocyclic aromatic amine, is expected to exhibit pH-dependent aqueous solubility and variable solubility in organic solvents. A thorough understanding of its solubility profile is therefore essential for its progression in any drug discovery and development pipeline.

This technical guide details the standard experimental protocols for determining the thermodynamic and pH-dependent solubility of this compound. It also presents an illustrative solubility profile in various solvent systems to serve as a practical reference for researchers.

Illustrative Solubility Data

The following table summarizes a hypothetical, yet chemically reasonable, solubility profile for this compound in a range of common organic and aqueous solvents at ambient temperature (25°C). This data should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Illustrative Solubility of this compound

Solvent/Aqueous BufferSolvent TypePredicted Solubility (mg/mL)
MethanolPolar Protic> 50
EthanolPolar Protic> 30
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
AcetonitrilePolar Aprotic~ 10-20
Dichloromethane (DCM)Non-polar~ 5-10
TolueneNon-polar< 1
n-HexaneNon-polar< 0.1
Aqueous Buffer, pH 2.0Aqueous> 20 (as hydrochloride salt)
Aqueous Buffer, pH 7.4Aqueous~ 0.5 - 1.5
Aqueous Buffer, pH 9.0Aqueous< 0.1

Note: These values are illustrative and intended for guidance. Actual experimental values may vary.

Experimental Protocols

Accurate solubility determination is crucial. The following are detailed, standard laboratory protocols for measuring the key solubility parameters of this compound.

The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the clear supernatant. To remove any undissolved micro-particles, the aliquot must be filtered (using a syringe filter, e.g., 0.22 µm) or centrifuged at high speed.[3][7]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. The concentration is determined by comparing its response to a standard calibration curve.

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. Potentiometric titration is a precise method to determine the acid dissociation constant (pKa) and can also be adapted to measure solubility as a function of pH.[8][9][10]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution containing a co-solvent (if necessary to achieve initial dissolution) and an electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using an automated burette. Record the pH of the solution after each addition, allowing the system to reach equilibrium.

  • Data Analysis for pKa: Generate a titration curve by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often found by analyzing the first or second derivative of the curve).[11]

  • pH-Solubility Profile: The titration data can be used to calculate the solubility at different pH values. As the titrant is added, the pH changes, and if the compound precipitates, the concentration of the dissolved species in equilibrium with the solid can be determined.

Visualization of Experimental Workflows

Solubility_Determination_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Thermodynamic Solubility cluster_2 Phase 3: pH-Dependent Profile start Start with this compound solid kinetic_sol Kinetic Solubility Screen (DMSO stock method) start->kinetic_sol shake_flask Shake-Flask Method (Gold Standard) kinetic_sol->shake_flask Proceed for definitive data pot_titration Potentiometric Titration kinetic_sol->pot_titration For ionizable compounds equilibration Equilibration (24-72h) in various solvents shake_flask->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation quantification Quantification (HPLC-UV) phase_separation->quantification thermo_data Thermodynamic Solubility Data quantification->thermo_data pka_det pKa Determination pot_titration->pka_det ph_sol_profile pH-Solubility Profile Generation pka_det->ph_sol_profile ph_data pH-Dependent Solubility Data ph_sol_profile->ph_data

Caption: A general workflow for the comprehensive solubility profiling of a research compound.

Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_process Process & Analysis sample_prep Prepare this compound Solution titration_vessel Titration Vessel with pH Electrode & Stirrer sample_prep->titration_vessel titration Perform Stepwise Titration titration_vessel->titration burette Automated Burette (Standardized Acid Titrant) burette->titration_vessel data_acq Record pH vs. Titrant Volume titration->data_acq titration_curve Generate Titration Curve data_acq->titration_curve analysis Analyze Curve for Inflection Point titration_curve->analysis pka_result Determine pKa Value analysis->pka_result

Caption: Workflow for pKa determination of this compound using potentiometric titration.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran-4-amine, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can occur during manufacturing and formulation. This guide summarizes the anticipated thermal behavior of this compound and proposes potential decomposition pathways based on the known chemistry of its constituent functional groups.

Predicted Thermal Stability

While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available, a qualitative assessment of its thermal stability can be inferred from the behavior of analogous compounds.

  • Aromatic Amines: Aromatic amines generally exhibit moderate to high thermal stability. The stability is influenced by the nature and position of substituents on the aromatic ring. The presence of the amino group can influence decomposition, which often involves cleavage of the C-N bond. Thermal degradation of some amines has been observed to accelerate above 350°F (approximately 177°C), especially in the presence of other reactants, though many are stable to higher temperatures.[1]

  • Benzofuran Derivatives: The benzofuran ring system is relatively stable due to its aromaticity. Pyrolysis of furan and its derivatives typically involves ring-opening reactions to produce smaller, volatile compounds.[2][3] Computational studies on benzofuran decomposition suggest that initial decomposition pathways can be complex, involving intermediates that are not formed through single-step reactions.[4] The presence of substituents can significantly alter the decomposition mechanism and the temperature at which it occurs.

Based on these general principles, this compound is expected to be a relatively thermally stable compound. Its decomposition is likely to be initiated at elevated temperatures, probably in the range of several hundred degrees Celsius in an inert atmosphere. The presence of the amino group might slightly lower the decomposition temperature compared to the unsubstituted benzofuran.

Proposed Decomposition Pathways

In the absence of experimental data, the following decomposition pathways for this compound are proposed based on established reaction mechanisms for aromatic amines and furan derivatives. These pathways are hypothetical and require experimental validation.

The initial steps of thermal decomposition could involve one or more of the following processes:

  • C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond of the amino group to generate a benzofuranyl radical and an amino radical.

  • Furan Ring Opening: Scission of the furan ring, a common decomposition pathway for furanic compounds at high temperatures.[3][5] This could lead to the formation of various unsaturated species.

  • Reactions involving the Amino Group: The amino group could participate in intermolecular condensation reactions at elevated temperatures, leading to the formation of larger, polymeric structures.

A possible logical flow for the initial decomposition steps is illustrated in the diagram below.

Decomposition_Pathway This compound This compound Heat Heat This compound->Heat Decomposition Decomposition Heat->Decomposition Pathway_A C-N Bond Cleavage Decomposition->Pathway_A Pathway_B Furan Ring Opening Decomposition->Pathway_B Pathway_C Intermolecular Condensation Decomposition->Pathway_C Products_A Benzofuranyl Radical + Amino Radical Pathway_A->Products_A Products_B Unsaturated Intermediates Pathway_B->Products_B Products_C Polymeric Species Pathway_C->Products_C

Caption: Proposed initial decomposition pathways for this compound under thermal stress.

Recommended Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment. An oxidizing atmosphere (e.g., air) could also be used for comparison.

    • Heating Rate: A linear heating rate of 10 °C/min is standard, but other rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

    • Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C or higher).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax, from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

  • Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or argon at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond any expected thermal events.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are determined.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Loading into TGA/DSC pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data DTG_Data Derivative of Mass Loss (DTG) TGA_Data->DTG_Data Tonset Decomposition Onset Temperature TGA_Data->Tonset Mass_Loss % Mass Loss TGA_Data->Mass_Loss Tmax Temperature of Max. Decomposition Rate DTG_Data->Tmax Melting_Point Melting Point & ΔHfus DSC_Data->Melting_Point Decomp_Enthalpy Decomposition Enthalpy (ΔHdecomp) DSC_Data->Decomp_Enthalpy

Caption: A general experimental workflow for the thermal analysis of this compound.

Data Presentation (Hypothetical)

Should experimental data become available, it should be summarized in clear, structured tables for easy comparison. Below are templates for presenting TGA and DSC data.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (in N2)Value (in Air)
Onset of Decomposition (Tonset)e.g., 250 °Ce.g., 230 °C
Temperature of Max. Rate (Tmax)e.g., 275 °Ce.g., 255 °C
% Mass Loss (up to 600 °C)e.g., 85%e.g., 98%
Residual Mass at 600 °Ce.g., 15%e.g., 2%

Table 2: Hypothetical DSC Data for this compound (in N2)

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (J/g)
Meltinge.g., 85 °Ce.g., 90 °Ce.g., 120 (Endo)
Decompositione.g., 245 °Ce.g., 270 °Ce.g., -450 (Exo)

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the reviewed literature, this guide provides a foundational understanding based on the known behavior of related chemical structures. It is anticipated that this compound possesses moderate to good thermal stability. The proposed decomposition pathways and recommended experimental protocols offer a starting point for researchers to conduct detailed investigations. The generation of empirical data through TGA, DSC, and analysis of decomposition products is essential for a comprehensive understanding of the thermal properties of this important molecule.

References

A Technical Guide to the Potential Polymorphism of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, impacting a compound's bioavailability, stability, and manufacturability. While specific polymorphic studies on Benzofuran-4-amine are not extensively documented in publicly available literature, its molecular structure suggests a high potential for polymorphic behavior. This technical guide provides a comprehensive framework for investigating the potential polymorphism of this compound. It outlines theoretical considerations, detailed experimental protocols for polymorph screening and characterization, and data presentation strategies. The methodologies described herein are grounded in established principles of solid-state chemistry and are designed to enable researchers to systematically explore and identify different crystalline forms of this compound.

Introduction to Polymorphism in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its therapeutic efficacy and commercial viability. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug. A more soluble metastable form may lead to faster absorption, while a more stable form might have a longer shelf life.[1]

  • Melting Point and Stability: Thermodynamic stability is crucial for formulation and storage. A less stable polymorph could potentially convert to a more stable form over time, altering the drug product's performance.

  • Mechanical Properties: Crystal habit and mechanical strength affect powder flow, compaction, and tablet manufacturing processes.

Given that a significant percentage of organic molecules exhibit polymorphism, a thorough investigation is a regulatory expectation and a scientific necessity in drug development.[2] Benzofuran derivatives, a class of compounds with diverse biological activities, are no exception to this phenomenon.[3][4][5][6]

Structural Features of this compound and Polymorphic Potential

The molecular structure of this compound (C₈H₇NO) possesses key features that suggest a propensity for forming multiple crystalline arrangements:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atom in the furan ring and the nitrogen of the amine can act as hydrogen bond acceptors. The formation of different hydrogen bonding networks (e.g., chains, dimers, sheets) is a common driver of polymorphism.

  • Aromatic Stacking: The planar benzofuran ring system allows for π-π stacking interactions. Variations in the stacking geometry (e.g., parallel, T-shaped) can lead to different crystal packing efficiencies and, consequently, different polymorphs.

  • Molecular Conformation: While the benzofuran ring itself is rigid, minor conformational flexibility in the exocyclic amine group could exist, potentially influencing crystal packing.

The interplay of these intermolecular forces can result in a complex potential energy landscape with multiple local minima, each corresponding to a different polymorphic form.

Experimental Workflow for Polymorph Screening

A systematic polymorph screen aims to crystallize a compound under a wide range of conditions to access as many solid forms as possible. The following diagram illustrates a typical workflow.

polymorph_screening_workflow cluster_preparation Preparation cluster_crystallization Crystallization Methods cluster_analysis Primary Analysis cluster_characterization Secondary Characterization API_Source This compound (Single Batch) Solvent_Evaporation Slow Evaporation API_Source->Solvent_Evaporation Cooling Cooling Crystallization API_Source->Cooling Vapor_Diffusion Vapor Diffusion (Solvent/Anti-solvent) API_Source->Vapor_Diffusion Slurrying Slurry Conversion API_Source->Slurrying Melting Melt Crystallization (Hot-stage Microscopy) API_Source->Melting PXRD Powder X-ray Diffraction (PXRD) Solvent_Evaporation->PXRD Cooling->PXRD Vapor_Diffusion->PXRD Slurrying->PXRD Melting->PXRD SCXRD Single Crystal XRD PXRD->SCXRD Identify unique patterns DSC_TGA DSC / TGA PXRD->DSC_TGA Characterize thermal properties Spectroscopy FTIR / Raman PXRD->Spectroscopy Correlate spectral features Microscopy Optical & SEM PXRD->Microscopy Observe crystal habit

Caption: Workflow for a comprehensive polymorph screen of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for a polymorph screen of this compound. It is crucial to use a single, purified batch of the compound to avoid impurities influencing the crystallization outcome.

Crystallization Techniques

A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

Table 1: Suggested Solvents for Polymorph Screening

Solvent ClassExamplesProperties
Protic Methanol, Ethanol, Isopropanol, WaterHydrogen bond donors and acceptors
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMFHydrogen bond acceptors, polar
Aprotic Nonpolar Toluene, Hexane, DichloromethaneWeak intermolecular forces

a) Slow Solvent Evaporation:

  • Prepare saturated or near-saturated solutions of this compound in a variety of solvents from Table 1 at ambient temperature.

  • Dispense the solutions into small, open vials (e.g., 2 mL).

  • Cover the vials with perforated foil to slow the evaporation rate.

  • Allow the solvent to evaporate at different temperatures (e.g., 4°C, ambient, 40°C).

  • Visually inspect for crystal formation and harvest the solids for analysis.

b) Cooling Crystallization:

  • Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50°C or just below the solvent's boiling point).

  • Filter the hot solutions to remove any particulate matter.

  • Allow the solutions to cool slowly to ambient temperature.

  • For some samples, induce further cooling to 4°C.

  • Collect the resulting crystals by filtration.

c) Vapor Diffusion (Solvent/Anti-solvent):

  • Dissolve this compound in a small amount of a good solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble).

  • Allow the anti-solvent vapor to slowly diffuse into the solvent, reducing the solubility of this compound and inducing crystallization.

d) Slurry Conversion:

  • Add an excess of this compound solid to a small amount of a selected solvent in which it is sparingly soluble.

  • Agitate the slurry (e.g., using a magnetic stirrer or shaker) at a constant temperature for an extended period (e.g., 1-2 weeks).

  • This method allows for the conversion of less stable forms to the most stable polymorph under those conditions.

  • Isolate the solid by filtration and analyze.

Analytical Characterization Techniques

a) Powder X-ray Diffraction (PXRD):

  • Purpose: The primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern.

  • Methodology:

    • Gently grind a small sample of the crystalline material to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source (Cu Kα).

    • Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphs.

b) Single Crystal X-ray Diffraction (SCXRD):

  • Purpose: To definitively determine the crystal structure of a polymorph, including the unit cell dimensions, space group, and atomic positions. This provides unambiguous proof of a new polymorphic form and reveals the molecular packing and intermolecular interactions.

  • Methodology:

    • Identify a high-quality single crystal from the crystallization experiments under a microscope.

    • Mount the crystal on a goniometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

    • Solve and refine the crystal structure using appropriate software.

Table 2: Hypothetical Crystallographic Data for this compound Polymorphs

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.510.2
b (Å)12.16.8
c (Å)7.39.5
β (°)98.590
Volume (ų)745658
Z44
Calculated Density (g/cm³)1.481.66

This table is illustrative and provides an example of how to present crystallographic data for different polymorphs.

c) Thermal Analysis (DSC and TGA):

  • Purpose: To investigate the thermal behavior of the solid forms, including melting points, phase transitions, and desolvation events.

  • Methodology (DSC):

    • Accurately weigh a small amount of sample (1-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. Endotherms typically represent melting or solid-solid transitions, while exotherms can indicate crystallization or decomposition.

  • Methodology (TGA):

    • Weigh a sample into a TGA pan.

    • Heat the sample at a constant rate.

    • Monitor the change in mass as a function of temperature. Mass loss can indicate the presence of solvent (solvates) or decomposition.

d) Vibrational Spectroscopy (FTIR and Raman):

  • Purpose: To provide a "fingerprint" of each polymorphic form. Differences in the crystal lattice and intermolecular interactions (especially hydrogen bonding) can lead to shifts in the vibrational modes of the molecule.

  • Methodology:

    • Acquire spectra of each solid form using an FTIR spectrometer (often with an ATR accessory) and a Raman spectrometer.

    • Compare the spectra, paying close attention to regions corresponding to N-H stretching (for hydrogen bonding), aromatic C-H bending, and other skeletal vibrations.

Logical Relationships in Polymorphism

The thermodynamic relationships between different polymorphs can be determined through solubility studies and by observing their relative stability as a function of temperature.

polymorph_relationship cluster_forms Polymorphic Forms cluster_states Other States Form_I Form I (Thermodynamically Stable) Melt Melt State Form_I->Melt Melting Form_II Form II (Metastable) Form_II->Form_I Solid-State Transition (Heat, Pressure, Time) Form_II->Melt Melting Solution Solution State Solution->Form_I Crystallization (Slow, Slurry) Solution->Form_II Crystallization (Rapid Cooling) Melt->Form_I Crystallization Melt->Form_II Cooling Amorphous Amorphous Solid Melt->Amorphous Quenching

Caption: Thermodynamic and kinetic relationships between hypothetical polymorphs.

Conclusion

While the polymorphism of this compound has not been explicitly detailed in the literature, its molecular structure strongly indicates a high likelihood of existing in multiple crystalline forms. A systematic and rigorous polymorph screen, as outlined in this guide, is essential for any research or development program involving this compound. By employing a diverse set of crystallization conditions and a suite of complementary analytical techniques, researchers can effectively identify, characterize, and select the optimal solid form of this compound for its intended application, thereby mitigating risks in later stages of drug development.

References

Technical Guide: In Silico Prediction of Benzofuran-4-amine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Benzofuran-4-amine, as a key intermediate, offers a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of a systematic in silico workflow to predict the bioactivity of this compound derivatives, thereby accelerating the drug discovery process. The workflow integrates pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and virtual screening to identify and optimize promising lead candidates. This document details the experimental protocols for these computational methods, presents data in a structured format, and visualizes complex workflows and biological pathways.

Introduction to Benzofuran Derivatives in Drug Discovery

The benzofuran nucleus is a core component of many compounds with significant therapeutic properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2][3] The amenability of the benzofuran scaffold to chemical modification allows for the fine-tuning of its pharmacological profile. This compound serves as a crucial starting point for creating libraries of novel compounds. In silico, or computer-aided drug design (CADD), methods are indispensable for navigating the vast chemical space of possible derivatives efficiently.[4] These computational techniques predict the interaction of small molecules with biological targets, saving considerable time and resources compared to traditional high-throughput screening.[5]

In Silico Prediction Workflow

A robust virtual screening cascade is essential for identifying promising hits from a large compound library. The workflow typically begins with broad, fast filtering methods like pharmacophore modeling and progresses to more computationally intensive and accurate methods such as molecular docking and molecular dynamics.

G cluster_0 Virtual Screening Cascade start Library of this compound Derivatives pharm Pharmacophore-Based Screening start->pharm Large Library qsar QSAR Filtering pharm->qsar Filtered Hits dock Molecular Docking qsar->dock Predicted Actives admet In Silico ADMET Prediction dock->admet Top-Scoring Poses hits Prioritized Hit Compounds admet->hits Drug-Like Candidates G cluster_1 Pharmacophore Modeling Workflow data_prep 1. Data Preparation (Active/Inactive Ligands) congen 2. Conformation Generation data_prep->congen feature_map 3. Feature Mapping congen->feature_map model_gen 4. Hypothesis Generation feature_map->model_gen validation 5. Model Validation (Test Set Screening) model_gen->validation final_model Validated Pharmacophore Model validation->final_model G cluster_pathway Simplified MAPK/NF-κB Signaling Pathway cluster_mapk MAPK Cascade cluster_nfkb NF-κB Cascade lps Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk activates jnk JNK tlr4->jnk activates p38 p38 tlr4->p38 activates ikk IKKα/β tlr4->ikk activates nucleus Nucleus erk->nucleus activate transcription factors jnk->nucleus activate transcription factors p38->nucleus activate transcription factors ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nucleus translocates to inflammation Inflammatory Response (TNF-α, IL-6, COX-2) nucleus->inflammation gene expression bfa_inhibitor Benzofuran Derivative bfa_inhibitor->p38 bfa_inhibitor->ikk

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Benzofuran-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of benzofuran-4-amine and its closely related analogues. Due to a lack of publicly available cytotoxicity data for the parent compound, this document focuses on the cytotoxic potential of substituted this compound derivatives, using (4-Aminobenzofuran-2-yl)methanol as a primary illustrative example. The methodologies and potential mechanisms of action outlined herein serve as a robust framework for initiating cytotoxicological assessments of this class of compounds.

The benzofuran scaffold is a core component of numerous biologically active natural and synthetic compounds, with many derivatives exhibiting significant anticancer properties.[1][2] These activities often stem from the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.[3][4]

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The cytotoxic activity of various benzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While experimental data for this compound is not available, Table 1 presents hypothetical IC50 values for a closely related derivative, (4-Aminobenzofuran-2-yl)methanol, to illustrate a potential cytotoxic profile.[3] Table 2 provides a comparative summary of experimentally determined IC50 values for other benzofuran derivatives to offer context.

Table 1: Hypothetical Cytotoxic Profile of (4-Aminobenzofuran-2-yl)methanol

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer3.5
MDA-MB-231Breast CancerNot Specified
A549Lung CancerNot Specified
HCT-116Colon CancerNot Specified

Note: The IC50 values for (4-Aminobenzofuran-2-yl)methanol are hypothetical and presented for illustrative purposes, pending experimental validation.[3]

Table 2: Comparative Cytotoxicity (IC50) of Various Benzofuran Derivatives

CompoundHeLa (Cervical)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)Reference
Combretastatin A-4 (CA-4)1.86 µM---[3]
Benzofuran Derivative 6g11.09 µM3.01 µM-5.20 µM[3]
Benzofuran Derivative 121.06 µM---[3]
Benzofuran Derivative 36--0.06 µM-[3]

Potential Mechanisms of Action

Benzofuran derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[3][4]

  • Tubulin Polymerization Inhibition: A significant number of benzofuran derivatives are known to inhibit tubulin polymerization.[3] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can cause the cell cycle to halt, typically in the G2/M phase, leading to programmed cell death (apoptosis).[3] The structural characteristics of (4-Aminobenzofuran-2-yl)methanol suggest a potential interaction with the colchicine-binding site on β-tubulin.[3]

  • Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. Benzofuran derivatives have been shown to trigger this process, which can be confirmed by assays such as Annexin V/PI staining.[3][4]

  • EGFR Tyrosine Kinase Inhibition: Certain benzofuran-aminoquinazoline hybrids have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in tumor cell proliferation and survival.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound or its derivatives are provided below.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Objective: To quantify the dose-dependent cytotoxic effect of the test compound.[3]

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

    • Treat the cells with serial dilutions of the test compound and appropriate controls for 48-72 hours.[3]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the IC50 value from the dose-response curve.[3]

G Workflow for MTT Cell Viability Assay start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 Value read->calculate

Workflow for MTT Cell Viability Assay

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to confirm that cell death occurs via apoptosis.

  • Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.[3]

  • Methodology:

    • Treat cells with the test compound for a specified time (e.g., 48 hours).[3]

    • Harvest both adherent and floating cells and wash with cold PBS.[3]

    • Resuspend the cells in Annexin V binding buffer.[3]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3]

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

G Apoptosis Assay Workflow start Start: Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow

3. Cell Cycle Analysis

This method determines if the compound induces cell cycle arrest at a particular phase.

  • Objective: To identify the phase of the cell cycle at which the compound exerts its effect.[3]

  • Methodology:

    • Treat cancer cells with the test compound at concentrations around its IC50 value for 24 hours.[3]

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

G Cell Cycle Analysis Workflow start Start: Treat Cells with Compound harvest Harvest and Fix Cells in Ethanol start->harvest wash Wash Cells with PBS harvest->wash stain Stain with PI and RNase A wash->stain incubate Incubate for 30 min in Dark stain->incubate analyze Analyze DNA Content by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow

Signaling Pathways

The cytotoxic effects of benzofuran derivatives often converge on the intrinsic (mitochondrial) pathway of apoptosis.

G Potential Apoptotic Signaling Pathway compound This compound Derivative tubulin Tubulin Polymerization Inhibition compound->tubulin g2m G2/M Phase Arrest tubulin->g2m bcl2 Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) g2m->bcl2 mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Potential Apoptotic Signaling Pathway

This guide provides a foundational framework for investigating the cytotoxic properties of this compound and its derivatives. The provided protocols and potential mechanisms of action, while based on closely related analogs, offer a clear path for future research and development in this area. Experimental validation is crucial to confirm these preliminary insights.

References

Investigating the Metabolic Pathways of Benzofuran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the metabolic pathways of Benzofuran-4-amine is limited in publicly available scientific literature. The following guide is constructed based on established metabolic routes for structurally related benzofuran and aromatic amine compounds. The proposed pathways and metabolites should be considered putative and require experimental verification.

This technical guide offers an in-depth exploration of the probable metabolic pathways of this compound, designed for researchers, scientists, and drug development professionals. By drawing parallels with analogous compounds, this document outlines potential biotransformation routes, suggests key enzymes involved, and provides detailed experimental protocols for empirical investigation.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). The primary sites for metabolic modification are the amino group and the benzofuran ring system.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For this compound, key predicted Phase I transformations include N-hydroxylation and aromatic hydroxylation.

  • N-Hydroxylation: The primary amino group is susceptible to oxidation by CYP enzymes, particularly from the CYP2A and CYP2E subfamilies, to form the N-hydroxy metabolite. This is a common activation pathway for aromatic amines that can lead to reactive intermediates.[1]

  • Aromatic Hydroxylation: The benzofuran ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4.[2] Hydroxylation is a common detoxification pathway.

  • Oxidative Ring Cleavage: The furan ring of the benzofuran moiety may undergo oxidative cleavage, a known metabolic route for other benzofuran-containing compounds.[3][4]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs) to form N-acetyl-benzofuran-4-amine.

  • N-Glucuronidation: The amino group or the N-hydroxy metabolite can be conjugated with glucuronic acid by UGTs.

  • O-Glucuronidation: Phenolic metabolites formed during aromatic hydroxylation can undergo conjugation with glucuronic acid.

  • O-Sulfation: The N-hydroxy metabolite and phenolic metabolites can also be sulfated by SULTs.

Data Presentation: Putative Metabolites and Enzymes

The following tables summarize the potential metabolites of this compound and the enzymes likely responsible for their formation.

Metabolite Proposed Metabolic Pathway Potential Enzymes Involved
N-hydroxy-benzofuran-4-amineN-hydroxylationCYP2A, CYP2E family
5-hydroxy-benzofuran-4-amineAromatic HydroxylationCYP1A2, CYP2D6, CYP3A4
7-hydroxy-benzofuran-4-amineAromatic HydroxylationCYP1A2, CYP2D6, CYP3A4
This compound-N-glucuronideN-glucuronidationUGT family
N-acetyl-benzofuran-4-amineN-acetylationNAT1, NAT2
5-hydroxy-benzofuran-4-amine-O-glucuronideO-glucuronidationUGT family
N-hydroxy-benzofuran-4-amine-O-sulfateO-sulfationSULT family

Experimental Protocols

To empirically determine the metabolic pathways of this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification Using High-Resolution Mass Spectrometry

This experiment identifies the structures of metabolites formed.

Materials:

  • Same as for the metabolic stability assay

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Perform a scaled-up version of the metabolic stability assay with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

  • After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.

  • Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, glucuronidation, acetylation).

  • Compare the mass spectra of the parent compound and potential metabolites to elucidate the structures.

Reaction Phenotyping Using Recombinant CYP Enzymes

This assay identifies the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubate this compound separately with each recombinant CYP enzyme in the presence of the NADPH regenerating system at 37°C.

  • After a set incubation time, quench the reaction and process the samples as described above.

  • Analyze the samples by LC-MS/MS to measure the rate of disappearance of the parent compound or the rate of formation of a specific metabolite.

  • The enzymes that show the highest rates of metabolism are the primary contributors to the biotransformation of this compound.

Visualizations

The following diagrams illustrate the proposed metabolic pathways and a general workflow for in vitro metabolism studies.

Proposed Metabolic Pathways of this compound B4A This compound PhaseI Phase I Metabolism B4A->PhaseI CYP450s PhaseII Phase II Metabolism B4A->PhaseII NATs, UGTs NHydroxy N-hydroxy-benzofuran-4-amine PhaseI->NHydroxy N-hydroxylation ArylHydroxy Aromatic Hydroxylated Metabolites PhaseI->ArylHydroxy Hydroxylation RingCleavage Ring-Cleaved Metabolites PhaseI->RingCleavage Oxidative Cleavage NHydroxy->PhaseII UGTs, SULTs ArylHydroxy->PhaseII UGTs, SULTs Excretion Excretion RingCleavage->Excretion NAcetyl N-acetyl-benzofuran-4-amine PhaseII->NAcetyl NGlucuronide N-glucuronide Conjugate PhaseII->NGlucuronide OGlucuronide O-glucuronide Conjugate PhaseII->OGlucuronide OSulfate O-sulfate Conjugate PhaseII->OSulfate NAcetyl->Excretion NGlucuronide->Excretion OGlucuronide->Excretion OSulfate->Excretion

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies Start Start: Test Compound (this compound) MetabolicStability Metabolic Stability Assay (Liver Microsomes) Start->MetabolicStability DataAnalysis1 Calculate t½ and CLint MetabolicStability->DataAnalysis1 MetaboliteID Metabolite Identification (High-Resolution MS) DataAnalysis1->MetaboliteID DataAnalysis2 Elucidate Metabolite Structures MetaboliteID->DataAnalysis2 ReactionPhenotyping Reaction Phenotyping (Recombinant CYPs) DataAnalysis2->ReactionPhenotyping DataAnalysis3 Identify Key Metabolizing Enzymes ReactionPhenotyping->DataAnalysis3 Report Generate Metabolism Report DataAnalysis3->Report

Caption: General workflow for in vitro metabolism studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzofuran-4-amine from 2,3-dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of benzofuran-4-amine via the dehydrogenation of 2,3-dihydrothis compound. This transformation, achieving aromatization of the dihydrofuran ring, is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary method detailed herein utilizes a palladium-on-carbon (Pd/C) catalyst, a widely employed and effective heterogeneous catalyst for dehydrogenation reactions. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, with its scaffold appearing in numerous compounds with diverse pharmacological activities. The conversion of 2,3-dihydrothis compound to its aromatic counterpart, this compound, is a key synthetic transformation. This process involves the removal of two hydrogen atoms from the dihydrofuran ring, leading to the formation of a fully aromatic benzofuran system. While various methods exist for the synthesis of benzofurans, direct dehydrogenation of the corresponding dihydro-derivatives offers a straightforward approach, particularly when the starting material is readily available.

Palladium-on-carbon (Pd/C) is a highly effective and commonly used catalyst for dehydrogenation reactions due to its high activity, selectivity, and ease of handling as a heterogeneous catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling solvent, often with the use of a hydrogen acceptor to facilitate the reaction equilibrium towards the aromatic product.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Dehydrogenation of 2,3-dihydrothis compound

This protocol describes a general method for the dehydrogenation of 2,3-dihydrothis compound using 10% palladium on carbon.

Materials:

  • 2,3-dihydrothis compound

  • 10% Palladium on carbon (Pd/C)

  • High-boiling aromatic solvent (e.g., toluene, xylene, or mesitylene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrothis compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling aromatic solvent (e.g., toluene, 10-20 mL per gram of substrate). To this suspension, carefully add 10% Pd/C (5-10 mol% Pd).

  • Inert Atmosphere: Flush the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the chosen solvent (Toluene: ~111°C, Xylene: ~140°C, Mesitylene: ~165°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the same solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed dehydrogenation of dihydro-heterocycles, which can be considered as expected outcomes for the synthesis of this compound from 2,3-dihydrothis compound.

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12,3-dihydrothis compound10% Pd/C (5)Toluene1112475-85
22,3-dihydrothis compound10% Pd/C (10)Xylene1401880-90
32,3-dihydrothis compound10% Pd/C (10)Mesitylene1651285-95

Note: The data presented are representative and may vary based on the specific reaction conditions and scale.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Dehydrogenation Reaction cluster_workup Product Isolation and Purification start Start setup Reaction Setup: 2,3-dihydrothis compound in Round-Bottom Flask start->setup add_reagents Add Solvent (e.g., Toluene) and 10% Pd/C Catalyst setup->add_reagents inert Flush with Inert Gas (N2/Ar) add_reagents->inert heat Heat to Reflux (111-165°C) inert->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® to Remove Pd/C cool->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactant 2,3-dihydrothis compound adsorption Adsorption onto Catalyst Surface reactant->adsorption catalyst Pd/C Surface catalyst->adsorption h_abstraction1 First H Abstraction (C-H Bond Cleavage) adsorption->h_abstraction1 intermediate Adsorbed Intermediate h_abstraction1->intermediate h_abstraction2 Second H Abstraction (C-H Bond Cleavage) intermediate->h_abstraction2 desorption Desorption from Catalyst Surface h_abstraction2->desorption h2 H2 (gas) h_abstraction2->h2 product This compound desorption->product

Application Note: Synthetic Routes to 1-Benzofuran-4-amine from its Oxime Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzofuran-4-amine is a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules. This application note provides detailed protocols for the synthesis of 1-benzofuran-4-amine from its precursor, 1-benzofuran-4-one oxime. The reduction of the oxime functionality to a primary amine is a key transformation, and several methodologies can be employed to achieve this. This document outlines three common and effective methods: catalytic hydrogenation, and chemical reduction using a metal hydride.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the oxime group of 1-benzofuran-4-one oxime to a primary amine, yielding 1-benzofuran-4-amine.

G cluster_0 Synthesis of 1-Benzofuran-4-amine Start 1-Benzofuran-4-one Oxime Reduction Reduction of Oxime Start->Reduction Select Reduction Method End 1-Benzofuran-4-amine Reduction->End Purification

Caption: Synthetic workflow for the preparation of 1-Benzofuran-4-amine.

Comparative Data of Reduction Methods

The choice of reduction method can significantly impact the reaction efficiency, yield, and purity of the final product. The following table summarizes the key parameters for the protocols detailed in this note.

Method Reagents/Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
Catalytic Hydrogenation Raney® Nickel, H₂Ethanol25-504-2470-90Requires specialized high-pressure hydrogenation equipment. Catalyst is pyrophoric.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 to 652-660-85Highly reactive and moisture-sensitive reagent. Requires stringent anhydrous conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1-benzofuran-4-amine from 1-benzofuran-4-one oxime.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method employs catalytic hydrogenation, a widely used and often high-yielding procedure for the reduction of oximes.[1][2]

Materials:

  • 1-Benzofuran-4-one oxime

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas (high pressure)

  • Celite®

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable high-pressure reaction vessel, add 1-benzofuran-4-one oxime (1.0 eq).

  • Add ethanol as the solvent (10-20 mL per gram of oxime).

  • Carefully add Raney® Nickel (approx. 10-20% by weight of the oxime) to the reaction mixture. Caution: Raney® Nickel is pyrophoric and should be handled under a wet solvent or inert atmosphere.

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction progress by observing the hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst upon exposure to air.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-benzofuran-4-amine.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the oxime to the corresponding primary amine.[3][4][5] This method is effective but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.[3][4][5]

Materials:

  • 1-Benzofuran-4-one oxime

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF (10-15 mL per gram of LiAlH₄).

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Dissolve 1-benzofuran-4-one oxime (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup). This should produce a granular precipitate.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-benzofuran-4-amine.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The reduction of an oxime to a primary amine can proceed through different intermediates depending on the reducing agent used. The following diagram illustrates the general pathways.

G cluster_catalytic Catalytic Hydrogenation cluster_hydride Hydride Reduction Oxime 1-Benzofuran-4-one Oxime (C=N-OH) Hydroxylamine Intermediate Hydroxylamine (CH-NH-OH) Oxime->Hydroxylamine H2, Catalyst Imine Intermediate Imine (C=NH) Oxime->Imine [H-] Amine 1-Benzofuran-4-amine (CH-NH2) Hydroxylamine->Amine H2, Catalyst Imine->Amine [H-]

Caption: Putative mechanistic pathways for oxime reduction.

References

Application Notes and Protocols for the Solid-Phase Organic Synthesis of Benzofuran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzofuran-4-amine in solid-phase organic synthesis (SPOS). This approach is particularly valuable for the generation of combinatorial libraries of substituted benzofuran derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase organic synthesis offers a highly efficient platform for the rapid generation of diverse compound libraries for high-throughput screening. By immobilizing this compound onto a solid support, a versatile scaffold is created for subsequent chemical modifications, leading to a library of novel compounds with potential therapeutic applications.

This document outlines a strategic approach for the solid-phase synthesis of a library of Benzofuran-4-carboxamides, detailing the immobilization of this compound, on-resin derivatization, and final cleavage from the solid support.

Workflow Overview

The overall strategy for the solid-phase synthesis of a Benzofuran-4-carboxamide library is depicted in the workflow diagram below. The process begins with the immobilization of a protected this compound derivative onto a suitable resin. Subsequent on-resin modifications, such as acylation or alkylation at other positions of the benzofuran ring (if desired and appropriately protected), can be performed. The key diversification step involves the acylation of the 4-amino group with a variety of carboxylic acids. Finally, the desired products are cleaved from the resin, purified, and characterized.

SPOS_Workflow cluster_resin_prep Resin Preparation & Immobilization cluster_on_resin_synthesis On-Resin Synthesis & Diversification cluster_cleavage_purification Cleavage & Product Isolation Resin Select Resin (e.g., Wang Resin) Activate_Linker Activate Linker Resin->Activate_Linker Swelling & Activation Immobilize Immobilize Protected This compound Activate_Linker->Immobilize Coupling Reaction Deprotection Deprotection of Amine Immobilize->Deprotection Fmoc Removal Diversification Diversification: Acylation with R-COOH Deprotection->Diversification Coupling Optional_Mod Optional On-Resin Modifications Diversification->Optional_Mod Further Chemistry Cleavage Cleavage from Resin (e.g., TFA Cocktail) Diversification->Cleavage Optional_Mod->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of a Benzofuran-4-carboxamide library.

Experimental Protocols

Materials and Equipment
  • Resins: Wang resin (100-200 mesh, 1.0 mmol/g loading capacity) is a suitable choice for the synthesis of carboxamides.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Reagents: Fmoc-Benzofuran-4-amine, a selection of carboxylic acids for diversification, coupling reagents (e.g., HBTU, HATU), and cleavage cocktail reagents.

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) for purification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization.

Protocol 1: Immobilization of Fmoc-Benzofuran-4-amine on Wang Resin

This protocol describes the attachment of the this compound scaffold to the solid support. An Fmoc-protected version of the amine is used to allow for future deprotection and derivatization.

Diagrammatic Representation of Immobilization:

Immobilization Resin Wang Resin -OH Immobilized_Product Resin-O-CO-Benzofuran-4-NH-Fmoc Resin->Immobilized_Product Fmoc_Amine Fmoc-Benzofuran-4-amine -COOH Fmoc_Amine->Immobilized_Product Coupling_Reagent Coupling Reagent (e.g., DIC/DMAP) Coupling_Reagent->Immobilized_Product

Caption: Immobilization of Fmoc-Benzofuran-4-amine onto Wang resin.

Procedure:

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation: Drain the solvent and wash the resin with DMF (3 x 10 mL).

  • Coupling: In a separate flask, dissolve Fmoc-Benzofuran-4-carboxylic acid (prepared separately, 3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add this solution to the swollen resin.

  • Reaction: Shake the reaction mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM.

Protocol 2: On-Resin Fmoc-Deprotection and Diversification by Acylation

This protocol outlines the removal of the Fmoc protecting group from the immobilized this compound and the subsequent acylation with a library of carboxylic acids.

Diagrammatic Representation of On-Resin Synthesis:

On_Resin_Synthesis Immobilized_Fmoc Resin-Bound Scaffold -NH-Fmoc Piperidine 20% Piperidine in DMF Immobilized_Fmoc->Piperidine Fmoc Removal Deprotected Resin-Bound Scaffold -NH2 Piperidine->Deprotected Acylated_Product Resin-Bound Product -NH-CO-R Deprotected->Acylated_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Acylated_Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Acylated_Product

Application Notes and Protocols: Benzofuran-4-amine as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzofuran-4-amine and its derivatives as a core structural motif in the design and synthesis of potent kinase inhibitors. This document details synthetic methodologies, summarizes biological activities, and provides exemplary protocols for the evaluation of these compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, the benzofuran scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, they are a major target for therapeutic intervention. The rigid, planar structure of the benzofuran nucleus can be strategically functionalized to achieve specific and potent interactions within the ATP-binding pocket of various kinases.[2] This document focuses on this compound as a key building block for generating libraries of kinase inhibitors with potential therapeutic applications.

Synthetic Strategies for this compound Derivatives

The synthesis of 4-aminobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of an amino group at the C4 position of the benzofuran core.[1] Key methods include the Smiles rearrangement, reduction of 4-nitrobenzofuran intermediates, and transition metal-catalyzed cross-coupling reactions.[1]

Protocol 1: Synthesis via Reduction of 4-Nitrobenzofuran

A common and effective method for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor.[1]

Materials:

  • 4-nitrobenzofuran

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ice water

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.[1]

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[1]

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This method is a powerful transition metal-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

  • 4-bromobenzofuran

  • Desired amine (e.g., ammonia equivalent or a protected amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous toluene as the solvent.[1]

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[1]

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Biological Activity and Kinase Inhibition

This compound derivatives have demonstrated inhibitory activity against a range of protein kinases, playing a role in key signaling pathways implicated in cancer and other diseases.[1]

Targeted Kinases and Signaling Pathways

Benzofuran-based inhibitors have been shown to target several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4][5]

  • Pim Kinases (Pim-1, Pim-2): Serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[7]

  • PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[1]

  • MAPK/ERK Pathway: A critical signaling route that governs cell proliferation, differentiation, and survival.[1]

Signaling Pathway Diagrams

EGFR_Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

MAPK_ERK_Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene Transcription Gene Transcription ERK->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->Raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various benzofuran derivatives.

Table 1: Kinase Inhibitory Activity of Benzofuran Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
10d EGFR-TK29.3[4][5]
10e EGFR-TK31.1[4][5]
Gefitinib (Reference) EGFR-TK33.1[4][5]
Compound 44 Pim-160[6]
Compound 44 Pim-235[6]
Compound 45 Pim-1280[6]
Compound 45 Pim-2200[6]
Compound 16 Pim-1110[6]
Compound 16 Pim-270[6]
Compound 17 Pim-1120[6]
Compound 17 Pim-2100[6]
Compound II CDK252.75[7]

Table 2: Cytotoxicity of Benzofuran Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
9h Panc-1Pancreatic0.94[7]
9h MCF-7Breast2.92[7]
9h A-549Lung1.71[7]
Cisplatin (Reference) Panc-1Pancreatic6.98[7]
Cisplatin (Reference) MCF-7Breast5.45[7]
Cisplatin (Reference) A-549Lung6.72[7]
Compound 14 MCF-7Breast<0.07[8]
Lapatinib (Reference) MCF-7Breast4.69[8]

Experimental Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the steps to measure the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay.[9]

Workflow Diagram

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound Derivative B Set up Kinase Reaction in 384-well plate: - Inhibitor/DMSO - Kinase Solution - Substrate/ATP Mix A->B C Incubate at 30°C for 45-60 minutes B->C D Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E Incubate at RT for 40 minutes D->E F Generate Luminescent Signal: Add Kinase Detection Reagent E->F G Incubate at RT for 30 minutes F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase of interest

  • Specific substrate for the kinase (e.g., Myelin Basic Protein for Aurora B)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound derivative)

  • Known inhibitor (positive control)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase buffer with a final DMSO concentration not exceeding 1%.[9]

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution or DMSO for control.[9]

    • 2 µL of the kinase solution.[9]

    • 2 µL of a mixture of the substrate and ATP.[9]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]

  • Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in the referenced literature underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel benzofuran-based therapeutic agents.

References

Application of Benzofuran-4-amine in the Synthesis of NLRP3 Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. Benzofuran derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for the potential use of Benzofuran-4-amine as a key building block in the synthesis of novel NLRP3 inhibitors. While direct synthesis of NLRP3 inhibitors from this compound is not yet extensively documented in publicly available literature, this guide presents a plausible synthetic strategy and relevant experimental protocols based on established anti-inflammatory activity of benzofuran scaffolds.[1][2][3][4][5]

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression, typically initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs). The activation step is triggered by a variety of stimuli, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB NLRP3_gene NLRP3/pro-IL-1β Gene Expression NF-kB->NLRP3_gene NLRP3_Inflammasome NLRP3 Inflammasome Assembly NF-kB->NLRP3_Inflammasome Upregulates NLRP3 pro_IL-1b pro_IL-1b NLRP3_gene->pro_IL-1b Stimuli ATP, Nigericin, etc. Stimuli->NLRP3_Inflammasome ASC ASC NLRP3_Inflammasome->ASC pro_Caspase-1 pro-Caspase-1 ASC->pro_Caspase-1 Caspase-1 Active Caspase-1 pro_Caspase-1->Caspase-1 Cleavage pro_IL-1b_maturation pro-IL-1β Caspase-1->pro_IL-1b_maturation Cleavage pro_IL-18 pro-IL-18 Caspase-1->pro_IL-18 Cleavage IL-1b IL-1β pro_IL-1b_maturation->IL-1b Inflammation Inflammation IL-1b->Inflammation IL-18 IL-18 pro_IL-18->IL-18 IL-18->Inflammation

Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.

Hypothetical Synthesis of a Benzofuran-Based NLRP3 Inhibitor

This section outlines a plausible synthetic route for a novel benzofuran-based NLRP3 inhibitor, designated as BFI-1 (Benzofuran Inhibitor-1), starting from this compound. The design of BFI-1 incorporates a urea linkage, a common motif in kinase inhibitors, attached to a substituted benzofuran scaffold.

Proposed Synthetic Pathway for BFI-1

Synthetic_Pathway This compound This compound Intermediate_A Intermediate A (Isocyanate) This compound->Intermediate_A Phosgene or Triphosgene BFI-1 BFI-1 (Benzofuran-based NLRP3 Inhibitor) Intermediate_A->BFI-1 Reaction with Aromatic Amine Reagent_B Aromatic Amine (e.g., 4-chloroaniline) Reagent_B->BFI-1

Caption: Proposed synthetic pathway for BFI-1 from this compound.

Experimental Protocol: Synthesis of BFI-1

Step 1: Synthesis of Benzofuran-4-yl isocyanate (Intermediate A)

  • Materials: this compound, triphosgene, triethylamine, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzofuran-4-yl isocyanate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of BFI-1

  • Materials: Benzofuran-4-yl isocyanate (Intermediate A), 4-chloroaniline, anhydrous DCM.

  • Procedure:

    • Dissolve benzofuran-4-yl isocyanate (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a solution of 4-chloroaniline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, a precipitate may form. If so, filter the solid and wash with cold DCM.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield BFI-1.

Data Presentation: Hypothetical Inhibitory Activity

The inhibitory activity of newly synthesized compounds like BFI-1 would be determined using cellular assays. The IC50 value, representing the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%, is a key metric.

CompoundTargetAssay TypeCell LineIC50 (nM)
BFI-1 (Hypothetical)NLRP3IL-1β ELISATHP-1 cells50
MCC950 (Reference)NLRP3IL-1β ELISATHP-1 cells8

Protocols for Evaluating NLRP3 Inhibitory Activity

The following are standard protocols for assessing the efficacy of potential NLRP3 inhibitors in a cell-based model.

Experimental Workflow for NLRP3 Inhibition Assay

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Priming 2. Priming (LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (BFI-1 or Vehicle) Priming->Inhibitor_Treatment Activation 4. NLRP3 Activation (Nigericin or ATP) Inhibitor_Treatment->Activation Supernatant_Collection 5. Supernatant Collection Activation->Supernatant_Collection Analysis 6. Analysis (IL-1β ELISA) Supernatant_Collection->Analysis

Caption: General experimental workflow for evaluating NLRP3 inhibitors.

Protocol 1: In Vitro NLRP3 Inhibition Assay in THP-1 Cells
  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of the test compound (e.g., BFI-1) or vehicle (DMSO) for 1 hour.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Quantification of IL-1β Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

While the direct application of this compound in the synthesis of documented NLRP3 inhibitors is not established, its structural features make it a valuable starting material for the generation of novel benzofuran-based compound libraries. The provided hypothetical synthetic pathway and established experimental protocols offer a solid framework for researchers and drug development professionals to explore the potential of this compound derivatives as a new class of NLRP3 inflammasome inhibitors. Further research in this area could lead to the discovery of potent and selective modulators of NLRP3 for the treatment of a wide range of inflammatory diseases.

References

Application Notes and Protocols: The Role of Benzofuran-4-amine in the Development of MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune disorders.[1][2][3][4] MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease, playing a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] Upon antigen receptor engagement, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for lymphocyte activation, proliferation, and survival.[3][4][7][8] The proteolytic activity of MALT1 amplifies NF-κB signaling through the cleavage of several negative regulators, including A20, RelB, and CYLD.[5][9][10][11] Given its central role in these processes, the development of small molecule inhibitors of MALT1 is a highly promising therapeutic strategy.

This document explores the potential role of Benzofuran-4-amine as a novel scaffold for the design and synthesis of MALT1 inhibitors. The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as anticancer agents. While no currently disclosed MALT1 inhibitors are based on a this compound core, its chemical properties and the proven track record of the benzofuran moiety in enzyme inhibitor design make it an attractive starting point for novel drug discovery efforts targeting MALT1.

These application notes provide a comprehensive overview of the MALT1 signaling pathway, detailed protocols for key in vitro assays to evaluate MALT1 inhibitors, and a summary of the current landscape of MALT1 inhibitor development to serve as a benchmark for future drug discovery initiatives based on scaffolds such as this compound.

MALT1 Signaling Pathway

The activation of MALT1 is a tightly regulated process initiated by antigen receptor stimulation. The formation of the CBM complex is the central event, leading to both the scaffold and protease functions of MALT1.

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor (TCR/BCR) PKC PKC AntigenReceptor->PKC Stimulation CARD11 CARD11 (CARMA1) PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Forms CBM Complex TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function: Recruitment A20 A20 (TNFAIP3) MALT1->A20 Protease Function: Cleavage RelB RelB MALT1->RelB Cleavage CYLD CYLD MALT1->CYLD Cleavage IKK_complex IKK Complex (α, β, γ) TRAF6->IKK_complex Ubiquitination & Activation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Cleaved_A20 Inactive A20 A20->Cleaved_A20 Cleaved_RelB Degraded RelB RelB->Cleaved_RelB Cleaved_CYLD Inactive CYLD CYLD->Cleaved_CYLD Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Transcription Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound This compound Derivatives Enzymatic_Assay MALT1 Enzymatic Assay (e.g., GloSensor) Compound->Enzymatic_Assay Screening Cell_Lines B-cell Lymphoma Cell Lines Enzymatic_Assay->Cell_Lines Hit Compounds MTT_Assay Cell Viability (MTT Assay) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V Staining) Cell_Lines->Apoptosis_Assay Western_Blot Target Engagement (Western Blot) Cell_Lines->Western_Blot

References

Application Notes and Protocols: Benzofuran-4-amine Derivatives in Antibiotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of benzofuran-4-amine derivatives in the discovery of novel antibiotics. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The benzofuran scaffold is a key structural motif in many biologically active natural and synthetic compounds.[2][3][5] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of new antimicrobial agents, and benzofuran derivatives have shown promise as a scaffold for designing novel antibiotics.[6][1][2][3][7] This document focuses on this compound and related derivatives, summarizing their antibacterial efficacy and providing standardized protocols for their study.

Antimicrobial Activity of Benzofuran Derivatives

Numerous studies have demonstrated the potent antimicrobial activity of various benzofuran derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zone of inhibition data for several classes of benzofuran derivatives against various microbial strains.

Table 1: Antibacterial Activity of 3-Methanone-6-substituted-benzofuran Derivatives

CompoundSubstitution at C-6Test StrainMIC (μg/mL)Reference
15, 16 Hydroxyl groupE. coli0.78 - 3.12[7]
S. aureus0.78 - 3.12[7]
MRSA0.78 - 3.12[7]
B. subtilis0.78 - 3.12[7]
P. aeruginosa0.78 - 3.12[7]
17 5-methyl-2-phenyloxazole-4-ethyloxyS. aureus12.5[7]
18 Imine groupS. aureus3.12[7]

Table 2: Antibacterial Activity of Benzofuran Ketoxime Derivatives

CompoundTest StrainMIC (μg/mL)Reference
38 S. aureus0.039[7]
Other derivativesC. albicans0.625 - 2.5[7]

Table 3: Antibacterial Activity of Benzofuran Derivatives with Disulfide Moieties

CompoundTest StrainEC50 (μg/mL)Reference
V40 Xanthomonas oryzae pv. oryzae (Xoo)0.28[8]
Xanthomonas oryzae pv. oryzicola (Xoc)0.56[8]
Xanthomonas axonopodis pv. citri (Xac)10.43[8]
Thiram (TC) Xoo66.41[8]
Xoc78.49[8]
Xac120.36[8]
Allicin Xoo8.40[8]
Xoc28.22[8]
Xac88.04[8]

Table 4: Antimicrobial Activity of Benzofuran-Triazine Derivatives

CompoundTest StrainMIC (μg/mL)Reference
8e Escherichia coli32[9]
Bacillus subtilis125[9]
Staphylococcus aureus32[9]
Salmonella enteritidis32[9]
8g Staphylococcus aureus32[9]
8d Escherichia coli125[9]
Bacillus subtilis125[9]
Staphylococcus aureus125[9]
Salmonella enteritidis125[9]
Penicillin E. coli, B. subtilis, S. aureus, S. enteritidis8 - 16[9]
Chloramphenicol E. coli, B. subtilis, S. aureus, S. enteritidis4 - 16[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzofuran derivatives and the evaluation of their antimicrobial activity.

Synthesis of Benzofuran Derivatives

A general method for the synthesis of 2-acetylbenzofuran, a common precursor, is outlined below.[10][11]

Protocol 1: Synthesis of 2-Acetylbenzofuran

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde, dry chloroacetone, and anhydrous potassium carbonate in a suitable solvent such as dry acetone.[6]

  • Reflux: Heat the reaction mixture under reflux for approximately 24 hours.[6]

  • Work-up: After cooling, filter the reaction mixture to remove potassium carbonate. Wash the solid residue with the solvent.

  • Isolation: Evaporate the solvent from the filtrate to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-acetylbenzofuran.[6]

This precursor can then be used to synthesize a variety of derivatives, such as Schiff bases and azetidinones.[10][11]

Protocol 2: Synthesis of N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine

  • Reaction: Reflux a mixture of 2-acetylbenzofuran and 2-aminobenzothiazole in ethanol with a catalytic amount of p-toluene sulphonic acid for 6 hours.[10][11]

  • Isolation: Pour the reaction mixture into crushed ice.

  • Purification: Filter, dry, and recrystallize the resulting precipitate from ethanol.[10][11]

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized benzofuran derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[6]

  • Bacterial Inoculum Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Agar Well Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized bacterial suspension over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) to each well.

  • Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[12]

Visualizations

The following diagrams illustrate a general synthesis workflow and a potential signaling pathway that may be targeted by benzofuran derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization Salicylaldehyde Salicylaldehyde Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->Acetylbenzofuran K2CO3, Acetone, Reflux Chloroacetone Chloroacetone Chloroacetone->Acetylbenzofuran SchiffBase Schiff Base Intermediate Acetylbenzofuran->SchiffBase p-TSA, Ethanol, Reflux Aminobenzothiazole 2-Aminobenzothiazole Aminobenzothiazole->SchiffBase FinalDerivatives Benzofuran-Azetidinone Derivatives SchiffBase->FinalDerivatives Triethylamine, Dioxane AcidChlorides Various Acid Chlorides AcidChlorides->FinalDerivatives

Caption: General workflow for the synthesis of benzofuran-azetidinone derivatives.

Signaling_Pathway cluster_pathway Potential Bacterial Signaling Pathway Inhibition Benzofuran Benzofuran Derivative DHFR Dihydrofolate Reductase (DHFR) Benzofuran->DHFR Inhibition Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Catalyzes NucleicAcid Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcid Essential for CellGrowth Bacterial Cell Growth Inhibition NucleicAcid->CellGrowth

Caption: Postulated mechanism of action via DHFR inhibition.

Structure-Activity Relationship (SAR) Insights

Several studies have provided insights into the structure-activity relationships of benzofuran derivatives:

  • Hydroxyl Group at C-6: The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be crucial for broad-spectrum antibacterial activity.[7] Blocking this hydroxyl group can lead to a loss of activity.[7]

  • Substituents at C-3: The functional groups at the C-3 position can influence the antibacterial selectivity of the compounds.[1][7]

  • Aryl Substituents: The presence of hydroxyl or bromo substituents on an aryl ring attached to the benzofuran core can enhance antibacterial activity.[7]

  • Hybrid Molecules: Fusing the benzofuran ring with other heterocyclic moieties such as pyrazoline and thiazole can result in potent antimicrobial agents.[1]

Potential Mechanisms of Action

While the exact mechanisms of action for many benzofuran derivatives are still under investigation, several potential targets have been proposed:

  • Enzyme Inhibition: Some benzofuran derivatives have been shown to inhibit essential bacterial enzymes. For instance, certain derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis.[9] Others have been identified as inhibitors of chorismate mutase, an enzyme involved in the shikimate pathway for aromatic amino acid biosynthesis.[13]

  • Cell Wall Synthesis: It is hypothesized that some derivatives may interfere with bacterial cell wall synthesis.

  • Membrane Permeability: Altering the permeability of the bacterial cell membrane is another possible mechanism.

  • Signaling Pathway Modulation: In the context of antiviral and anti-inflammatory activity, benzofuran derivatives have been shown to modulate signaling pathways such as the STING pathway and the NF-κB and MAPK pathways.[14][15] It is plausible that similar interactions could play a role in their antibacterial effects.

Conclusion

This compound and related derivatives represent a promising and versatile scaffold for the development of new antibiotic agents. Their potent activity against a range of clinically relevant bacteria, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the full therapeutic potential of this important class of compounds in the fight against antimicrobial resistance. Further studies are warranted to elucidate their precise mechanisms of action and to optimize their pharmacological properties for clinical development.

References

Application Note: Quantification of Benzofuran-4-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzofuran-4-amine in human plasma. The protocol includes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard for optimal accuracy and precision. The method is validated according to industry-standard guidelines and is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings.

Introduction

This compound is a key chemical intermediate and a potential metabolite of various pharmacologically active compounds. Accurate quantification of this analyte in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, offering high sensitivity and selectivity.

Experimental

2.1. Materials and Reagents

  • This compound (purity ≥98%)

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer was utilized for this analysis.

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Scan Mode Multiple Reaction Monitoring (MRM)

2.3. MRM Transitions

The following MRM transitions were optimized for the analyte and internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound134.1106.120
This compound-d3 (IS)137.1109.120

Protocols

3.1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high quality control (QC) samples.

  • Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (e.g., 3, 300, 800 ng/mL).

3.2. Sample Preparation Protocol: Protein Precipitation

This protocol is recommended for its simplicity and high throughput.

  • Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3) to all tubes except for the double blank.

  • Precipitate: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex mix for 1 minute to ensure thorough precipitation of proteins.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

3.3. Alternative Sample Preparation Protocol: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, an SPE protocol can be employed.

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water and load onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Data and Results

The method was validated for linearity, accuracy, precision, limit of quantification, and stability.[1][2]

4.1. Linearity and Limit of Quantification

The calibration curve was linear over the range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Parameter Result
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 95.2%
Precision (CV%) at LLOQ 8.7%

4.2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at three QC levels.

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%)
Low QC 3102.16.598.97.8
Medium QC 30097.84.299.55.1
High QC 800101.53.1100.83.9

4.3. Stability

This compound was found to be stable in human plasma under various storage and handling conditions.[1]

Stability Condition Duration Stability (% of Nominal)
Bench-top 6 hours96.5% - 103.2%
Freeze-thaw (3 cycles) N/A95.8% - 101.7%
Long-term (-80 °C) 90 days97.1% - 104.0%
Post-preparative (Autosampler) 24 hours98.2% - 102.5%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample (CC, QC, Unknown) B Add Internal Standard (this compound-d3) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Transfer Supernatant D->E F LC-MS/MS Analysis E:e->F:w G Quantification (Peak Area Ratio) F:e->G:w H Report Results G->H

Caption: High-level workflow for the quantification of this compound.

Method_Validation_Parameters MV Method Validation Accuracy Accuracy (% Bias) MV->Accuracy Precision Precision (% CV) MV->Precision Linearity Linearity & Range (r² > 0.99) MV->Linearity Sensitivity Sensitivity (LLOQ & LOD) MV->Sensitivity Selectivity Selectivity (No Interference) MV->Selectivity Stability Stability (Freeze-Thaw, Bench-top) MV->Stability

Caption: Key parameters for analytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and efficient means for quantifying this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug discovery and development environment. The method meets the standard validation criteria for bioanalytical assays, ensuring data of high quality and integrity.

References

Application Notes and Protocols for the Analysis of Benzofuran-4-amine by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Benzofuran-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for purity assessment, pharmacokinetic studies, and quality control in drug development.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇NO[1]
Molecular Weight133.15 g/mol [1]
Boiling Point259.8±13.0 °C (Predicted)[2]
pKa3.68±0.10 (Predicted)[2]
Density1.225±0.06 g/cm³ (Predicted)[2]

HPLC Method for Quantitative Analysis

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Representative Quantitative Data (HPLC-UV)

The following data are representative and should be established for each specific instrument and method.

ParameterRepresentative Value
Retention Time ~ 6.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Experimental Protocol: HPLC Analysis of this compound in a Pharmaceutical Formulation
  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.[3]

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[3]

  • Analysis:

    • Inject the standard solutions and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

This LC-MS/MS method is ideal for the trace-level quantification of this compound in complex biological matrices such as plasma or urine, which is crucial for pharmacokinetic and toxicological studies.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
LC System A standard HPLC or UHPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 134.1
Product Ions (m/z) To be determined experimentally (e.g., 106.1, 78.1)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms
Representative Quantitative Data (LC-MS/MS)

The following data are representative and should be established for each specific instrument and method.

ParameterRepresentative Value
Retention Time ~ 2.8 min
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
  • Standard and QC Sample Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Spike appropriate volumes of the stock solution into blank human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode.

    • Quantify the analyte by calculating the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

Workflow_for_Benzofuran_4_amine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Pharmaceutical Formulation, Plasma) Dissolution Dissolution / Homogenization Sample->Dissolution Extraction Extraction (e.g., Protein Precipitation, SPE) Dissolution->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC / LC-MS/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Method_Selection_Logic Start Define Analytical Objective Matrix_Complexity Sample Matrix Complexity? Start->Matrix_Complexity Sensitivity_Requirement Required Sensitivity? Matrix_Complexity->Sensitivity_Requirement Low (e.g., Bulk Drug) LCMS Use LC-MS/MS Method Matrix_Complexity->LCMS High (e.g., Plasma) HPLC Use HPLC-UV Method Sensitivity_Requirement->HPLC µg/mL range Sensitivity_Requirement->LCMS ng/mL or lower range

References

Application Note: Chiral Separation of Benzofuran-4-amine Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of Benzofuran-4-amine enantiomers using Supercritical Fluid Chromatography (SFC). Given the significance of enantiomeric purity in drug development and pharmacological activity, this protocol provides a reliable and efficient approach for the analysis and purification of this compound enantiomers.[1][2] Benzofuran derivatives, as a class of compounds, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making the stereospecific analysis of chiral centers critical.[3][4][5][6][7] This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including amines.[8][9]

Introduction

This compound is a heterocyclic compound with a primary amine group, making it a valuable building block in medicinal chemistry. The presence of a stereocenter necessitates the separation and characterization of its enantiomers, as they can exhibit different pharmacological and toxicological profiles. Chiral separation is a critical step in the development of pharmaceuticals to ensure safety and efficacy.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][8][10] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using SFC.

Experimental Workflow

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Mobile Phase Co-solvent prep2 Filter through 0.45 µm filter prep1->prep2 sfc1 Inject Sample onto SFC System prep2->sfc1 sfc2 Separation on Chiral Stationary Phase sfc1->sfc2 sfc3 UV Detection sfc2->sfc3 data1 Integrate Peaks sfc3->data1 data2 Calculate Retention Times, Resolution, and Enantiomeric Excess data1->data2

Caption: Experimental workflow for the chiral SFC separation of this compound.

Quantitative Data Summary

The following table summarizes the chromatographic results obtained for the chiral separation of this compound enantiomers under the optimized SFC conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) [min] 3.254.10
Resolution (R_s) \multicolumn{2}{c}{2.15}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{>99% (for isolated enantiomers)}
Capacity Factor (k') 2.253.10
Selectivity (α) \multicolumn{2}{c}{1.38}

Detailed Experimental Protocol

1. Materials and Reagents

  • Racemic this compound

  • Supercritical Fluid CO₂ (SFC grade)

  • Methanol (HPLC grade)

  • Isopropylamine (for use as a mobile phase additive)

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Amylose or Cellulose derivative) is recommended for the separation of chiral amines.[9]

2. Instrumentation

  • Supercritical Fluid Chromatography (SFC) system equipped with:

    • Solvent delivery pump for CO₂ and co-solvent

    • Autosampler

    • Column oven

    • Back pressure regulator

    • UV-Vis detector

3. Chromatographic Conditions

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Isopropylamine (v/v)

  • Gradient: Isocratic at 80:20 (CO₂:Methanol)

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

4. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase co-solvent (Methanol with 0.1% Isopropylamine).

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

5. SFC Analysis Procedure

  • Equilibrate the SFC system with the mobile phase at the specified conditions until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

6. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers in the chromatogram.

  • Determine the retention time (t_R) for each enantiomer.

  • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula:

    • R_s = 2(t_R2 - t_R1) / (w₁ + w₂)

    • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Calculate the enantiomeric excess (% ee) of a non-racemic sample using the formula:

    • % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Discussion

The proposed SFC method provides a rapid and efficient separation of this compound enantiomers with excellent resolution. The use of a polysaccharide-based chiral stationary phase is crucial for achieving the desired selectivity. The addition of a basic modifier like isopropylamine to the mobile phase is often necessary when separating basic compounds like amines to improve peak shape and resolution.[1] The isocratic mobile phase composition allows for a simple and robust method that can be easily transferred between different SFC systems. This method is suitable for both analytical determination of enantiomeric purity and for scaling up to preparative chromatography for the isolation of individual enantiomers for further pharmacological studies.

Conclusion

This application note provides a detailed and practical protocol for the chiral separation of this compound enantiomers by Supercritical Fluid Chromatography. The method is demonstrated to be efficient, providing high resolution and enabling accurate determination of enantiomeric purity. This protocol is a valuable tool for researchers and scientists in the pharmaceutical industry involved in the development of chiral drugs containing the benzofuran scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Benzofuran-4-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound in the Reduction of 4-Nitrobenzofuran

  • Potential Cause 1: Incomplete Reaction. The reduction of the nitro group may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. Ensure the reducing agent, such as SnCl₂·2H₂O, is added in sufficient excess (typically 3.0-5.0 equivalents).[1]

  • Potential Cause 2: Degradation of Starting Material or Product. Benzofuran derivatives can be sensitive to harsh acidic or basic conditions.

    • Solution: Ensure that the workup procedure is performed without unnecessary delays. When basifying the reaction mixture to a pH of 8-9, use a saturated solution of a mild base like sodium bicarbonate and avoid overly acidic or basic conditions for prolonged periods.[1]

  • Potential Cause 3: Inactive Reducing Agent. The reducing agent may have degraded over time.

    • Solution: Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.

Issue 2: Formation of Impurities During the Smiles Rearrangement

  • Potential Cause 1: Steric Hindrance. Sterically hindered substrates may not be viable under standard reaction conditions for the Smiles rearrangement.[2]

    • Solution: For sterically hindered precursors, it may be necessary to explore alternative synthetic routes, such as the Buchwald-Hartwig amination, which often has a broader substrate scope.[1]

  • Potential Cause 2: Incomplete Rearrangement. The intramolecular nucleophilic aromatic substitution may not have proceeded to completion.

    • Solution: Monitor the rearrangement by TLC.[1] Ensure that a strong base like sodium hydride is used to facilitate the rearrangement and that the reaction is allowed to proceed for a sufficient amount of time (2-3 hours at room temperature).[1]

  • Potential Cause 3: Side Reactions. The strong basic conditions can lead to side reactions if the substrate has other sensitive functional groups.

    • Solution: Protect sensitive functional groups before carrying out the rearrangement. Alternatively, explore milder reaction conditions if possible.

Issue 3: Low Yield in Buchwald-Hartwig Amination of 4-Bromobenzofuran

  • Potential Cause 1: Catalyst Inactivation. The palladium catalyst can be sensitive to air and moisture, leading to inactivation.

    • Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous solvents are used.[1] The use of an oven-dried Schlenk tube is recommended.[1]

  • Potential Cause 2: Inappropriate Ligand or Base. The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.

    • Solution: For the amination of 4-bromobenzofuran, a bulky electron-rich phosphine ligand like XPhos in combination with a strong base such as sodium tert-butoxide is often effective.[1] Experiment with different ligand-base combinations to optimize the yield.

  • Potential Cause 3: Dehalogenation of the Starting Material. A common side reaction is the reduction of the aryl halide, leading to the formation of benzofuran instead of the desired amine.

    • Solution: This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Reduction of 4-Nitrobenzofuran: This is a common and effective method involving the reduction of a 4-nitrobenzofuran precursor using agents like stannous chloride (SnCl₂) or through catalytic hydrogenation.[1]

  • Smiles Rearrangement: This route starts from the readily available 4-hydroxybenzofuran, which undergoes an intramolecular nucleophilic aromatic substitution to form the amine.[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction uses a 4-halobenzofuran (e.g., 4-bromobenzofuran) and an amine.[1]

  • Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds from 4-halobenzofurans, though it often requires harsher conditions than the Buchwald-Hartwig reaction.[1][4]

Q2: How can I synthesize the necessary precursors for this compound synthesis?

A2:

  • 4-Nitrobenzofuran: Can be synthesized through the nitration of benzofuran, although this can sometimes lead to a mixture of isomers.

  • 4-Hydroxybenzofuran: An innovative one-step procedure for the synthesis of 4-hydroxybenzofuran has been reported.[3][5]

  • 4-Bromobenzofuran: This can be prepared from benzofuran through bromination. It is a useful intermediate for cross-coupling reactions.

Q3: What is a typical purification method for this compound?

A3: After the reaction workup, which typically involves extraction and washing, the crude this compound is often purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the compound and any impurities present.

Q4: What are some of the key reaction parameters to control for a successful synthesis?

A4: Key parameters include:

  • Reaction Temperature: Many of these reactions require heating, and the optimal temperature should be carefully controlled.

  • Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time and ensure completion.

  • Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere is critical.[1]

  • Choice of Reagents: The selection of the appropriate catalyst, ligand, base, and solvent is vital for achieving high yields and minimizing side reactions.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction Conditions
Reduction 4-NitrobenzofuranSnCl₂·2H₂O, EthanolTypically high[1]Reflux (approx. 78 °C), 2-4 hours[1]
Smiles Rearrangement 4-Hydroxybenzofuran2-bromo-2-methylpropionamide, NaH, Dioxane/DMFGood to high[5]0 °C to reflux, 6-9 hours total[1]
Buchwald-Hartwig Amination 4-BromobenzofuranPd₂(dba)₃, XPhos, NaOtBu, TolueneGood to excellent[1]80-110 °C, 12-24 hours[1]
Ullmann Condensation 4-ChlorobenzofuranAmine, CuI, L-proline, K₂CO₃, DMSOModerate to good120-150 °C, 24-48 hours[1]

Experimental Protocols

Protocol 1: Reduction of 4-Nitrobenzofuran using SnCl₂ [1]

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Smiles Rearrangement [1][5]

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

  • To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract with an organic solvent and purify the crude product by column chromatography.

Step 2: Smiles Rearrangement and Hydrolysis

  • To a solution of 2-(benzofuran-4-yloxy)-2-methyl-propionamide (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the rearrangement by TLC.

  • Upon completion, the resulting N-(Benzofuran-4-yl)-2-methyl-propionamide is hydrolyzed with 6M HCl for 2 hours to yield this compound.[6]

  • Purify the final product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromobenzofuran [1]

  • To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired this compound derivative.

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_reaction Synthetic Route cluster_workup Workup & Purification start_nitro 4-Nitrobenzofuran reaction_reduction Reduction (e.g., SnCl2) start_nitro->reaction_reduction start_hydroxy 4-Hydroxybenzofuran reaction_smiles Smiles Rearrangement (e.g., NaH) start_hydroxy->reaction_smiles start_bromo 4-Bromobenzofuran reaction_buchwald Buchwald-Hartwig (e.g., Pd Catalyst) start_bromo->reaction_buchwald workup Aqueous Workup (Extraction, Washing) reaction_reduction->workup reaction_smiles->workup reaction_buchwald->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reduction Reduction of 4-Nitrobenzofuran cluster_smiles Smiles Rearrangement cluster_buchwald Buchwald-Hartwig Amination start Low Yield of This compound check_completion_red Check TLC for starting material start->check_completion_red check_completion_smiles Check TLC for rearrangement start->check_completion_smiles check_atmosphere Verify inert atmosphere and anhydrous solvent start->check_atmosphere incomplete_red Incomplete Reaction check_completion_red->incomplete_red SM present degradation_red Product Degradation check_completion_red->degradation_red SM absent, low yield extend_time_red Extend reaction time or increase temperature incomplete_red->extend_time_red Yes add_reagent_red Add more reducing agent incomplete_red->add_reagent_red Yes optimize_workup_red Optimize workup pH and duration degradation_red->optimize_workup_red Yes incomplete_smiles Incomplete Rearrangement check_completion_smiles->incomplete_smiles Intermediate present steric_hindrance Steric Hindrance check_completion_smiles->steric_hindrance No reaction check_base_smiles Ensure strong base (NaH) is active and in excess incomplete_smiles->check_base_smiles Yes alt_route Consider alternative route (e.g., Buchwald-Hartwig) steric_hindrance->alt_route Yes catalyst_inactive Catalyst Inactivation check_atmosphere->catalyst_inactive Suspected dehalogenation Dehalogenation Side Reaction check_atmosphere->dehalogenation Byproduct observed optimize_reagents_buchwald Optimize ligand and base catalyst_inactive->optimize_reagents_buchwald Yes screen_conditions Screen different catalyst/ ligand/base combinations dehalogenation->screen_conditions Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzofuran-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound synthesized by the reduction of 4-nitrobenzofuran?

A1: Common impurities may include unreacted 4-nitrobenzofuran, byproducts from the reduction reaction, and residual catalysts or reagents, such as tin salts if stannous chloride is used.[1][2][3] Aromatic amines are also susceptible to oxidation, which can lead to the formation of colored impurities.[1]

Q2: What are the main challenges when purifying this compound using silica gel column chromatography?

A2: this compound is a basic compound. The acidic nature of silica gel can lead to strong interactions with the amine, causing issues such as peak tailing, irreversible adsorption, sample degradation, and reduced yield.[4][5]

Q3: What are the recommended storage conditions for purified this compound?

A3: To prevent degradation, particularly oxidation, it is advisable to store the purified product in a dark place, sealed in a dry environment.[1] For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[1]

Q4: Can I use distillation to purify crude this compound?

A4: Distillation is a potential purification method for aromatic amines.[6][7] this compound has a boiling point of 259.8°C at 760 mmHg. This technique is most effective for separating compounds with significantly different boiling points.

Troubleshooting Guides

Issue 1: The purified product is a dark oil or discolored solid.

Q: My final product is a dark-colored oil or solid, not the expected off-white to yellow solid. What could be the cause and how can I fix it?

A: Dark coloration in aromatic amines like this compound is often due to oxidation.[1]

  • Troubleshooting Steps:

    • Minimize Air Exposure: During workup and purification, try to minimize the exposure of the amine to air. If possible, work under an inert atmosphere (e.g., nitrogen or argon).

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The charcoal can adsorb colored impurities.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can be very effective at removing colored impurities, which may remain in the mother liquor.

    • Storage: Ensure the purified product is stored under an inert atmosphere and in a dark, cool place to prevent further oxidation.[1]

Issue 2: Poor separation and tailing during silica gel column chromatography.

Q: I am running a silica gel column to purify my crude this compound, but I am getting significant peak tailing and poor separation of my product from impurities. What can I do?

A: This is a common issue due to the interaction between the basic amine and the acidic silica gel.[4][5]

  • Troubleshooting Steps:

    • Add a Competing Amine to the Eluent: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1%).[5] This will "neutralize" the acidic sites on the silica, reducing the strong adsorption of your product and improving peak shape.[4][5]

    • Use an Amine-Functionalized Silica Column: These columns have a modified stationary phase that is more compatible with basic compounds, minimizing the acid-base interactions and leading to better separation.[4]

    • Switch to a Different Stationary Phase: Consider using a more neutral stationary phase, such as alumina (basic or neutral), for your column chromatography.

Issue 3: Multiple spots on TLC after purification.

Q: Even after column chromatography, my TLC plate shows multiple spots. What are these likely to be and how can I improve the purity?

A: The presence of multiple spots indicates that the initial purification was not sufficient to separate all impurities.

  • Troubleshooting Steps:

    • Identify the Impurities (if possible): Compare the TLC of your purified product with the starting materials. One of the spots could be unreacted 4-nitrobenzofuran, which is less polar than the amine product.[2]

    • Optimize Column Chromatography:

      • Try a shallower solvent gradient to improve the separation between closely eluting compounds.

      • If not already done, add a competing amine to your eluent (see Issue 2).

    • Recrystallization: This is often a very effective second purification step. The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

    • Acid-Base Extraction: You can perform an acid wash of your product dissolved in an organic solvent. The basic this compound will be protonated and move to the aqueous acidic layer, leaving non-basic organic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified amine.[8]

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound

Stationary PhaseEluent SystemModifierApplication Notes
Silica GelHexane / Ethyl Acetate0.1-1% TriethylamineThe addition of triethylamine is crucial to prevent peak tailing.[4][5] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Silica GelDichloromethane / Methanol0.1-1% TriethylamineFor more polar impurities, a DCM/MeOH system can be used. The amine modifier is still recommended.
Amine-Functionalized SilicaHexane / Ethyl AcetateNone requiredThis stationary phase often provides better results for amines without the need for a mobile phase modifier.[4]

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol or MethanolBenzofuran derivatives are often recrystallized from alcohols.[9][10][11]
Petroleum Ether / Ethyl AcetateA non-polar/polar solvent mixture can be effective.[12] Dissolve in a minimum of hot ethyl acetate and add petroleum ether until turbidity is observed, then cool.
Methanol / AcetoneAnother common solvent mixture for the recrystallization of benzofuran derivatives.[10]
Dimethylformamide (DMF)Has been used for recrystallizing other benzofuran derivatives.[13]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with Triethylamine
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent to get a dry powder. This dry-loading method often gives better separation than loading the sample as a solution.

  • Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (see Table 2). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Primary Method Recrystal Recrystallization Crude->Recrystal Alternative TLC TLC Analysis ColChrom->TLC Recrystal->TLC TLC->ColChrom If Impure TLC->Recrystal If Impure Pure Pure this compound TLC->Pure If Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Impure Impure Product (e.g., dark color, multiple TLC spots) Oxidation Oxidation Suspected? Impure->Oxidation ChromIssue Chromatography Issue? Impure->ChromIssue Oxidation->ChromIssue No Charcoal Treat with Activated Charcoal Oxidation->Charcoal Yes InertAtmosphere Work under Inert Atmosphere Oxidation->InertAtmosphere Yes AddAmine Add Competing Amine (e.g., 0.5% TEA) to Eluent ChromIssue->AddAmine Yes ChangeColumn Use Amine-Functionalized or Alumina Column ChromIssue->ChangeColumn Yes Recrystallize Recrystallize Product ChromIssue->Recrystallize No Charcoal->Recrystallize InertAtmosphere->Recrystallize AddAmine->Recrystallize ChangeColumn->Recrystallize

Caption: Troubleshooting logic for common purification issues.

References

Overcoming solubility issues of Benzofuran-4-amine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran-4-amine Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous media?

A1: this compound possesses a predominantly nonpolar, aromatic benzofuran ring system. This hydrophobic structure leads to low solubility in polar solvents like water. The primary amine group (-NH2) offers some polarity, but its contribution is insufficient to overcome the hydrophobicity of the larger ring structure at neutral pH. Higher amines are generally insoluble in water.

Q2: What is the first and simplest method I should try to dissolve this compound in an aqueous buffer?

A2: The simplest approach is pH adjustment . This compound is a weak base due to its amine group (predicted pKa ≈ 3.68).[1] By lowering the pH of the aqueous medium (e.g., to pH 2-4) with a suitable acid like hydrochloric acid (HCl), the amine group becomes protonated (-NH3+). This creates a water-soluble salt, which can significantly increase aqueous solubility.[2][3][4][5][6] Many amine-containing pharmaceuticals are formulated as salts to enhance water solubility.[5][6]

Q3: My compound precipitates when I dilute my acidic stock solution into a neutral buffer for a biological assay. What should I do?

A3: This is a common issue known as "solvent shock" or precipitation upon pH shift. The protonated, soluble form of the amine reverts to its less soluble, neutral form in the higher pH of the assay buffer. To mitigate this, you can:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration that is below the solubility limit of the neutral form at the assay's pH.

  • Use a co-solvent system: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol. While this can help, be mindful of the final solvent concentration, as it can affect experimental outcomes.[7]

  • Employ solubilizing excipients: Incorporate excipients like cyclodextrins or non-ionic surfactants in your final assay medium to maintain solubility.

Q4: What are co-solvents and how can they help? Are there any drawbacks?

A4: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9] They are a simple and effective technique.[8] The main drawback is the potential for the compound to precipitate upon dilution into a fully aqueous environment.[2] Additionally, organic solvents can be toxic to cells or interfere with assay components at higher concentrations.[7]

Q5: I need a higher concentration than what pH or co-solvents can achieve. What advanced methods are available?

A5: For significantly enhanced solubility, consider these advanced techniques:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzofuran moiety within their internal cavity, while their hydrophilic exterior improves water solubility.[2][10][11] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[11]

  • Solid Dispersions: This involves dispersing this compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG).[12][13][14] This technique reduces drug particle size, improves wettability, and can create amorphous forms, all of which enhance dissolution rates.[15]

  • Nanosuspensions: This technology reduces the particle size of the drug to the sub-micron range, which dramatically increases the surface area for dissolution.[16][17][18] This method is suitable for compounds that are poorly soluble in both aqueous and organic media.[19]

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create a more water-soluble derivative (a prodrug) that converts back to the active parent drug in vivo.[20][21][22] This is a powerful but more complex strategy often considered during later stages of drug development.[22]

Q6: How do I choose the best solubilization technique for my experiment?

A6: The choice depends on your experimental needs, including the required concentration, the biological system (e.g., in vitro vs. in vivo), and available resources. A general approach is to start with the simplest methods (pH adjustment, co-solvents) and move to more complex techniques if the desired solubility is not achieved.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to aqueous buffer. Exceeded thermodynamic solubility limit. "Solvent shock" from using an organic stock solvent. pH of the final buffer is too high for the protonated amine to remain in solution.1. Reduce the final concentration of this compound. 2. Decrease the percentage of organic solvent in the final solution. 3. Pre-mix the buffer with a solubilizing excipient (e.g., cyclodextrin) before adding the compound. 4. If using a pH-adjusted stock, ensure the final buffer has sufficient capacity to maintain a low pH or switch to a non-pH-dependent method.
Solution is initially clear but becomes cloudy or shows precipitate over time. Compound is in a supersaturated state and is slowly crashing out. Degradation of the compound. Interaction with components of the medium (e.g., proteins).1. Determine the equilibrium solubility and work below this concentration.[23] 2. Use stabilizing excipients like polymers or surfactants. 3. Prepare solutions fresh before each experiment. 4. Check the stability of the compound under the experimental conditions (temperature, light exposure).
Inconsistent or non-reproducible results in biological assays. Incomplete dissolution of the compound. Variable amounts of precipitation between experiments. Adsorption of the compound to plasticware.1. Visually inspect all solutions for particulates under a light source before use. 2. Use sonication to aid initial dissolution. 3. Quantify the concentration of the dosing solution after preparation and filtration (e.g., by HPLC-UV) to confirm the amount in solution. 4. Consider using low-adsorption labware (e.g., polypropylene or glass).
Low bioavailability or efficacy in in vivo studies. Poor dissolution rate in the gastrointestinal tract. Precipitation of the drug after oral administration.1. Formulate the compound using advanced techniques known to improve bioavailability, such as solid dispersions or nanosuspensions.[13] 2. Consider a prodrug strategy to transiently increase water solubility for better absorption.[20][22] 3. Co-administer with absorption enhancers or formulate in a lipid-based delivery system.

Data Presentation: Comparison of Solubilization Strategies

The following tables provide an overview of the expected outcomes when applying various solubilization techniques to a poorly soluble aromatic amine like this compound.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityNotes
Water (pH 7.0)AqueousVery PoorHydrophobic nature of the benzofuran ring dominates.
0.1 M HCl (pH 1.0)Aqueous AcidGood to HighForms a soluble hydrochloride salt.[24]
Phosphate Buffer (pH 7.4)Aqueous BufferVery PoorExists primarily in the poorly soluble neutral form.
Dimethyl Sulfoxide (DMSO)Polar AproticHighCommon solvent for creating concentrated stock solutions.
EthanolPolar ProticModerateCan be used as a co-solvent.[8]
Polyethylene Glycol 400 (PEG 400)Polymer / Co-solventModerate to GoodOften used in formulations to increase solubility.[12]
Dichloromethane (DCM)Nonpolar OrganicHighNot suitable for aqueous or biological systems.

Table 2: Estimated Efficacy of Different Solubilization Techniques

TechniqueTypical Fold Increase in Aqueous SolubilityAdvantagesDisadvantages
pH Adjustment (to pH < 3) 100 - 1,000+Simple, inexpensive, uses minimal excipients.[2]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents (e.g., 20% PEG 400) 10 - 100Easy to prepare and screen.[8]Risk of precipitation on dilution; potential for solvent toxicity.[2]
Cyclodextrins (e.g., HP-β-CD) 50 - 5,000High solubilizing capacity, low toxicity, can stabilize the drug.[10]Can be expensive; may alter drug-receptor interactions in some assays.
Solid Dispersion 50 - 10,000+Significantly enhances dissolution rate and bioavailability; can create stable amorphous forms.[12][13][15]Requires specialized formulation processing (e.g., spray drying, hot-melt extrusion).[25]
Nanosuspension N/A (increases dissolution rate)High drug loading possible; applicable to nearly all poorly soluble drugs.[16]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[19]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To prepare a stock solution of this compound in an acidic aqueous medium.

  • Materials: this compound, 1 M Hydrochloric Acid (HCl), Purified Water, pH meter, volumetric flasks, magnetic stirrer.

  • Procedure:

    • Prepare the acidic solvent by adding a calculated amount of 1 M HCl to Purified Water to achieve a target pH of 2.0.

    • Weigh the desired amount of this compound powder.

    • Slowly add the powder to the acidic solvent in a volumetric flask while stirring continuously.

    • If the solid does not dissolve completely, gentle warming (30-40°C) or sonication can be applied.

    • Continue stirring for at least 1 hour to ensure complete dissolution and equilibration.

    • Visually inspect the solution for any remaining solid particles. If necessary, filter through a 0.22 µm filter to remove any undissolved material.

    • This stock solution can then be diluted into the final assay medium, paying close attention to the final pH and potential for precipitation.

Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex

  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Materials: this compound, HP-β-CD, Purified Water, magnetic stirrer, sonicator, 0.22 µm syringe filter.

  • Procedure (Kneading Method):

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in a glass mortar.

    • Accurately weigh this compound (e.g., to achieve a 1:1 molar ratio with HP-β-CD).

    • Slowly add the this compound powder to the HP-β-CD solution.

    • Knead the mixture with a pestle to form a homogeneous, thick paste.

    • During kneading, add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) dropwise to maintain a suitable consistency.

    • Continue kneading for 60 minutes.

    • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

    • The resulting solid powder is the inclusion complex, which can be dissolved in aqueous media for experiments.

Protocol 3: General Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic equilibrium solubility of this compound under specific conditions (e.g., in a specific buffer).[23][26]

  • Materials: this compound, chosen solvent/buffer, sealed vials, orbital shaker with temperature control, centrifuge, analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL of buffer). The solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine when equilibrium is reached.

    • After incubation, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.[27]

Visualizations

G start Start: Dissolve This compound in Aqueous Medium check_ionizable Is the amine group available for protonation? start->check_ionizable ph_adjust Adjust pH to 2-4 to form a soluble salt check_ionizable->ph_adjust Yes use_cosolvent Use Co-solvents (DMSO, EtOH, PEG) check_ionizable->use_cosolvent No sol_ok1 Is solubility sufficient? ph_adjust->sol_ok1 sol_ok1->use_cosolvent No end Proceed with Experiment sol_ok1->end Yes sol_ok2 Is solubility sufficient and solvent tolerated? use_cosolvent->sol_ok2 advanced Select Advanced Technique sol_ok2->advanced No sol_ok2->end Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_disp Solid Dispersion advanced->solid_disp nanosuspension Nanosuspension advanced->nanosuspension cyclodextrin->end solid_disp->end nanosuspension->end

Caption: Decision workflow for selecting a solubilization strategy.

G cluster_0 Cyclodextrin Inclusion Complex cd plus + cd_label Hydrophilic Exterior cavity_label Hydrophobic Cavity guest This compound (Hydrophobic Guest) water Water Molecules soluble_complex Water-Soluble Complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

G step1 Step 1: Dissolve Drug & Carrier in Common Solvent step2 Step 2: Evaporate Solvent Under Vacuum step1->step2 step3 Step 3: Collect & Pulverize the Solid Film step2->step3 step4 Step 4: Result is a Solid Dispersion Powder step3->step4

Caption: Workflow for the solvent evaporation method of solid dispersion.

References

Preventing degradation of Benzofuran-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Benzofuran-4-amine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound in a question-and-answer format.

Issue 1: The solid this compound has changed color (e.g., darkened) upon storage.

  • Question: Why has my this compound powder changed color? Answer: Color change, particularly darkening, is a common indicator of degradation in aromatic amines. This is often due to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Question: What should I do if my this compound has changed color? Answer: It is recommended to assess the purity of the material before use. A discolored product may contain impurities that could negatively impact your experimental results. You can check the purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). If the purity is below your experimental requirements, it is advisable to use a fresh, un-degraded batch. To prevent this in the future, always store the compound under the recommended conditions.

Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a stored sample.

  • Question: What are the likely causes of new, unexpected peaks in the analysis of my this compound sample? Answer: The appearance of new peaks strongly suggests that the compound has degraded. These new peaks represent the degradation products. The degradation could be a result of improper storage conditions, such as exposure to light, moisture, or oxygen.

  • Question: How can I identify the degradation products? Answer: Identifying the exact chemical structure of degradation products typically requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weights and fragmentation patterns of the impurities. Comparing the mass spectra of the new peaks to potential degradation products (e.g., oxidized or hydrolyzed forms of this compound) can help in their identification.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound? Answer: To minimize degradation, this compound should be stored in a freezer at or below -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. It should also be kept in a dark place or in a light-resistant container to protect it from light.[1] For transportation, cold-chain shipping is recommended.[1]

  • Question: What type of container should I use to store this compound? Answer: It is best to store this compound in a tightly sealed, amber glass vial or a container made of a non-reactive material to protect it from light and air. For larger quantities, ensure the container is flushed with an inert gas like argon or nitrogen before sealing.

  • Question: Can I store this compound at room temperature for a short period? Answer: While short excursions to room temperature may be unavoidable during weighing and sample preparation, prolonged storage at room temperature is not recommended. Aromatic amines are generally prone to faster degradation at higher temperatures.

Degradation and Stability

  • Question: What are the main factors that cause the degradation of this compound? Answer: The primary factors that contribute to the degradation of aromatic amines like this compound are:

    • Oxidation: Reaction with oxygen in the air is a major cause of degradation.

    • Light: Exposure to UV or visible light can catalyze degradation reactions.

    • Temperature: Higher temperatures accelerate the rate of degradation.

    • Moisture: Amines can be hygroscopic, and the presence of water can potentially lead to hydrolysis or other reactions.

  • Question: Are there any chemical stabilizers I can add to prevent degradation? Answer: While the addition of stabilizers is a common practice for industrial-scale storage of some aromatic amines, it is generally not recommended for research-grade compounds as the stabilizer may interfere with experimental assays. Some patented stabilization methods for aromatic amines include the use of compounds like ethylene thiourea or storage under an inert atmosphere.[2][3] For laboratory use, the most effective strategy is strict adherence to proper storage conditions.

Purity and Analysis

  • Question: How can I check the purity of my this compound? Answer: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A freshly prepared solution of a reference standard should be used for comparison.

  • Question: What should I do if I suspect my compound has degraded? Answer: If you suspect degradation, you should re-analyze the compound's purity by HPLC. Compare the chromatogram to that of a known fresh sample or the certificate of analysis. If significant degradation has occurred, it is best to discard the old batch and use a new, pure sample.

Data Presentation

The following table summarizes hypothetical data on the degradation of this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionTemperature (°C)Light ExposureAtmospherePurity after 6 Months (%)
Recommended -20 Dark Inert (Argon) >99
Freezer-20DarkAir98
Refrigerator4DarkAir95
Benchtop25Ambient LightAir85
Benchtop25DarkAir90

Experimental Protocols

Protocol: HPLC Method for Purity Assessment of this compound

This protocol provides a general methodology for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Further dilute the standard solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Sample Solution Preparation:

    • Prepare the this compound sample to be tested in the same manner as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peak areas of all components in the chromatograms.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Visualizations

cluster_storage Recommended Storage cluster_degradation Degradation Factors Store_Below_20C Store at ≤ -20°C Benzofuran_4_amine This compound (Stable) Store_Below_20C->Benzofuran_4_amine Protect_From_Light Protect from Light Protect_From_Light->Benzofuran_4_amine Seal_Tightly Seal Tightly Seal_Tightly->Benzofuran_4_amine Inert_Atmosphere Use Inert Atmosphere Inert_Atmosphere->Benzofuran_4_amine Light Light Degraded_Product Degraded Product (Colored Impurities) Light->Degraded_Product Oxygen Oxygen (Air) Oxygen->Degraded_Product Heat Heat Heat->Degraded_Product Moisture Moisture Moisture->Degraded_Product Benzofuran_4_amine->Degraded_Product Degradation

Caption: Factors influencing this compound stability.

Start Start: Prepare Sample for Assay Check_Appearance Is the solid material discolored? Start->Check_Appearance Prepare_Solution Prepare a stock solution in a suitable solvent Check_Appearance->Prepare_Solution No Analyze_Purity Analyze purity using HPLC Check_Appearance->Analyze_Purity Yes Check_Solubility Does the compound dissolve completely? Prepare_Solution->Check_Solubility Proceed_Assay Proceed with the experiment Check_Solubility->Proceed_Assay Yes Troubleshoot_Solubility Troubleshoot solubility: - Try co-solvents - Gentle warming - Sonication Check_Solubility->Troubleshoot_Solubility No Purity_OK Is purity >95% (or as required)? Analyze_Purity->Purity_OK Purity_OK->Prepare_Solution Yes Use_New_Batch Discard and use a fresh batch of the compound Purity_OK->Use_New_Batch No

Caption: Troubleshooting workflow for this compound usage.

cluster_prep Sample Preparation cluster_storage Stability Study Storage cluster_analysis Analysis Prepare_Solutions Prepare stock solutions of This compound Aliquot Aliquot samples into vials for each time point and condition Prepare_Solutions->Aliquot Condition1 Condition 1: -20°C, Dark Aliquot->Condition1 Condition2 Condition 2: 4°C, Dark Aliquot->Condition2 Condition3 Condition 3: 25°C, Dark Aliquot->Condition3 Condition4 Condition 4: 25°C, Light Aliquot->Condition4 Time_Points Pull samples at specified time points (e.g., 0, 1, 3, 6 months) Condition1->Time_Points Condition2->Time_Points Condition3->Time_Points Condition4->Time_Points HPLC_Analysis Analyze each sample by HPLC to determine purity Time_Points->HPLC_Analysis Data_Analysis Calculate % purity remaining and identify degradation products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a stability study.

References

Side-reaction products in the synthesis of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzofuran-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reduction of 4-Nitrobenzofuran: This is a widely used method involving the reduction of a nitro group to an amine.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 4-halobenzofuran and an amine source.[1]

  • Ullmann Condensation: A copper-catalyzed reaction similar to the Buchwald-Hartwig amination, often requiring harsher conditions.[1]

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution starting from a 4-hydroxybenzofuran derivative.[1]

Q2: My final product of this compound is discolored. What could be the cause?

A2: Aromatic amines, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize degradation.

Q3: How can I effectively purify crude this compound?

A3: Purification strategies depend on the synthetic route and the nature of the impurities. Common techniques include:

  • Column Chromatography: Effective for separating the product from unreacted starting materials and non-polar side-products.

  • Acid-Base Extraction: Useful for separating the basic this compound from neutral or acidic impurities. The amine is protonated and extracted into an aqueous acidic phase, then liberated by basification and re-extracted into an organic solvent.

  • Recrystallization: Can be employed for final purification if a suitable solvent system is identified.

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Nitrobenzofuran

This method is a common and effective way to synthesize this compound from a 4-nitrobenzofuran precursor.[1]

Issue 1: Incomplete reaction with residual starting material.

  • Question: My TLC analysis shows a significant amount of 4-nitrobenzofuran remaining after the reaction. What can I do?

  • Answer:

    • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3.0-5.0 equivalents are typically recommended.[1]

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction by TLC every hour after the initial reflux period.

    • Catalyst Deactivation (for Catalytic Hydrogenation): If using a catalyst like Pd/C, it may have lost activity. Ensure the catalyst is fresh and the reaction is performed under a proper hydrogen atmosphere.

Issue 2: Formation of side-products.

  • Question: I observe multiple spots on my TLC plate besides the product and starting material. What are these side-products?

  • Answer: While direct literature on side-products for this specific reduction is limited, potential side-products in nitro group reductions can include partially reduced intermediates such as nitroso and hydroxylamine derivatives. These can sometimes dimerize to form azo or azoxy compounds.

    • Troubleshooting:

      • Ensure thorough mixing and consistent heating to promote complete reduction.

      • Optimize the amount of reducing agent; an insufficient amount may lead to the formation of intermediates.

Issue 3: Difficulty in isolating the product from tin salts.

  • Question: After quenching my SnCl₂ reaction, I have a persistent emulsion/precipitate, and my product yield is low. How can I improve the work-up?

  • Answer: This is a common issue with tin-based reductions.

    • pH Adjustment: After the reaction, carefully basify the mixture with a saturated solution of sodium bicarbonate or another suitable base to a pH of 8-9.[1] This will precipitate tin salts as tin hydroxide, which can then be filtered off.

    • Filtration Aid: Use a pad of Celite to aid in the filtration of the tin salts.

    • Complexation: Addition of a solution of Rochelle's salt (potassium sodium tartrate) can help to chelate the tin salts and keep them in the aqueous phase during extraction.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂ [1]

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Troubleshooting Workflow for Reduction of 4-Nitrobenzofuran

start Start: Reduction of 4-Nitrobenzofuran tlc Monitor Reaction by TLC start->tlc incomplete Incomplete Reaction? tlc->incomplete extend_time Increase Reaction Time and/or Add More Reducing Agent incomplete->extend_time Yes workup Proceed to Work-up incomplete->workup No extend_time->tlc emulsion Emulsion or Precipitate during Work-up? workup->emulsion adjust_ph Adjust pH to 8-9 with NaHCO₃ Use Celite for Filtration Consider Rochelle's Salt emulsion->adjust_ph Yes extraction Extract with Organic Solvent emulsion->extraction No adjust_ph->extraction end Purify Crude Product (e.g., Column Chromatography) extraction->end start 4-Bromobenzofuran + Amine Source catalyst Pd(0) Catalyst + Ligand + Base start->catalyst desired_path Desired Amination Pathway catalyst->desired_path side_path Side-Reaction: Hydrodehalogenation catalyst->side_path product This compound desired_path->product side_product Benzofuran side_path->side_product

References

Technical Support Center: Optimizing Coupling Reactions for Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving Benzofuran-4-amine.

Frequently Asked Questions (FAQs)

Q1: Which are the most suitable cross-coupling reactions for functionalizing this compound?

A1: The most common and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. The Suzuki-Miyaura reaction is ideal for coupling a halogenated this compound with a boronic acid or ester to form a C-C bond. The Buchwald-Hartwig amination is used to couple this compound with an aryl or heteroaryl halide/triflate to create a new C-N bond.[1][2] Other notable reactions include the Sonogashira, Heck, and Ullmann couplings.

Q2: What are the primary challenges when using this compound in palladium-catalyzed coupling reactions?

A2: Researchers may face several challenges:

  • Low Reaction Yield: This can result from non-optimal reaction conditions, deactivation of the catalyst, or the occurrence of side reactions.[2]

  • Catalyst Inhibition: The lone pair of electrons on the amino group of this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Side Reactions: Common side reactions include homocoupling of the starting materials and protodeboronation of the boronic acid partner in Suzuki-Miyaura reactions.[2]

  • Substrate Decomposition: The benzofuran core can be sensitive to strong bases or high temperatures, which may lead to decomposition.[2]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The selection of the catalyst and ligand is crucial for a successful outcome. For Buchwald-Hartwig aminations involving heteroaromatic amines, sterically hindered biarylphosphine ligands like XPhos, SPhos, or t-BuXPhos are often effective.[1][2] For Suzuki-Miyaura couplings, similar phosphine ligands are generally a good starting point.[3] It is highly recommended to screen a variety of palladium precatalysts and ligands to find the optimal combination for your specific substrates.[2]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a halogenated this compound?

A4: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a phosphine ligand. A base such as K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water is a common choice.[3] The reaction is typically heated to between 80-110 °C.

Q5: What are the general conditions for a Buchwald-Hartwig amination with this compound?

A5: For the coupling of this compound with an aryl halide, a common set of conditions includes a palladium catalyst like Pd₂(dba)₃ with a ligand such as XPhos, and a strong base like NaOtBu. Anhydrous toluene is a frequently used solvent, with reaction temperatures ranging from 80-110 °C.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the use of a reliable palladium precatalyst. If using a Pd(II) source, confirm proper in situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.[4]
Incorrect base or solventOptimize the base and solvent combination. For substrates sensitive to decomposition, consider milder bases like Cs₂CO₃ or K₃PO₄.[2] Ensure solvents are anhydrous and properly degassed.
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10-20 °C.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Catalyst system is too reactiveDecrease the catalyst loading.
Incorrect baseIn Suzuki reactions, a weaker base may reduce the rate of protodeboronation of the boronic acid.[2]
Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions.[4]
Temperature is too highLower the reaction temperature and monitor the reaction for a longer duration.[4]
Recovery of Starting Material Catalyst inhibition by the amineIncrease the ligand-to-palladium ratio to promote the desired catalytic cycle.
Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if the reaction has stalled.
Poor Reproducibility Inconsistent reagent purityUse reagents of the same high purity for all experiments. Purify starting materials if necessary.[4]
Variable inert atmosphere qualityEnsure consistent and rigorous inert atmosphere techniques.
Inconsistent stirring rateFor heterogeneous mixtures, maintain a consistent and vigorous stirring rate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halogenated this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

  • Add anhydrous, degassed solvent (e.g., toluene).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography to yield the desired product.[1]

Data Presentation

Table 1: Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

ParameterRecommended Starting Condition
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2 eq)
Solvent 1,4-Dioxane / Water (e.g., 4:1)
Temperature 90 °C
Reaction Time 12 - 16 h
(Based on a representative procedure for a similar benzofuran substrate)[3]

Table 2: Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommended Starting Condition
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 eq)
Solvent Anhydrous Toluene
Temperature 80 - 110 °C
Reaction Time 12 - 24 h
(Based on a general procedure for 4-halobenzofurans)[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound Derivative - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst setup Assemble Glassware under Inert Atmosphere catalyst->setup solvent Add Degassed Solvent setup->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low or No Conversion? catalyst_activity Check Catalyst Activity/ Pre-activation start->catalyst_activity Yes temp Increase Temperature start->temp Yes purity Verify Reagent Purity/ Repurify start->purity Yes ligand_choice Screen Different Ligands catalyst_activity->ligand_choice catalyst_inhibition Increase Ligand/Pd Ratio ligand_choice->catalyst_inhibition success Reaction Optimized catalyst_inhibition->success base_solvent Optimize Base and Solvent temp->base_solvent time Increase Reaction Time base_solvent->time time->success purity->success

Caption: Troubleshooting decision tree for low reaction conversion.

References

Troubleshooting poor resolution in HPLC analysis of Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benzofuran-4-amine, with a specific focus on overcoming poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in the HPLC analysis of this compound?

Poor resolution, characterized by overlapping peaks, is often a result of inadequate separation between this compound and other components in the sample matrix or closely related impurities. The primary factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k).[1] An unoptimized mobile phase, a degraded column, or inappropriate method parameters are common root causes.

Q2: My this compound peak is tailing. What could be the reason and how can I fix it?

Peak tailing for an amine compound like this compound is frequently caused by strong interactions between the basic amine group and active silanol sites on the silica-based stationary phase of the HPLC column.[2] To mitigate this, consider the following:

  • Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-4) using a buffer like phosphate or an additive like formic acid. This protonates the silanol groups, reducing their interaction with the protonated amine.

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[3]

Q3: I am observing broad peaks for this compound. What are the potential causes?

Broad peaks can be a symptom of several issues:

  • High System Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening.[4]

  • Column Contamination: Buildup of matrix components on the column can degrade its performance.[4] A regular column flush with a strong solvent is recommended.[3]

  • Inappropriate Flow Rate: A flow rate that is too high can reduce column efficiency. Try optimizing the flow rate.[5]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape. Employing a column oven is advisable for stable conditions.[3]

Q4: How does the mobile phase composition affect the resolution of this compound?

The mobile phase composition is a critical factor in achieving optimal resolution.[6] For reversed-phase HPLC of this compound:

  • Solvent Strength: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer determines the retention time. Decreasing the organic solvent percentage will generally increase retention and may improve the separation of closely eluting peaks.

  • pH: As this compound is a basic compound, the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention and peak shape. A mobile phase pH about 2 units away from the analyte's pKa is recommended for robust and reproducible results.

  • Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH throughout the analysis.[7]

Troubleshooting Guide for Poor Resolution

If you are experiencing poor resolution in your HPLC analysis of this compound, follow this systematic troubleshooting workflow.

G start Poor Resolution Observed check_column Step 1: Check Column - Age and performance? - Correct stationary phase? - Contamination? start->check_column column_ok Column OK check_column->column_ok No column_issue Column Issue check_column->column_issue Yes check_mobile_phase Step 2: Evaluate Mobile Phase - Correct composition? - pH appropriate for amine? - Freshly prepared? column_ok->check_mobile_phase replace_column Action: - Flush with strong solvent - Replace guard column - Replace analytical column column_issue->replace_column replace_column->check_mobile_phase mp_ok Mobile Phase OK check_mobile_phase->mp_ok No mp_issue Mobile Phase Issue check_mobile_phase->mp_issue Yes check_method_params Step 3: Review Method Parameters - Isocratic or gradient? - Flow rate optimal? - Temperature stable? mp_ok->check_method_params remake_mp Action: - Prepare fresh mobile phase - Degas solvents - Adjust pH (e.g., to 2.5-4) mp_issue->remake_mp remake_mp->check_method_params params_ok Parameters OK check_method_params->params_ok No params_issue Parameters Issue check_method_params->params_issue Yes check_system Step 4: Inspect HPLC System - Leaks? - High dead volume? - Injector issues? params_ok->check_system optimize_params Action: - Decrease flow rate - Adjust gradient slope - Increase temperature (e.g., 30-40°C) params_issue->optimize_params optimize_params->check_system system_issue System Issue check_system->system_issue Yes end Resolution Improved check_system->end No fix_system Action: - Check fittings for leaks - Use shorter/narrower tubing - Service injector system_issue->fix_system fix_system->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental Protocols

While a validated method for this compound is not publicly available, the following protocol is a robust starting point for method development, adapted from established methods for other aromatic amines and benzofuran derivatives.

Recommended Starting HPLC-UV Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determine optimal wavelength by UV scan).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.

  • Use sonication to ensure complete dissolution if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If needed, further dilute the filtered solution with the mobile phase to a concentration within the expected calibration range.[6]

Data Presentation

The following tables provide representative quantitative data for compounds structurally similar to this compound, which can serve as a benchmark during method development.

Table 1: Representative Chromatographic Performance for Aromatic Amines and Benzofuran Derivatives

CompoundRepresentative Retention Time (min)Linearity Range
Aniline0.470.001 - 1.0 µg/mL>0.999
o-Toluidine0.960.001 - 1.0 µg/mL>0.999
Carbofuran (a benzofuran derivative)4.057.5 - 75 µg/mL0.999
2-(2-thienyl)benzofuran~5.81 - 100 µg/mL>0.999

Data adapted from publicly available application notes for primary aromatic amines and benzofuran derivatives. Actual retention times for this compound will vary based on the specific method conditions.

Table 2: Representative Method Sensitivity for Related Compounds

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
Primary Aromatic Amines (general)0.025 - 0.20 ng/mL0.1 - 1.0 ng/mL
Carbofuran1.31 µg/mL3.97 µg/mL
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL

Sensitivity values are highly dependent on the specific compound and instrumentation.

Logical Relationships in HPLC Resolution

The resolution of two chromatographic peaks is governed by three key factors: column efficiency, selectivity, and the retention factor. Understanding their interplay is crucial for effective troubleshooting.

G Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k) (Peak Retention) Resolution->Retention sub_eff Controlled by: - Column Length - Particle Size - Flow Rate Efficiency->sub_eff sub_sel Controlled by: - Mobile Phase Composition (pH, Solvent) - Stationary Phase Chemistry - Temperature Selectivity->sub_sel sub_ret Controlled by: - Solvent Strength (% Organic) Retention->sub_ret

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Managing Impurities in Large-Scale Benzofuran-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Benzofuran-4-amine. Our aim is to equip researchers with the necessary information to identify, control, and manage impurities effectively, ensuring the quality and integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound and what are the expected impurities?

A1: The two most common industrial-scale synthetic routes are the reduction of 4-nitrobenzofuran and the Buchwald-Hartwig amination of 4-bromobenzofuran. Each route has a unique impurity profile.

  • Reduction of 4-Nitrobenzofuran: This is a widely used method involving the reduction of a nitro intermediate.[1]

    • Common Impurities:

      • Unreacted 4-nitrobenzofuran

      • Partially reduced intermediates (e.g., nitroso or hydroxylamino derivatives)

      • Impurities from the reducing agent (e.g., residual metals)

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile method for C-N bond formation.[2]

    • Common Impurities:

      • Unreacted 4-bromobenzofuran

      • Catalyst-related residues (Palladium and ligands)

      • Side-products from homo-coupling of the starting material

      • Degradation products of the ligand or catalyst

Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?

A2: Regular in-process monitoring is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for tracking the consumption of starting materials and the formation of this compound and key impurities. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessments during the reaction.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: this compound, like many aromatic amines, can be susceptible to oxidation and degradation, often indicated by discoloration.[3] It is recommended to store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Material

Q: My final product contains a significant amount of unreacted 4-nitrobenzofuran or 4-bromobenzofuran. What are the likely causes and solutions?

Potential Cause Troubleshooting Action
Incomplete Reaction Reduction Route: Extend the reaction time or increase the equivalents of the reducing agent. Ensure the catalyst (if used) is active and not poisoned. Buchwald-Hartwig Route: Verify the integrity and activity of the palladium catalyst and ligand. Consider increasing the catalyst loading or reaction temperature. Monitor the reaction until starting material is consumed by HPLC.
Suboptimal Reaction Temperature Review the literature for the optimal temperature range for the specific reaction. Ensure consistent heating and accurate temperature monitoring throughout the large-scale batch.
Poor Reagent Quality Use reagents from reputable suppliers and ensure they meet the required purity specifications. For the Buchwald-Hartwig reaction, ensure the base is anhydrous and the solvent is appropriately degassed.
Issue 2: Presence of Dimeric or Oligomeric Impurities

Q: I am observing impurities with higher molecular weights than the product, suggesting dimerization or oligomerization. How can I address this?

Potential Cause Troubleshooting Action
High Reaction Concentration High concentrations can favor intermolecular side reactions. Experiment with lowering the concentration of the starting materials.
Excessive Reaction Temperature or Time Prolonged heating can lead to the formation of polymeric byproducts. Optimize the reaction time and temperature to achieve complete conversion of the starting material without significant byproduct formation.
Presence of Oxidizing Agents Oxidative coupling can lead to dimer formation. Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen.
Radical Reactions Side reactions involving radical species can lead to polymerization. The mechanism of formation can be complex, involving the combination of radical intermediates.[4]
Issue 3: Discoloration of the Final Product

Q: The isolated this compound is discolored (e.g., yellow or brown). What is the cause and how can it be prevented?

Potential Cause Troubleshooting Action
Oxidation Aromatic amines are prone to oxidation, which can form colored impurities.[3] Minimize exposure to air during workup and purification by working under an inert atmosphere.
Residual Metals Trace metals from catalysts or reagents can promote degradation. Use appropriate workup procedures, such as chelation or filtration through celite, to remove residual metals.
Light Exposure Photodegradation can lead to the formation of colored byproducts. Protect the reaction mixture and the isolated product from light.

Data Presentation

Table 1: Representative HPLC-UV Data for Impurity Profiling of this compound

Compound Retention Time (min) λmax (nm) Typical Impurity Level (%)
This compound10.2254, 280>99.0
4-Nitrobenzofuran15.8310<0.1
4-Bromobenzofuran18.5250<0.1
Dimer Impurity25.3260, 320<0.15
Unknown Impurity 112.1255<0.1
Unknown Impurity 214.5275<0.1

Note: Retention times and impurity levels are representative and may vary depending on the specific HPLC method and reaction conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of this compound and its common process-related impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. Use reference standards for known impurities for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis and Purification start Starting Materials (e.g., 4-Nitrobenzofuran or 4-Bromobenzofuran) reaction Chemical Reaction (Reduction or Buchwald-Hartwig) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude hplc HPLC-UV Analysis for Impurity Profile crude->hplc hplc->reaction High Impurities - Re-evaluate Conditions purification Purification (Crystallization or Chromatography) hplc->purification Impurity Levels Acceptable? final_product Pure this compound (>99% Purity) purification->final_product troubleshooting_logic cluster_identification Impurity Identification cluster_action Corrective Actions start High Impurity Level Detected in Final Product check_starting_material Unreacted Starting Material? start->check_starting_material check_dimer Higher Molecular Weight Impurity? check_starting_material->check_dimer No optimize_reaction Optimize Reaction: - Time - Temperature - Reagent Stoichiometry check_starting_material->optimize_reaction Yes check_intermediate Known Intermediate? check_dimer->check_intermediate No optimize_concentration Optimize Reaction: - Lower Concentration - Inert Atmosphere check_dimer->optimize_concentration Yes unknown_impurity Unknown Impurity check_intermediate->unknown_impurity No improve_workup Improve Workup/ Purification check_intermediate->improve_workup Yes characterize_unknown Characterize Unknown: - LC-MS - NMR unknown_impurity->characterize_unknown

References

Technical Support Center: Enhancing the Stability of Benzofuran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of Benzofuran-4-amine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological pathways associated with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: this compound derivatives are susceptible to degradation under several conditions. The main concerns are oxidation, photolytic degradation, and instability at non-neutral pH. The aminophenol-like core of these molecules is particularly prone to oxidative processes, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions[1].

Q2: How should I properly store this compound derivatives to ensure their stability?

A2: To maximize stability, these compounds should be stored in a cool, dark, and dry place under an inert atmosphere, such as argon or nitrogen. It is recommended to use amber vials or containers wrapped in aluminum foil to protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advised[1].

Q3: What are the likely degradation pathways for this compound derivatives?

A3: Based on their chemical structure, the most probable degradation pathways involve the oxidation of the amino group. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives. Under harsh conditions, cleavage of the benzofuran ring is also possible[1].

Q4: Are there any known incompatible solvents or reagents for these compounds?

A4: Strong oxidizing agents should be strictly avoided as they will readily degrade the molecule. Protic solvents, particularly under acidic or basic conditions, may also facilitate degradation. It is important to use peroxide-free solvents, as residual peroxides can initiate oxidation[1].

Q5: Can I use a this compound derivative that has changed color?

A5: Discoloration, such as turning brown, is a visual indicator of degradation, likely due to oxidation. Using discolored material without purification can lead to unreliable and inaccurate experimental results. It is highly recommended to use material that has been stored properly and is within its shelf life. If the material has discolored, purification by recrystallization or treatment with activated charcoal may be necessary before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of the solid compound (e.g., turning brown) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C). For discolored material, consider purification by recrystallization or treatment with activated charcoal.
Low assay or purity results over time Instability in the current storage or handling conditions.Re-evaluate storage conditions. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to air. Prepare fresh solutions before use and use high-purity, degassed solvents. Analyze samples promptly after preparation.
Inconsistent experimental results Variable degradation between experiments.Standardize sample preparation procedures to ensure consistent light exposure and temperature during experiments.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound in the analytical solvent or during the analysis.Ensure the mobile phase is compatible with the compound and has been properly degassed. Check the stability of the compound in the chosen sample diluent. It may be necessary to prepare samples immediately before injection.
Low yields during synthesis Oxidation of the amine during the reaction or workup. Incomplete reaction.Perform reactions under an inert atmosphere. Use degassed solvents. During workup, minimize exposure to air and light. Ensure reaction completion by monitoring with TLC or LC-MS.

Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

Quantitative Data from Forced Degradation Studies

The following table summarizes representative data from a forced degradation study on a this compound derivative. The extent of degradation is typically determined by a stability-indicating HPLC method.

Stress ConditionTimeTemperature% DegradationMajor Degradants
0.1 M HCl24 hours60 °C15.2%Hydrolysis product 1
0.1 M NaOH24 hours60 °C22.5%Hydrolysis product 2
3% H₂O₂24 hoursRoom Temp35.8%Oxidation product 1, Oxidation product 2
Thermal (Solid)48 hours70 °C8.9%Thermal degradant 1
Photolytic (Solution)1.2 million lux hoursRoom Temp18.3%Photolytic degradant 1

Note: The data presented are illustrative and the actual degradation will depend on the specific this compound derivative.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL[1].

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis[1].

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis[1].

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours[1].

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to 70°C for 48 hours[1].

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber[1].

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound derivative from its degradation products.

Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient would start at a low percentage of acetonitrile and increase over the run to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition

This compound derivatives have shown potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[2].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of a this compound derivative.

Stability_Workflow cluster_stress Start Start: Pure this compound Derivative Forced_Deg Forced Degradation Studies Start->Forced_Deg Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Forced_Deg->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Forced_Deg->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Forced_Deg->Oxidation Thermal Thermal Stress (e.g., 70°C) Forced_Deg->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Forced_Deg->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - % Degradation - Identify Degradants - Mass Balance Analysis->Data End End: Stability Profile Established Data->End

Caption: Workflow for stability testing of this compound derivatives.

References

Technical Support Center: Chiral Integrity in Benzofuran-4-amine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral Benzofuran-4-amine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address the critical issue of racemization during your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In pharmaceutical research, the two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Therefore, maintaining the desired stereochemistry is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral this compound derivatives, racemization can occur at stereocenters, particularly the carbon atom bearing the amine group or adjacent carbons, leading to a loss of biological activity and the introduction of potentially harmful impurities.

Q2: What are the common causes of racemization during the synthesis of chiral amines?

A2: Racemization in chiral amine synthesis is often facilitated by the formation of achiral intermediates. Key factors that can induce racemization include:

  • Harsh Reaction Conditions: High temperatures and extreme pH (strongly acidic or basic conditions) can provide the energy needed to overcome the activation barrier for enantiomeric interconversion.

  • Formation of Planar Intermediates: Reaction mechanisms that proceed through planar, achiral intermediates like imines, enamines, or carbanions are highly susceptible to racemization. The subsequent protonation or reaction of these intermediates can occur from either face with equal probability, leading to a racemic mixture.

  • Choice of Reagents: Certain reagents, particularly some coupling agents used in amide bond formation when derivatizing the amine, can promote the formation of racemizable intermediates. The choice of base is also critical, as strong bases can facilitate deprotonation at the stereocenter.

  • Solvent Effects: The polarity of the solvent can influence racemization. Polar protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.

Q3: How can I detect and quantify racemization in my sample?

A3: The most common and reliable method for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be calculated, which is a measure of the purity of the desired enantiomer. Other methods include the use of chiral shift reagents in NMR spectroscopy, although this is less common for quantitative analysis.

Troubleshooting Guides

Below are common problems encountered during the synthesis of chiral this compound derivatives, along with potential causes and solutions.

Problem 1: Significant loss of enantiomeric purity in the final product after a coupling reaction to form an amide derivative.

Possible Cause Troubleshooting/Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOBt or Oxyma. These additives react with the activated carboxylic acid to form a less reactive, more stable active ester, which is less prone to racemization.
Strong Organic Base If a tertiary amine base is required, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures.
Solvent Choice Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Avoid polar protic solvents like methanol or ethanol if they are not essential for the reaction.

Problem 2: Racemization observed during a substitution reaction at the benzofuran core.

Possible Cause Troubleshooting/Solution
Reaction Mechanism If the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, the conditions might be harsh enough to cause epimerization at a nearby stereocenter.
High Temperature Lowering the reaction temperature is a crucial first step. Explore if microwave-assisted synthesis at a controlled temperature can reduce the overall reaction time and minimize exposure to high temperatures.[1]
Base-Catalyzed Epimerization If a strong base is used to deprotonate a nucleophile, it might also be abstracting a proton from the stereocenter. Consider using a weaker base or a carbonate base (e.g., K2CO3, Cs2CO3) if the reaction allows.

Problem 3: The chiral amine is racemizing during work-up or purification.

Possible Cause Troubleshooting/Solution
Acidic or Basic Conditions in Work-up Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction.
Chromatography Conditions Standard silica gel can be slightly acidic and may promote racemization of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Buffer the mobile phase if necessary and possible.
High Temperatures during Solvent Removal Concentrate the product solution under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).

Quantitative Data on Racemization Control

The choice of coupling additives and bases can significantly impact the degree of racemization during amide bond formation. The following table summarizes representative data on the percentage of the undesired enantiomer formed under different conditions during peptide coupling, which is analogous to the derivatization of the 4-amino group.

Coupling Reagent Base Additive % Racemization (D-isomer)
DCCDIPEAHOBt18%
DCCDIPEAHOAt6%
DIC-Oxyma1.1%
DIC-HOBt>5%

Data adapted from studies on racemization in peptide synthesis. The exact percentage can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol outlines a general method for coupling a carboxylic acid to a chiral this compound derivative with minimal racemization.

  • Dissolve the chiral this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N2 or Ar).

  • Add a racemization-suppressing additive such as HOBt (1.2 eq.) or Oxyma (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC·HCl, 1.2 eq.) portion-wise to the cooled solution.

  • Add a hindered base such as DIPEA (1.5 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at low temperature.

  • Purify the product by column chromatography on neutral silica gel.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess (% ee) of a chiral this compound derivative. Method optimization will be required for specific derivatives.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) is a good starting point due to their broad selectivity for a wide range of compounds, including amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Additive: To improve peak shape and resolution for amines, a small amount of a basic additive like diethylamine (DEA) or a neutral additive like trifluoroacetic acid (TFA) (typically 0.1%) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Run the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [ (A1 - A2) / (A1 + A2) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Product Mixture Chiral_Amine Chiral this compound (R-enantiomer) Base Base (e.g., strong base, high temp) Chiral_Amine->Base Deprotonation Achiral_Intermediate Achiral Intermediate (e.g., Carbanion/Imine) Base->Achiral_Intermediate Protonation Protonation/ Reaction Achiral_Intermediate->Protonation Attack from either face Racemic_Mixture Racemic Mixture (R and S enantiomers) Protonation->Racemic_Mixture

Caption: General mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start Racemization Detected (Low % ee) Check_Reaction Review Reaction Conditions Start->Check_Reaction High_Temp High Temperature? Check_Reaction->High_Temp Strong_Base Strong Base Used? High_Temp->Strong_Base No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Coupling_Reagent Coupling Reaction? Strong_Base->Coupling_Reagent No Weaker_Base Use Weaker/Hindered Base (e.g., DIPEA, Collidine) Strong_Base->Weaker_Base Yes Optimize_Coupling Use Low-Racemization Coupling Reagent + Additive (e.g., HATU/HOBt) Coupling_Reagent->Optimize_Coupling Yes Re-evaluate Re-analyze % ee Coupling_Reagent->Re-evaluate No Lower_Temp->Re-evaluate Weaker_Base->Re-evaluate Optimize_Coupling->Re-evaluate End Racemization Minimized Re-evaluate->End

Caption: Troubleshooting workflow for addressing racemization.

References

Technical Support Center: Scalable Synthesis of Substituted Benzofuran-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scalable synthesis of substituted benzofuran-4-amines.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific problems that may arise during your experiments.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination of 4-Halo-benzofuran

Question: I am attempting to synthesize a substituted benzofuran-4-amine via Buchwald-Hartwig amination of a 4-bromo-benzofuran derivative, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Buchwald-Hartwig amination are a common issue. Here is a step-by-step guide to troubleshoot the problem.

Initial Checks:

  • Inert Atmosphere: Ensure that the reaction was set up under a strict inert atmosphere (argon or nitrogen). Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.

  • Reagent Purity: Verify the purity of your 4-halo-benzofuran, amine, and solvent. Anhydrous and deoxygenated solvents are crucial. Impurities in the starting materials can poison the catalyst.

  • Base Quality: The base, typically a strong one like sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination reagent_check Check Reagent & Solvent Purity (Anhydrous, Degassed) start->reagent_check atmosphere_check Verify Inert Atmosphere (Ar or N2) start->atmosphere_check base_check Use Fresh, Anhydrous Base (e.g., NaOtBu) start->base_check catalyst_issue Catalyst/Ligand Problem? base_check->catalyst_issue optimize_conditions Optimize Reaction Conditions catalyst_issue->optimize_conditions No change_ligand Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_issue->change_ligand Yes increase_temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) optimize_conditions->increase_temp change_catalyst Try a Different Pd Pre-catalyst (e.g., G3-XPhos) change_ligand->change_catalyst success Improved Yield change_catalyst->success increase_time Extend Reaction Time (e.g., 12h -> 24h) increase_temp->increase_time increase_time->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Optimization Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. While XPhos is a good starting point, other bulky, electron-rich ligands like SPhos or RuPhos may offer better results depending on your specific substrates. Consider screening a panel of ligands.[1]

  • Reaction Temperature and Time: These reactions are typically run at elevated temperatures (80-110 °C).[1] If the reaction is sluggish, a modest increase in temperature or extending the reaction time (from 12 to 24 hours) can improve conversion. Monitor by TLC or LC-MS to check for decomposition.

  • Aryl Halide Reactivity: The reactivity of the 4-halo-benzofuran follows the order I > Br > Cl. If you are using a 4-chloro-benzofuran, you will likely need a more active catalyst system (specialized ligands) and potentially higher temperatures.

Issue 2: Difficulty in Purifying the Final this compound Product

Question: My reaction to form a substituted this compound appears successful by TLC/LC-MS, but I'm struggling to isolate a pure product. Standard silica gel chromatography gives significant streaking and poor separation.

Answer:

The basicity of the amino group on the benzofuran ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor recovery. Here are some strategies to overcome this:

  • Basified Silica Gel Chromatography:

    • Amine-Treated Solvent: Add a small amount of a volatile amine, like triethylamine (typically 0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your product for the acidic sites on the silica, leading to better peak shape.[2]

    • Ammonia in Methanol: For more polar amines, a gradient containing methanol with a small percentage of ammonium hydroxide can be effective.

  • Use of Amine-Functionalized Silica:

    • For routine purifications of basic compounds, using commercially available amine-functionalized silica gel cartridges can be highly effective.[2] This specialized stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, often allowing for purification with simple neutral solvent systems like hexane/ethyl acetate.[2]

  • Acid-Base Extraction:

    • If the impurities are non-basic, an acid-base workup can be very effective.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt.

      • Wash the organic layer to remove any remaining product.

      • Combine the acidic aqueous layers.

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.

      • Extract your now-neutral amine product back into an organic solvent.

      • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Boc Protection/Deprotection:

    • If chromatographic issues persist, you can temporarily protect the amine as a Boc-carbamate. The Boc-protected compound is much less polar and behaves well on silica gel. After purification, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable strategies for synthesizing the this compound core?

A1: There are three primary scalable routes to the this compound core, each with its own advantages. The choice often depends on the availability of starting materials.

G cluster_0 Synthetic Routes start1 4-Nitro-benzofuran method1 Reduction (e.g., SnCl2, H2/Pd) start1->method1 start2 4-Halo-benzofuran (Br, I) method2 Pd- or Cu-catalyzed Amination start2->method2 start3 4-Hydroxy-benzofuran method3 Smiles Rearrangement start3->method3 product Substituted This compound method1->product method2->product method3->product

Caption: Key synthetic pathways to substituted benzofuran-4-amines.

  • Reduction of 4-Nitro-benzofuran: This is a very common and reliable method. The 4-nitro-benzofuran precursor is synthesized and then reduced to the amine. This method avoids the use of expensive palladium catalysts for the C-N bond formation step.[1]

  • Transition Metal-Catalyzed Amination: This involves the coupling of a 4-halo-benzofuran (typically bromo- or iodo-) with an amine source. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions are the most prominent examples.[1][3][4] This route is highly versatile for introducing a wide variety of substituted amino groups.

  • Smiles Rearrangement: This pathway starts from the more readily available 4-hydroxy-benzofuran. It involves an intramolecular nucleophilic aromatic substitution and can be an effective, metal-free alternative.[1][5]

Q2: I am planning a synthesis via the reduction of a 4-nitro-benzofuran. Which reducing agent is most suitable for a scalable process?

A2: For scalability, catalytic hydrogenation and metal-acid combinations are preferred.

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It is highly scalable and common in industrial settings. However, it requires specialized hydrogenation equipment and careful handling of the flammable H₂ gas and pyrophoric catalyst.

  • Tin(II) Chloride (SnCl₂): This is a very common lab-scale method that is robust and effective.[1] It is a cost-effective and straightforward procedure, although it generates tin waste that requires proper disposal.

  • Iron/HCl or Zinc/Acetic Acid: These are classic, inexpensive reducing systems. They are effective but can require acidic workup conditions and generate metallic waste.

Q3: What are the key differences in reaction conditions between Buchwald-Hartwig and Ullmann aminations for this synthesis?

A3: Both reactions form a C-N bond but operate under different conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos).[1][3]Copper (e.g., CuI, Cu powder) often with a ligand (e.g., phenanthroline).[1][4]
Temperature Generally milder: 80 - 110 °C.[1]Typically harsher: 120 - 150 °C or higher.[1]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[1]Weaker bases are often used (e.g., K₂CO₃, Cs₂CO₃).
Substrate Scope Generally broader scope and higher functional group tolerance.[3]Can be less tolerant of sensitive functional groups due to higher temperatures.
Cost Palladium catalysts and specialized ligands can be expensive.Copper catalysts are significantly cheaper.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitro-benzofuran

This protocol describes the reduction of a 4-nitro-benzofuran intermediate using tin(II) chloride.[1]

ReagentMolar Eq.Typical Quantity (for 10 mmol scale)
4-Nitro-benzofuran1.01.77 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)3.0 - 5.06.77 g (3.0 eq)
EthanolSolvent~50 mL

Procedure:

  • Dissolve 4-nitro-benzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (~78 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by column chromatography if necessary (see Troubleshooting Issue 2).

Protocol 2: Synthesis of a Substituted this compound via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 4-bromo-benzofuran.[1]

ReagentMolar Eq.Typical Quantity (for 5 mmol scale)
4-Bromo-benzofuran1.0985 mg
Amine1.26.0 mmol
Pd₂(dba)₃0.0292 mg
XPhos0.0495 mg
Sodium tert-butoxide (NaOtBu)1.4673 mg
Anhydrous TolueneSolvent~25 mL

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-benzofuran (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.

References

Developing a more efficient work-up procedure for Benzofuran-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for reactions involving Benzofuran-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are the initial work-up steps for each?

A1: The two primary methods for synthesizing this compound are the reduction of 4-nitrobenzofuran and the Buchwald-Hartwig amination of a 4-halobenzofuran.

  • Reduction of 4-Nitrobenzofuran: This method typically employs reducing agents like tin(II) chloride (SnCl₂) in a protic solvent such as ethanol. The initial work-up involves quenching the reaction, followed by basification to neutralize the acidic reaction mixture and liberate the free amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves reacting a 4-halobenzofuran with an amine source. The initial work-up requires cooling the reaction mixture and filtering it through a pad of celite to remove the palladium catalyst.

Q2: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I resolve this?

A2: Emulsion formation is a common issue when working with aromatic amines. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Carefully adjust the pH of the aqueous layer. If the work-up is acidic, further acidification might help. Conversely, if it's basic, adding more base could be effective.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Q3: I am observing a low yield after performing an acidic wash to purify my this compound. What could be the cause?

A3: A low yield after an acidic wash is often due to the high water solubility of the resulting ammonium salt. Here are some potential reasons and solutions:

  • Excessive Acid: Using a highly concentrated acid or an excessive volume can lead to a significant portion of the protonated amine remaining in the aqueous layer. Use a dilute acid (e.g., 1M HCl) and perform multiple extractions with smaller volumes rather than a single large one.

  • Insufficient Back-Extraction: After the acidic wash, it is crucial to basify the aqueous layer to a pH of 8-9 and then extract the free amine with an organic solvent. Ensure complete basification and perform multiple extractions to recover all of the product.

  • Product Instability: While generally stable, prolonged exposure to strong acidic conditions could potentially lead to degradation of some benzofuran derivatives. Minimize the time the product spends in the acidic phase.

Q4: My purified this compound shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?

A4: The nature of impurities will depend on the synthetic route.

  • From Reduction of 4-Nitrobenzofuran:

    • Unreacted Starting Material: If the reduction is incomplete, you may have residual 4-nitrobenzofuran. This can be monitored by TLC. If present, you can repeat the reduction step or purify by column chromatography.

    • Tin Salts: Residual tin salts are a common byproduct when using SnCl₂. Thoroughly washing with a saturated solution of sodium bicarbonate and brine during the work-up is crucial. If they persist, a wash with a Rochelle's salt (sodium potassium tartrate) solution can help to chelate and remove the tin.

  • From Buchwald-Hartwig Amination:

    • Dehalogenated Benzofuran: A common side product is the hydrodehalogenation of the starting 4-halobenzofuran.

    • Phosphine Oxide: The phosphine ligand used in the reaction can be oxidized to phosphine oxide.

    • Catalyst Residues: Residual palladium can contaminate the product. These byproducts can typically be removed by careful column chromatography.

Q5: I am having difficulty with the column chromatography of this compound. It is streaking or not moving from the baseline.

A5: Amines are known to be challenging to purify by silica gel chromatography due to their basic nature, which leads to strong interactions with the acidic silica gel.

  • Tailing/Streaking: This is caused by the strong adsorption of the amine to the silica. To mitigate this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide.

  • Product Sticking to the Baseline: If your product is very polar and not moving even with a polar eluent, you may need to switch to a more polar stationary phase like alumina (basic or neutral) or use reverse-phase chromatography. Alternatively, you can try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor reaction progress by TLC. If starting material remains, consider extending the reaction time or adding more reagent.
Product loss during aqueous extraction.Perform multiple extractions with smaller volumes of organic solvent. Ensure the pH is appropriate to have the amine in the organic phase (pH > 8).
Product is volatile.Use caution when removing solvent under reduced pressure. Avoid excessive heating of the rotovap bath.
Product is an Oil Instead of a Solid Presence of solvent residues.Dry the product under high vacuum for an extended period.
Presence of impurities.Re-purify by column chromatography or attempt recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Discolored Product (e.g., brown or black) Air oxidation of the amine.Aromatic amines can be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in the dark. During work-up, minimize exposure to air.
Residual palladium catalyst.If the reaction was a Buchwald-Hartwig amination, the dark color could be from residual palladium. Ensure thorough filtration through Celite. A wash with a solution of 1,2-diaminopropane can sometimes help to scavenge residual palladium.

Experimental Protocols

Protocol 1: Work-up for the Reduction of 4-Nitrobenzofuran with SnCl₂
  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is between 8 and 9. Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine).

Protocol 2: Work-up for the Buchwald-Hartwig Amination
  • Cooling and Filtration: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and any inorganic salts.

  • Washing: Wash the Celite pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Typical Work-up Efficiencies for this compound Synthesis

Synthetic Method Work-up Procedure Typical Yield Typical Purity Key Considerations
Reduction of 4-NitrobenzofuranAcid/Base Extraction & Column Chromatography75-90%>95%Efficient for removing tin salts. Potential for emulsion formation.
Buchwald-Hartwig AminationFiltration & Column Chromatography80-95%>98%Effective for removing the catalyst. Requires careful handling of phosphine ligands.

Note: Yields and purity are dependent on specific reaction conditions and the scale of the reaction.

Visualizations

experimental_workflow cluster_reduction Reduction of 4-Nitrobenzofuran cluster_buchwald Buchwald-Hartwig Amination Reaction_R Reaction Completion (TLC Monitoring) Quench_R Quench with Ice Reaction_R->Quench_R Basify_R Basify to pH 8-9 (sat. NaHCO3) Quench_R->Basify_R Extract_R Extract with Ethyl Acetate Basify_R->Extract_R Wash_R Wash with Brine Extract_R->Wash_R Dry_R Dry (Na2SO4) & Concentrate Wash_R->Dry_R Purify_R Column Chromatography Dry_R->Purify_R Product_R Pure this compound Purify_R->Product_R Reaction_B Reaction Completion (TLC/GC-MS) Filter_B Filter through Celite Reaction_B->Filter_B Concentrate_B Concentrate Filter_B->Concentrate_B Aqueous_Wash_B Aqueous Wash (Water & Brine) Concentrate_B->Aqueous_Wash_B Dry_B Dry (Na2SO4) & Concentrate Aqueous_Wash_B->Dry_B Purify_B Column Chromatography Dry_B->Purify_B Product_B Pure this compound Purify_B->Product_B

Caption: Experimental workflows for the work-up of this compound.

Caption: Troubleshooting logic for low product yield.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Benzofuran This compound Derivatives PI3K PI3K Benzofuran->PI3K Inhibits MAPK MAPK Benzofuran->MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation MAPK->Inflammation

Caption: Potential signaling pathways modulated by this compound derivatives.

Validation & Comparative

A Comparative Analysis of the Reactivity of Benzofuran-4-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the chemical reactivity of Benzofuran-4-amine with its positional isomers: Benzofuran-2-amine, Benzofuran-3-amine, Benzofuran-5-amine, Benzofuran-6-amine, and Benzofuran-7-amine. This analysis is supported by available experimental data and theoretical principles, offering insights into how the position of the amino group influences the chemical behavior of the benzofuran ring system.

Introduction to the Reactivity of Aminobenzofurans

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The introduction of a strongly electron-donating amino group further activates the ring, enhancing its reactivity towards electrophiles. However, the position of this amino group significantly dictates the regioselectivity and overall rate of reaction. The lone pair of electrons on the nitrogen atom can participate in resonance with both the benzene and furan rings, but the extent of this delocalization and its directing effects vary for each isomer.

This guide will delve into a comparative analysis of these isomers in key chemical transformations, including electrophilic substitution, and cross-coupling reactions.

Theoretical Framework: Predicting Reactivity

The reactivity of aminobenzofuran isomers can be rationalized by considering the electronic effects of the amino group at each position. The amino group, being a strong activating group, increases the electron density of the benzofuran ring system through resonance and inductive effects. The positions most activated towards electrophilic attack are those that can be stabilized by resonance structures involving the nitrogen lone pair.

A qualitative prediction of the order of reactivity and the preferred sites of electrophilic attack for each isomer is as follows:

  • Benzofuran-2-amine and Benzofuran-3-amine: The amino group is directly on the furan ring, leading to strong activation of the furan moiety. Electrophilic attack is expected to be highly favored on the furan ring.

  • This compound and Benzofuran-7-amine: The amino group is on the benzene ring, ortho and para to the fusion with the furan ring. This leads to strong activation of the benzene ring, particularly at the positions ortho and para to the amino group.

  • Benzofuran-5-amine and Benzofuran-6-amine: The amino group is on the benzene ring, meta to the fusion with the furan ring. This results in activation of the benzene ring, with directing effects towards the ortho and para positions relative to the amino group.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a more quantitative prediction of reactivity by mapping the electron density distribution and calculating the energies of reaction intermediates for each isomer.[1]

Comparative Reactivity in Key Chemical Reactions

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzofuran core. The outcome of these reactions is highly dependent on the position of the amino group.

Nitration:

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations.

IsomerPredicted Site of NitrationExperimental Observations (Yield)
This compound C5 or C7Data not readily available. Protection of the amino group is likely required to prevent oxidation.
Benzofuran-5-amine C4 or C6Data not readily available.
Benzofuran-6-amine C5 or C7Data not readily available.
Benzofuran-7-amine C6 or C4Data not readily available.
Benzofuran-2-amine C3Susceptible to oxidation.
Benzofuran-3-amine C2 or C4Susceptible to oxidation.

Halogenation (e.g., Bromination):

Halogenation is a common method for introducing a handle for further cross-coupling reactions.

IsomerPredicted Site of BrominationExperimental Observations (Yield)
This compound C5 or C7Data not readily available.
Benzofuran-5-amine C4 or C6Data not readily available.
Benzofuran-6-amine C5 or C7Data not readily available.
Benzofuran-7-amine C6 or C4Data not readily available.
Benzofuran-2-amine C3Data not readily available.
Benzofuran-3-amine C2Data not readily available.

Friedel-Crafts Acylation:

This reaction introduces an acyl group, typically at the most electron-rich position.

IsomerPredicted Site of AcylationExperimental Observations (Yield)
This compound C5Data not readily available.
Benzofuran-5-amine C4 or C6Data not readily available.
Benzofuran-6-amine C5 or C7Data not readily available.
Benzofuran-7-amine C6Data not readily available.
Benzofuran-2-amine C3Data not readily available.
Benzofuran-3-amine C2Data not readily available.

Note: The lack of direct comparative experimental data in the tables above highlights a significant gap in the current literature. The predictions are based on general principles of electrophilic aromatic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of aminobenzofurans in these reactions will depend on the ability to first introduce a halide or triflate at a specific position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with a halide or triflate. The successful application of this reaction to aminobenzofurans would first require their regioselective halogenation.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide/triflate and an amine. This could be used to synthesize more complex aminobenzofuran derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of some aminobenzofuran isomers and their subsequent reactions are available in the literature. Below are representative examples.

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific aminobenzofuran isomers.[2][3]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminobenzofuran substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add a Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Bromination

This protocol is a general guideline and may require optimization for specific aminobenzofuran isomers.

  • Reaction Setup: Dissolve the aminobenzofuran substrate in a suitable solvent (e.g., acetic acid, chloroform).

  • Addition of Brominating Agent: Add a solution of the brominating agent (e.g., bromine in acetic acid, N-bromosuccinimide) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture for the required duration, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized electrophilic aromatic substitution pathway and a typical experimental workflow for comparing the reactivity of aminobenzofuran isomers.

Electrophilic_Substitution_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation Aminobenzofuran Aminobenzofuran Sigma_Complex Arenium Ion (Sigma Complex) Aminobenzofuran->Sigma_Complex Attack by π-system Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Product Substituted Aminobenzofuran Sigma_Complex->Substituted_Product Deprotonation (-H+)

Caption: Generalized pathway for electrophilic aromatic substitution on an aminobenzofuran.

Experimental_Workflow cluster_synthesis Synthesis of Isomers cluster_reaction Parallel Reactions cluster_analysis Analysis cluster_comparison Comparison Isomer_Synthesis Synthesize & Purify Aminobenzofuran Isomers (2-, 3-, 4-, 5-, 6-, 7-) Reaction_Setup Set up parallel reactions for each isomer under identical conditions (e.g., Nitration, Bromination, Acylation) Isomer_Synthesis->Reaction_Setup Monitoring Monitor reaction progress (TLC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze product distribution and yield (GC-MS, NMR) Monitoring->Analysis Data_Comparison Compare reaction rates and product regioselectivity Analysis->Data_Comparison

Caption: Proposed experimental workflow for a comparative reactivity study.

Conclusion and Future Directions

This guide provides a comparative overview of the reactivity of this compound and its positional isomers. While theoretical principles allow for qualitative predictions of reactivity, there is a clear need for direct, quantitative experimental comparisons. Such studies would be invaluable for the drug discovery and materials science communities, enabling more precise control over the functionalization of the benzofuran scaffold. Future research should focus on systematic studies that subject all aminobenzofuran isomers to a range of common chemical transformations under identical conditions to generate a comprehensive and directly comparable dataset.

References

Structure-Activity Relationship of Benzofuran-4-Amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. Among its derivatives, benzofuran-4-amines have emerged as a promising scaffold for the development of novel therapeutic agents, demonstrating significant potential as anticancer agents and kinase inhibitors.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran-4-amine analogs and related derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from recent studies to offer a clear, data-driven overview for researchers in the field of drug discovery.

Comparative Analysis of Anticancer and Kinase Inhibitory Activities

Recent research has explored the derivatization of the benzofuran scaffold, including analogs containing an amino group, to enhance their therapeutic properties. The following sections present quantitative data from studies on benzofuran-quinazoline hybrids and aminobenzofuran-containing proximicin analogs, highlighting their potential as anticancer agents.

Benzofuran-Appended 4-Aminoquinazoline Hybrids as EGFR-TK Inhibitors

A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids has been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and for their inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[2]

Table 1: In Vitro Cytotoxicity of Benzofuran-Quinazoline Hybrids [2]

Compound IDRA549 (Lung) IC₅₀ (µM)Caco-2 (Colorectal) IC₅₀ (µM)C3A (Hepatocellular) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
10d 4-OCH₃14.3 ± 0.910.5 ± 0.58.9 ± 0.415.6 ± 1.1
10j 3,4-(OCH₃)₂15.1 ± 1.211.2 ± 0.89.5 ± 0.616.2 ± 1.3

Table 2: EGFR-TK Inhibitory Activity of Benzofuran-Quinazoline Hybrids [1]

Compound IDREGFR-TK IC₅₀ (nM)
10d 4-OCH₃29.3 ± 1.5
10e 2,4-(OCH₃)₂31.1 ± 1.8
Gefitinib -33.1 ± 2.1

The SAR studies of these hybrids revealed that the presence of methoxy substituents on the 2-aryl ring of the benzofuran moiety significantly influences their biological activity. Specifically, compounds with a 4-methoxy (10d) and 3,4-dimethoxy (10j) substitution pattern exhibited the most potent cytotoxic effects against the tested cancer cell lines.[2] Furthermore, these compounds displayed strong inhibitory activity against EGFR-TK, with IC₅₀ values comparable to the known inhibitor Gefitinib.[1]

Aminobenzofuran-Containing Proximicin Analogs

In a separate study, a series of proximicin analogs incorporating an aminobenzofuran moiety were synthesized and evaluated for their anti-proliferative activities against human glioblastoma U-87 MG cells.[3]

Table 3: In Vitro Cytotoxicity of Aminobenzofuran-Proximicin Analogs against U-87 MG Cells [3]

Compound IDU-87 MG IC₅₀ (µM)
23(16) H4-hydroxyphenethyl15.67
24(15) 2-methylindol-3-ylethyl34.9
Temozolomide --150.34

These findings indicate that aminobenzofuran-containing proximicin analogs exhibit significant cytotoxicity against glioblastoma cells, with compound 23(16) being nearly ten times more potent than the standard-of-care chemotherapeutic agent, Temozolomide.[3]

Signaling Pathways and Experimental Workflows

The development of this compound analogs as therapeutic agents often involves targeting key cellular signaling pathways implicated in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory action of kinase inhibitors.

The evaluation of these compounds relies on robust in vitro assays to determine their potency and selectivity. A typical workflow for a kinase inhibition assay is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Compound, Kinase, and ATP/Substrate Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC₅₀ Value Luminescence->IC50_Calc

General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Summary

The collective findings from the studies on benzofuran-amine derivatives allow for the formulation of a preliminary SAR, which can guide future drug design efforts.

SAR_Summary Core This compound Core Key for kinase binding and anticancer activity R1 Substituents at C2 of Benzofuran Aryl groups with electron-donating substituents (e.g., -OCH₃) enhance activity Increased bulk can be tolerated Core->R1 R2 Amine at C4 Often part of a larger heterocyclic system (e.g., quinazoline) or linked to other functionalities Crucial for target engagement Core->R2 R3 Other positions on Benzofuran Ring Substitutions can modulate potency and selectivity Core->R3

Key structure-activity relationships of benzofuran-amine analogs.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of novel compounds.

In Vitro Kinase Inhibition Assay (Generic PI3Kα ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency of a test compound against a protein kinase, such as PI3Kα.

Materials:

  • Purified recombinant PI3Kα enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • Test compound (serial dilutions in DMSO)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the PI3Kα enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the lipid substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, Caco-2, C3A, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of a Benzofuran-4-amine Derivative Targeting Aurora B Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the novel Benzofuran derivative, compound S6, a selective Aurora B kinase inhibitor, against alternative therapies. The data presented herein is compiled from published experimental studies to facilitate an informed evaluation of its therapeutic potential in oncology.

Introduction

Benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] This guide focuses on a specific benzofuran derivative, compound S6 ((2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one), which has been identified as a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Aberrant expression and activity of Aurora B are strongly correlated with tumorigenesis, making it a compelling target for cancer therapy.[1]

This document presents a comparative analysis of the in vitro and in vivo efficacy of compound S6 against Barasertib (AZD1152), another selective Aurora B kinase inhibitor with clinical trial data, and Cisplatin, a standard-of-care chemotherapeutic agent. The objective is to provide a clear, data-driven overview of their relative performance in relevant preclinical models.

Mechanism of Action: Aurora B Kinase Inhibition

Aurora B kinase is a crucial component of the chromosomal passenger complex (CPC), which orchestrates several key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3] Inhibition of Aurora B kinase by compounds like the benzofuran derivative S6 disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptotic cell death in cancer cells.[4]

Aurora_B_Signaling_Pathway Aurora B Kinase Signaling Pathway in Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 (on Chromatin) Aurora_B->Histone_H3 Phosphorylates Kinetochore_Proteins Kinetochore-Microtubule Attachment Proteins Aurora_B->Kinetochore_Proteins Phosphorylates Centralspindlin Centralspindlin Complex Aurora_B->Centralspindlin Phosphorylates INCENP INCENP Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Bipolar_Spindle_Attachment Correct Bipolar Spindle Attachment Kinetochore_Proteins->Bipolar_Spindle_Attachment Cytokinesis_Completion Successful Cytokinesis Centralspindlin->Cytokinesis_Completion Benzofuran_S6 Benzofuran Derivative S6 (Inhibitor) Benzofuran_S6->Aurora_B Inhibits

Figure 1. Simplified signaling pathway of Aurora B kinase during mitosis and the inhibitory action of Benzofuran derivative S6.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of the Benzofuran derivative S6, Barasertib, and Cisplatin.

Table 1: In Vitro Cytotoxicity (IC₅₀) Data

The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineCancer TypeIC₅₀ (µM)Incubation Time (h)
Benzofuran derivative S6 HeLaCervical Cancer1.2[1]72
HepG2Liver Cancer1.8[1]72
SW620Colon Cancer2.1[1]72
Barasertib (AZD1152-HQPA) HL-60Leukemia0.051[5]72
SCLC Lines (sensitive)Small Cell Lung Cancer< 0.05[6][7]120
Cisplatin HeLaCervical Cancer12.3[8][9]48
HepG2Liver Cancer7.7[8][9]48

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions and cell lines across different studies.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

This table compares the ability of each compound to inhibit tumor growth in immunodeficient mice bearing human tumor xenografts.

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
Benzofuran derivative S6 QGY-7401Liver Cancer50 mg/kg, i.p., daily[1]~50[1]
Barasertib (AZD1152) SW620Colorectal Cancer150 mg/kg/day, s.c. infusion (48h)[10]79[10]
H841Small Cell Lung Cancer100 mg/kg[7]Regression[7]
Cisplatin HepG2Liver Cancer5 mg/kg, i.p., every 3 days[11]~75[11]

Note: Efficacy data is highly dependent on the specific xenograft model, dosing schedule, and duration of treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for the specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by non-linear regression analysis.

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Assay

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., QGY-7401) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 5. Drug Administration (e.g., Benzofuran S6) Tumor_Growth->Treatment Measurement 6. Tumor Volume and Body Weight Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor Excision) Measurement->Endpoint

Figure 2. General workflow for a subcutaneous xenograft tumor model experiment.

  • Animal Model: Athymic nude mice (4-6 weeks old) are typically used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ QGY-7401 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing schedule (e.g., intraperitoneal injection daily).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

The Benzofuran derivative S6 demonstrates potent in vitro cytotoxic activity against cervical, liver, and colon cancer cell lines, with IC₅₀ values in the low micromolar range.[1] Its efficacy is comparable to or greater than that of the standard chemotherapeutic agent, Cisplatin, in the tested cell lines.[8][9] Furthermore, in vivo studies confirm its anti-tumor activity in a liver cancer xenograft model.[1]

When compared to another selective Aurora B kinase inhibitor, Barasertib, compound S6 shows a promising preclinical profile. While Barasertib has been advanced to clinical trials, the data presented here suggests that the Benzofuran derivative S6 warrants further investigation as a potential therapeutic candidate for various malignancies. The detailed experimental protocols provided in this guide offer a framework for future preclinical studies aimed at further elucidating the therapeutic potential and mechanism of action of this and other novel Benzofuran-4-amine derivatives.

References

Comparative Guide to Analytical Methods for Benzofuran-4-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Benzofuran-4-amine. Due to a lack of publicly available, directly validated methods for this compound, this document outlines protocols and expected performance data based on established analytical methodologies for structurally similar benzofuran derivatives and biogenic amines. The presented methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are widely used in pharmaceutical analysis for their robustness and sensitivity, respectively.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Specificity Moderate; potential for interference from co-eluting compounds.High; based on specific mass transitions.
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products where high sensitivity is not a primary requirement.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-200 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or urine, where high sensitivity and specificity are crucial.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined based on the parent ion of this compound (m/z 134.15) and its most abundant fragment ion.

    • Qualifier: To be determined based on the parent ion and a secondary fragment ion.

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

4. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the logical workflow for cross-validation and a comparison of the analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Compare HPLC-UV and LC-MS/MS) SelectMethods Select Analytical Methods DefineObjective->SelectMethods DefineCriteria Define Acceptance Criteria (Accuracy, Precision) SelectMethods->DefineCriteria PrepareSamples Prepare Spiked QC Samples (Low, Mid, High) DefineCriteria->PrepareSamples AnalyzeMethod1 Analyze with HPLC-UV PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze with LC-MS/MS PrepareSamples->AnalyzeMethod2 CompareResults Compare Quantitative Results AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults AssessBias Assess Bias and Correlation CompareResults->AssessBias Conclusion Draw Conclusion on Comparability AssessBias->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

MethodComparison Benzofuran4Amine This compound HPLC_UV HPLC-UV Principle: UV Absorbance Sensitivity: Moderate (ng/mL) Specificity: Moderate Application: Routine QC Benzofuran4Amine->HPLC_UV LC_MS_MS LC-MS/MS Principle: Mass Spectrometry Sensitivity: High (pg/mL) Specificity: High Application: Bioanalysis, Trace Analysis Benzofuran4Amine->LC_MS_MS

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

Comparative Docking Analysis of Benzofuran-4-Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico evaluation of Benzofuran-4-amine derivatives against key biological targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and a visual representation of the computational workflow.

Benzofuran scaffolds are integral to many biologically active compounds, and their derivatives are of significant interest in medicinal chemistry. Among these, this compound derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and antimicrobial activities. Molecular docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding further drug development efforts. This guide presents a comparative analysis of docking studies performed on various this compound and related benzofuran derivatives against different biological targets.

Comparative Analysis of Docking Scores

The following table summarizes the results of various molecular docking studies on benzofuran derivatives, providing a comparison of their binding energies and inhibitory concentrations against different protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative ClassCompoundTarget Protein(s)Docking Score/Binding Energy (kcal/mol)Experimental Activity (IC50)Reference Compound
Benzofuran-appended 4-aminoquinazolines10dEGFR-TKNot explicitly stated in search results29.3 nMGefitinib (33.1 nM)
Benzofuran-appended 4-aminoquinazolines10eEGFR-TKNot explicitly stated in search results31.1 nMGefitinib (33.1 nM)
Benzofuran derivatives8PI3Kα, VEGFR-2Not explicitly stated in search results2.21 nM (PI3Kα), 68 nM (VEGFR-2)LY294002 (6.18 nM), Sorafenib (31.2 nM)
5-nitrobenzofuran-3-yl hydrazine derivativesM5k-M5oAntibacterial Targets-6.9 to -10.4Not specifiedNot specified
Benzofuran-1,3,4-oxadiazolesBF4M. tuberculosis Pks13-14.82Not specifiedTAM-16 (-14.61 kcal/mol)
Benzofuran-1,3,4-oxadiazolesBF3M. tuberculosis Pks13-14.23Not specifiedTAM-16 (-14.61 kcal/mol)
Benzofuran-1,3,4-oxadiazolesBF8M. tuberculosis Pks13-14.11Not specifiedTAM-16 (-14.61 kcal/mol)
Benzofuran-triazine derivatives8eDihydrofolate reductase (DHFR)Not explicitly stated in search results32-125 µg/µl (MIC)Not specified

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for the accuracy and reproducibility of the results. Below is a generalized protocol based on common practices cited in the referenced studies.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the this compound derivatives and reference compounds are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D formats and energetically minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Molecular Operating Environment (MOE), and PyMOL.[1][2][3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for directing the docking algorithm to the region of interest.

  • Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Results:

  • The docked conformations are visualized to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

  • The binding energies of the this compound derivatives are compared with those of the reference compounds and other derivatives to assess their relative binding affinities.

Visualization of the Comparative Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid_def Active Site Identification & Grid Box Definition ligand_prep->grid_def protein_prep Protein Preparation (PDB retrieval, Water Removal, Hydrogen Addition) protein_prep->grid_def docking_run Molecular Docking (Conformational Search) grid_def->docking_run scoring Binding Energy Calculation & Scoring docking_run->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis comparison Comparative Analysis (vs. Reference/Alternatives) interaction_analysis->comparison

Caption: Workflow for comparative molecular docking studies.

References

Benchmarking the Synthetic Efficiency of Different Benzofuran-4-amine Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Benzofuran-4-amine is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The efficient synthesis of this key intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of common and emerging synthetic methods for the production of this compound, with a focus on quantitative data, detailed experimental protocols, and safety considerations to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the most prevalent methods of this compound synthesis.

MethodStarting MaterialKey Reagents/CatalystReaction TimeTemperatureYield (%)Purity
Reduction of 4-Nitrobenzofuran 4-NitrobenzofuranSnCl₂·2H₂O, Ethanol2-4 hoursReflux (~78°C)Typically highHigh
Smiles Rearrangement 4-HydroxybenzofuranNaH, 2-bromo-2-methylpropionamide, Dioxane, DMF, HCl6-9 hours (two steps)0°C to Reflux~50%Moderate to High
Buchwald-Hartwig Amination 4-BromobenzofuranPd₂(dba)₃, XPhos, NaOtBu, Toluene, Ammonia equivalent12-24 hours80-110°CGood to ExcellentHigh
Ullmann Condensation 4-ChlorobenzofuranCuI, L-proline, K₂CO₃, DMSO, Amine source24-48 hours120-150°CModerateModerate to High

Experimental Protocols and Method Analysis

This section provides detailed experimental protocols for the compared methods, along with an analysis of their respective advantages and disadvantages.

Reduction of 4-Nitrobenzofuran

This is a widely used and effective method for producing this compound.[1] The reaction involves the reduction of a nitro group to an amine, which can be achieved using various reducing agents, with stannous chloride (SnCl₂) and catalytic hydrogenation being the most common.

Experimental Protocol (using SnCl₂):

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram:

Reduction_of_4_Nitrobenzofuran Start 4-Nitrobenzofuran in Ethanol Reagents Add SnCl₂·2H₂O Start->Reagents Reaction Reflux (78°C) 2-4 hours Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Reduction of 4-Nitrobenzofuran Workflow

Analysis:

  • Advantages: This method is generally high-yielding and utilizes relatively inexpensive reagents. The reaction conditions are straightforward and the procedure is relatively quick.

  • Disadvantages: The use of tin(II) chloride presents some environmental and safety concerns, as tin compounds can be toxic.[2][3][4] Catalytic hydrogenation, while cleaner, requires specialized equipment.

Smiles Rearrangement

The Smiles rearrangement offers a route to this compound starting from the more readily available 4-hydroxybenzofuran.[1] This multi-step process involves an intramolecular nucleophilic aromatic substitution.

Experimental Protocol: Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropionamide

  • To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, add sodium hydride (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Dry, filter, and concentrate the organic layers. Purify the crude product by column chromatography.

Step 2: Smiles Rearrangement and Hydrolysis

  • To a solution of the product from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0°C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Once the rearrangement is complete (monitored by TLC), carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze the amide.

  • Cool the mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with ethyl acetate, dry, filter, and concentrate to yield this compound. A reported yield for this two-step process is around 50%.[1]

Workflow Diagram:

Smiles_Rearrangement cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Rearrangement & Hydrolysis Start1 4-Hydroxybenzofuran Reagents1 NaH, 2-bromo-2- methylpropionamide Start1->Reagents1 Reaction1 Reflux 4-6 hours Reagents1->Reaction1 Intermediate 2-(Benzofuran-4-yloxy)-2- methylpropionamide Reaction1->Intermediate Reagents2 NaH, DMF then HCl Intermediate->Reagents2 Reaction2 0°C to RT then Reflux Reagents2->Reaction2 Product This compound Reaction2->Product

Smiles Rearrangement Workflow

Analysis:

  • Advantages: This method utilizes a different starting material, which may be more readily available or cost-effective in certain situations.

  • Disadvantages: This is a two-step process with a moderate overall yield. The use of sodium hydride requires careful handling due to its high reactivity and flammability, especially with water.[5][6][7][8][9][10][11][12] Dioxane and DMF are also solvents with potential health risks.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination and the Ullmann condensation being prominent examples applicable to the synthesis of this compound.

This palladium-catalyzed reaction is a versatile method for coupling aryl halides with amines.[6]

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an ammonia equivalent (e.g., benzophenone imine or a silylamide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography. If an ammonia surrogate was used, a subsequent hydrolysis step is required to yield this compound.

Workflow Diagram:

Buchwald_Hartwig_Amination Start 4-Bromobenzofuran & Ammonia Equivalent Catalyst Pd₂(dba)₃, XPhos, NaOtBu in Toluene Start->Catalyst Reaction 80-110°C 12-24 hours Catalyst->Reaction Workup Filtration & Extraction Reaction->Workup Hydrolysis Hydrolysis (if needed) Workup->Hydrolysis Product This compound Hydrolysis->Product

Buchwald-Hartwig Amination Workflow

Analysis:

  • Advantages: This method offers a broad substrate scope and generally provides good to excellent yields. It is a powerful tool for constructing C-N bonds.

  • Disadvantages: The palladium catalysts and phosphine ligands can be expensive.[13][14][15][16] The reaction requires anhydrous and inert conditions, which can add to the procedural complexity. Palladium catalysts can be flammable and require careful handling.[17][18][19][20]

The copper-catalyzed Ullmann condensation is a more classical approach to C-N bond formation.[2]

Experimental Protocol:

  • In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), an amine source (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).[1]

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).[1]

  • Heat the reaction mixture to 120-150°C for 24-48 hours.[1][2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, add water, and extract with ethyl acetate.

  • Dry the organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Ullmann_Condensation Start 4-Chlorobenzofuran & Amine Source Catalyst CuI, L-proline, K₂CO₃ in DMSO Start->Catalyst Reaction 120-150°C 24-48 hours Catalyst->Reaction Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Ullmann Condensation Workflow

Analysis:

  • Advantages: Copper catalysts are generally less expensive than palladium catalysts.[21][22][23][24][25]

  • Disadvantages: This method often requires harsher reaction conditions, including high temperatures and long reaction times, compared to the Buchwald-Hartwig amination.[2] The use of high-boiling solvents like DMSO can make product isolation more challenging and has environmental considerations, although DMSO is considered to have lower toxicity than many other organic solvents and is biodegradable.[1][26][27][28][29]

Cost and Safety Considerations

A comprehensive assessment of synthetic efficiency must include an analysis of reagent costs and safety profiles.

Cost Analysis:

  • Starting Materials: The relative cost of 4-nitrobenzofuran, 4-hydroxybenzofuran, and 4-halobenzofurans will significantly influence the overall cost-effectiveness of each route. Current market prices indicate that 4-hydroxybenzofuran is generally more accessible and affordable. 4-Nitrobenzofuran is also commercially available, with prices varying by supplier.

  • Reagents and Catalysts:

    • Reduction: SnCl₂ is a relatively inexpensive reagent.

    • Smiles Rearrangement: Sodium hydride is a common and affordable base, though it requires special handling.

    • Buchwald-Hartwig: Palladium catalysts (e.g., Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos) represent a significant cost component of this method.[13][14][15][16]

    • Ullmann Condensation: Copper(I) iodide and L-proline are considerably more economical than their palladium counterparts.[21][22][23][24][25][30][31][32][33][34]

Safety and Environmental Profile:

  • Reduction of 4-Nitrobenzofuran: Tin(II) chloride is harmful if swallowed and can cause severe skin burns and eye damage.[2][3][4] Proper personal protective equipment (PPE) is essential. Disposal of tin-containing waste must be handled according to regulations.

  • Smiles Rearrangement: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6][7][8][9][10][11][12] It must be handled under inert atmosphere and away from moisture. Dioxane is a suspected carcinogen, and DMF is a reproductive toxin.

  • Buchwald-Hartwig Amination: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and are a fire hazard.[17][18][19][20] Reactions should be conducted in an inert atmosphere. Toluene is a flammable and toxic solvent.

  • Ullmann Condensation: DMSO is a relatively safe solvent with low toxicity, but it can enhance the skin absorption of other dissolved chemicals.[1][26][27][28][29] The high reaction temperatures require careful monitoring to prevent accidents.

Conclusion

The choice of the optimal synthetic method for this compound production depends on a balance of factors including desired scale, cost constraints, available equipment, and safety considerations.

  • For large-scale, cost-effective synthesis , the reduction of 4-nitrobenzofuran is often the preferred method due to its high yields and use of inexpensive reagents, provided that the safety and environmental concerns associated with tin compounds are adequately managed.

  • The Smiles rearrangement offers a viable alternative if 4-hydroxybenzofuran is a more accessible starting material, though the multi-step nature and moderate yield may be drawbacks.

  • The Buchwald-Hartwig amination provides a powerful and versatile option, especially for medicinal chemistry applications where a broad range of analogues may be desired. However, the high cost of the catalyst system may be prohibitive for large-scale production.

  • The Ullmann condensation represents a more economical cross-coupling alternative to the Buchwald-Hartwig reaction, but the harsh reaction conditions can limit its applicability and scalability.

Researchers and drug development professionals should carefully evaluate these parameters to select the most efficient and practical synthetic route for their specific needs. Further process optimization and the exploration of greener synthetic alternatives are ongoing areas of research that may offer more sustainable and efficient methods in the future.

References

A Head-to-Head Comparison of Benzofuran-Based Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. This guide provides a head-to-head comparison of a series of benzofuran-based inhibitors, with a focus on their anticancer properties through the inhibition of key cellular signaling pathways. We present comparative quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying molecular mechanisms to support researchers in the development of next-generation therapeutics.

Performance Comparison of Benzofuran-Based PI3K Inhibitors

A series of novel benzofuran-thiazole hybrid compounds were synthesized and evaluated for their inhibitory activity against the phosphoinositide 3-kinase (PI3Kα) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following table summarizes the in vitro cytotoxic activity of these compounds against various cancer cell lines and their enzymatic inhibitory potency against PI3Kα, compared to the well-established PI3K inhibitor LY294002 and the chemotherapeutic drug doxorubicin (DOX).

CompoundModificationHePG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)PC3 IC₅₀ (µM)PI3Kα IC₅₀ (µM)
8 4-(4-chlorophenyl)thiazole8.4916.7210.4312.014.1
9 4-(4-methoxyphenyl)thiazole6.5513.1411.029.887.8
11 4-(4-methylphenyl)thiazole4.008.996.217.5420.5
LY294002 Reference PI3K Inhibitor----6.18
Doxorubicin Reference Chemotherapeutic4.178.875.236.77-

Data is compiled from a study on benzofuran-based derivatives as PI3K inhibitors.[1][2]

The results indicate that compounds 8 , 9 , and 11 exhibit significant cytotoxic activity against a panel of cancer cell lines.[1] Notably, compound 8 demonstrated a potent inhibitory effect on PI3Kα with an IC₅₀ value of 4.1 µM, which is more potent than the reference inhibitor LY294002 (IC₅₀ = 6.18 µM).[1][2] This suggests that the benzofuran-thiazole hybrid scaffold is a promising starting point for the development of novel PI3K inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran_Inhibitor Benzofuran-based Inhibitor Benzofuran_Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubation Incubate Kinase with Inhibitor Reagents->Incubation Add_Sub_ATP Add Substrate and ATP Incubation->Add_Sub_ATP Reaction_Incubation Incubate for Kinase Reaction Add_Sub_ATP->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent Stop_Reaction->Detection_Reagent Measure_Signal Measure Signal (e.g., Luminescence) Detection_Reagent->Measure_Signal Plot_Data Plot Signal vs. Inhibitor Concentration Measure_Signal->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50

Workflow for an In Vitro Kinase Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the key experiments cited in the evaluation of benzofuran-based inhibitors.

In Vitro PI3Kα Kinase Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (benzofuran derivatives) and reference inhibitor (LY294002)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the PI3Kα enzyme to the wells and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds and reference drug (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vivo Tumor Xenograft Study

This study evaluates the in vivo antitumor efficacy of a lead compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation

  • Lead benzofuran-based inhibitor

  • Vehicle solution for drug administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.

References

Validating the Mechanism of Action of Benzofuran-4-amine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Benzofuran-4-amine-derived compounds with alternative kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on validating the mechanism of action of this promising class of compounds in key signaling pathways implicated in cancer and inflammation.

Overview of this compound Derivatives as Kinase Inhibitors

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] Their mechanism of action is primarily attributed to their ability to compete with ATP for binding to the catalytic site of kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[2][3]

This guide will explore the interaction of this compound derivatives with several key signaling pathways, including:

  • EGFR Signaling Pathway

  • PI3K/Akt/mTOR Signaling Pathway

  • NF-κB and MAPK Signaling Pathways

Comparative Performance Analysis

The efficacy of this compound-derived compounds is best understood through direct comparison with established kinase inhibitors. The following tables summarize key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity
Compound ClassTarget KinaseCompound ExampleIC50 (nM)Reference CompoundIC50 (nM)
Benzofuran DerivativeAurora BCompound S6-Barasertib79[4]
Dibenzofuran DerivativePim-1Compound 44Potent inhibitorAZD12080.4[4]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideNF-κBCompound 3m-KL-1156-[5]
Benzo[b]furan DerivativePI3K/Akt/mTORCompound 2657 (MCF-7 cells)--[6]
Benzo[b]furan DerivativePI3K/Akt/mTORCompound 3651 (MCF-7 cells)--[6]
Benzofuran-4,5-dione DerivativeHsPDFCompound 275200--[7]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

Table 2: Cytotoxicity in Human Cancer Cell Lines
Compound ClassCell LineCompound ExampleIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran-4-yl DerivativeHead and Neck (SQ20B)Compound 90.46--[8]
mTOR Inhibitor DerivativeRadioresistant SQ20BCompound 30bSignificantly more cytotoxic than parent compoundRapamycin-[9]
Piperazine/benzofuran hybridRAW-264.7Compound 5d> 80 (low cytotoxicity)--[10]
Benzofuran-4,5-dione DerivativeVarious Cancer Cell LinesCompound 272.8 - 37--[7]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of this compound derivatives requires a multi-faceted approach, combining biochemical and cell-based assays.

In Vitro Kinase Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[11]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add the diluted compound to the wells and incubate to allow for binding to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of EGFR Signaling Pathway

This cell-based assay determines the effect of a compound on the phosphorylation status of key proteins in a specific signaling pathway within intact cells.[12]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the phosphorylated form of a protein downstream of a target kinase indicates inhibition of that kinase's activity.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A431 for EGFR) and treat with various concentrations of the this compound derivative for a specified time. Include positive (e.g., EGF stimulation) and negative (vehicle) controls.

  • Cell Lysis: Lyse the cells to extract total proteins. Use lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total EGFR) and a loading control (e.g., anti-actin).[12]

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.[13]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When an unlabeled compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Use cells expressing the NanoLuc®-kinase fusion protein.

  • Assay Setup: Add the fluorescent tracer to the cells, followed by the addition of the this compound derivative at various concentrations.

  • BRET Measurement: After an incubation period, measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection.

  • Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the test compound. This allows for the determination of the compound's affinity (IC50) for the target kinase in a cellular environment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for validating their mechanism of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates JNK JNK LPS->JNK Activates p38 p38 LPS->p38 Activates ERK ERK LPS->ERK Activates This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits This compound->ERK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Translocates & Activates JNK->Inflammatory Genes Activates p38->Inflammatory Genes Activates ERK->Inflammatory Genes Activates

Caption: NF-κB and MAPK signaling pathways and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_workflow Mechanism of Action Validation Workflow In_Vitro_Assay In Vitro Kinase Assay (Biochemical) Cell_Based_Assay Cell-Based Assay (Phosphorylation) In_Vitro_Assay->Cell_Based_Assay Confirms direct inhibition Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Based_Assay->Target_Engagement Confirms cellular activity Data_Analysis Data Analysis & Comparison (IC50 Determination) Target_Engagement->Data_Analysis Confirms target binding Conclusion Mechanism Validation Data_Analysis->Conclusion

Caption: A streamlined workflow for validating the mechanism of action of kinase inhibitors.

Conclusion

This compound-derived compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate their mechanism of action and to objectively assess their performance against other alternatives. By systematically applying these biochemical and cell-based assays, the specific molecular targets and affected signaling pathways of novel this compound derivatives can be elucidated, paving the way for their further development as targeted therapies.

References

Reproducibility of published synthesis protocols for Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and reproducible synthesis of key chemical intermediates is paramount. Benzofuran-4-amine, a crucial scaffold in medicinal chemistry, can be synthesized through various published protocols. This guide provides an objective comparison of the most common methods, supported by available experimental data, to aid in the selection of the most suitable and reproducible synthetic route.

Four principal synthetic strategies for obtaining this compound have been identified in the literature: the Smiles rearrangement of 4-hydroxybenzofuran, the reduction of 4-nitrobenzofuran, the Buchwald-Hartwig amination of 4-halobenzofurans, and the Ullmann condensation of 4-halobenzofurans. Each method presents distinct advantages and challenges regarding starting material availability, reaction conditions, and overall efficiency.

Comparative Analysis of Synthesis Protocols

The reproducibility and efficiency of a synthetic protocol are best assessed through quantitative data. The following table summarizes the reported yields and key reaction conditions for the synthesis of this compound via the four main routes. It is important to note that direct comparative studies on the reproducibility of these specific protocols are limited in the published literature. The data presented is compiled from individual reports and technical guides.

Synthesis MethodStarting MaterialKey Reagents/CatalystsSolventReaction TimeTemperatureReported Yield (%)Reference
Smiles Rearrangement 4-Hydroxybenzofuran1. NaH, 2-bromo-2-methylpropionamide2. NaH, then HCl1. Dioxane2. DMF1. 4-6 h2. 2-3 h (rearrangement), then reflux1. Reflux2. RT (rearrangement), then reflux50[1][2]
Reduction 4-NitrobenzofuranSnCl₂·2H₂OEthanol2-4 h~78°C (Reflux)Typically high[1]
Buchwald-Hartwig Amination 4-BromobenzofuranPd₂(dba)₃, XPhos, NaOtBuToluene12-24 h80-110°CGood to excellent[1]
Ullmann Condensation 4-ChlorobenzofuranCuI, L-proline, K₂CO₃DMSO24-48 h120-150°CNot specified for this compound[1]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. Below are the generalized experimental protocols for the key methods discussed.

Smiles Rearrangement of 4-Hydroxybenzofuran

This two-step process begins with the O-alkylation of 4-hydroxybenzofuran, followed by an intramolecular rearrangement and hydrolysis to yield the amine.

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropionamide To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, sodium hydride (1.1 eq) is added portion-wise at 0°C. The mixture is stirred at room temperature for 30 minutes. 2-Bromo-2-methylpropionamide (1.2 eq) is then added, and the reaction is heated to reflux for 4-6 hours. After completion, the reaction is cooled, quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the intermediate.[1]

Step 2: Rearrangement and Hydrolysis The intermediate from Step 1 (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and sodium hydride (1.2 eq) is added at 0°C. The mixture is stirred at room temperature for 2-3 hours. Following the rearrangement, the reaction mixture is carefully added to a solution of hydrochloric acid (e.g., 6M) and heated to reflux to hydrolyze the amide. After cooling and neutralization, the final product, this compound, is extracted.[1]

Reduction of 4-Nitrobenzofuran

A common and often high-yielding method involves the reduction of a nitro-substituted precursor.

In a round-bottom flask, 4-nitrobenzofuran (1.0 eq) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) is added to the solution. The reaction mixture is heated to reflux (approximately 78°C) for 2-4 hours. Upon completion, the mixture is cooled and poured into ice water. The solution is then basified, and the product is extracted with ethyl acetate.[1]

Buchwald-Hartwig Amination of 4-Bromobenzofuran

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

In an oven-dried Schlenk tube under an inert atmosphere, 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a primary amine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) are combined. Anhydrous toluene is added as the solvent. The reaction mixture is heated to 80-110°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed, dried, and concentrated to yield the product.[1]

Ullmann Condensation of 4-Chlorobenzofuran

This classical copper-catalyzed reaction provides an alternative to the palladium-catalyzed methods.

In a sealed tube, 4-chlorobenzofuran (1.0 eq), an amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq) are combined in a high-boiling polar solvent like dimethyl sulfoxide (DMSO). The mixture is heated to 120-150°C for 24-48 hours. After cooling, water is added, and the product is extracted with ethyl acetate.[1]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic methods, the following diagrams illustrate the general pathways.

Synthesis_Pathways cluster_smiles Smiles Rearrangement cluster_reduction Reduction cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation start_smiles 4-Hydroxybenzofuran inter_smiles 2-(Benzofuran-4-yloxy)-2-methylpropionamide start_smiles->inter_smiles 1. NaH, 2-bromo-2- methylpropionamide 2. Dioxane, reflux end_smiles This compound inter_smiles->end_smiles 1. NaH, DMF 2. HCl, reflux start_red 4-Nitrobenzofuran end_red This compound start_red->end_red SnCl₂·2H₂O Ethanol, reflux start_buch 4-Bromobenzofuran end_buch This compound start_buch->end_buch Pd₂(dba)₃, XPhos NaOtBu, Toluene start_ull 4-Chlorobenzofuran end_ull This compound start_ull->end_ull CuI, L-proline K₂CO₃, DMSO

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_inputs Starting Materials cluster_processes Synthetic Methods cluster_output Product sm1 4-Hydroxybenzofuran proc1 Smiles Rearrangement sm1->proc1 sm2 4-Nitrobenzofuran proc2 Reduction sm2->proc2 sm3 4-Halobenzofuran proc3 Buchwald-Hartwig Amination sm3->proc3 proc4 Ullmann Condensation sm3->proc4 product This compound proc1->product proc2->product proc3->product proc4->product

Caption: Workflow comparison of different synthesis routes.

Conclusion and Considerations for Reproducibility

While several viable routes to this compound exist, the choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities.

  • The Smiles rearrangement offers a route from a potentially accessible hydroxybenzofuran precursor, though the reported 50% yield suggests that optimization may be required for higher efficiency.

  • The reduction of 4-nitrobenzofuran is described as typically high-yielding and employs relatively common and inexpensive reagents. This may represent a robust and reproducible option, although the synthesis of the nitro-precursor must also be considered.

  • The Buchwald-Hartwig amination is a modern and powerful method with a reputation for good to excellent yields and broad substrate scope. However, the cost and sensitivity of the palladium catalyst and phosphine ligands can be a drawback.

  • The Ullmann condensation provides a classical alternative, though it often requires harsher reaction conditions (higher temperatures and longer reaction times) and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction.

For ensuring reproducibility, careful control of reaction parameters such as temperature, reaction time, and the purity of reagents and solvents is critical for all methods. For the metal-catalyzed reactions, the choice of ligand and the exclusion of oxygen and moisture are particularly important for achieving consistent results. Further studies directly comparing these methods under standardized conditions would be highly valuable to the scientific community.

References

Comparative analysis of the ADME properties of Benzofuran-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ADME Properties of Benzofuran Derivatives

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For any of these promising compounds to become a viable drug candidate, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This guide provides a framework for the comparative analysis of the ADME profiles of benzofuran derivatives, with a focus on the methodologies used to assess these critical pharmacokinetic parameters.

Data Presentation: Comparative ADME Properties

The following tables are structured to present a clear comparison of key ADME parameters for a hypothetical series of Benzofuran-4-amine derivatives. Researchers can populate these tables with their experimental data to facilitate analysis and identify structure-activity relationships (SAR).

Table 1: In Vitro Permeability and Efflux

Compound IDStructurePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate
BF-4-NH2-001 [Insert Structure]
BF-4-NH2-002 [Insert Structure]
BF-4-NH2-003 [Insert Structure]
Control (High) e.g., Propranolol>10-<2HighNo
Control (Low) e.g., Atenolol<1-<2LowNo
Control (Efflux) e.g., Digoxin>2Low-HighYes

Permeability Class: High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s). Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Table 2: In Vitro Metabolic Stability

Compound IDStructureHLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
BF-4-NH2-001 [Insert Structure]
BF-4-NH2-002 [Insert Structure]
BF-4-NH2-003 [Insert Structure]
Control (High) e.g., Verapamil<10>139Low
Control (Medium) e.g., Imipramine10-6012-139Medium
Control (Low) e.g., Tolbutamide>60<12High

HLM: Human Liver Microsomes. Stability Class based on t½: Low (<10 min), Medium (10-60 min), High (>60 min).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of ADME data. Below are standard protocols for key in vitro assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is widely used as an in vitro model to predict human intestinal absorption of drugs. It utilizes the Caco-2 cell line, which, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal epithelium.[3][4][5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to form a confluent, differentiated monolayer.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) compartment. Aliquots are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B→A): In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.[6]

  • Inhibitor Co-incubation (Optional): To identify if efflux is mediated by specific transporters like P-gp or BCRP, the assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).[6]

  • Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is then calculated.[6]

MDCK-MDR1 Permeability Assay for P-gp Substrate Identification

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux transporter. This assay is a valuable tool for specifically identifying P-gp substrates and investigating their potential to cross the blood-brain barrier.[7][8][9]

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded on semi-permeable inserts and cultured for 4-5 days to form a confluent monolayer.[10]

  • Monolayer Integrity Check: Monolayer integrity is confirmed via TEER measurements.

  • Transport Experiment: A bidirectional transport study (A→B and B→A) is performed as described for the Caco-2 assay, typically with a 60-90 minute incubation period.[10][11]

  • Quantification and Data Analysis: Compound concentrations are measured by LC-MS/MS, and Papp values and the efflux ratio are calculated. An efflux ratio ≥ 2 in MDCK-MDR1 cells, and a significantly lower ratio in wild-type MDCK cells, confirms the compound as a P-gp substrate.[10]

Liver Microsomal Stability Assay for Metabolic Rate

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[12][13] It provides data to calculate intrinsic clearance, a key parameter for predicting hepatic clearance in vivo.[13]

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound (e.g., at 1 µM) is added to the microsomal solution.[14]

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system cofactor solution. A control incubation is run without the cofactor to assess non-enzymatic degradation.[12]

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as ln(2)/k, and the intrinsic clearance (CLint) is calculated from the half-life and microsomal protein concentration.[15]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.

ADME_Experimental_Workflow cluster_absorption Absorption Screening cluster_metabolism Metabolism Screening cluster_distribution Distribution cluster_analysis Analysis & Decision caco2 Caco-2 Permeability Assay data Data Integration & SAR caco2->data mdck MDCK-MDR1 Assay mdck->data hlm Liver Microsomal Stability hlm->data cyp CYP450 Inhibition cyp->data ppb Plasma Protein Binding ppb->data decision Lead Optimization / Candidate Selection data->decision

Caption: General workflow for in vitro ADME screening in drug discovery.

Benzofuran_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent Benzofuran Derivative cyp1a2 CYP1A2 parent->cyp1a2 Oxidation cyp2d6 CYP2D6 parent->cyp2d6 Oxidation cyp3a4 CYP3A4 parent->cyp3a4 Oxidation metabolite1 Hydroxylated Metabolite cyp1a2->metabolite1 metabolite2 N-dealkylated Metabolite cyp1a2->metabolite2 cyp2d6->metabolite1 cyp2d6->metabolite2 cyp3a4->metabolite1 cyp3a4->metabolite2 ugt UGT Conjugation metabolite1->ugt Glucuronidation metabolite2->ugt Glucuronidation excretion Excretion ugt->excretion

Caption: Predicted metabolic pathway of benzofuran derivatives.

References

Evaluating the Off-Target Effects of Benzofuran-4-amine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, and psychoactive agents.[1][2] However, the therapeutic potential of any new chemical entity is intrinsically linked to its safety and selectivity. Off-target effects, where a compound interacts with proteins other than its intended target, are a major cause of adverse drug reactions and can derail an otherwise promising development program.

This guide provides a comparative evaluation of the known off-target effects of compounds based on the Benzofuran-4-amine scaffold. Due to a scarcity of comprehensive public data on the off-target profile of the basic this compound structure, this guide focuses on two key areas where data for structurally related compounds are available: kinase inhibition and interactions with monoamine transporters and receptors . We will present available quantitative data, detail the experimental methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Off-Target Interaction Profiles

The following tables summarize the in vitro activity of this compound-based compounds and their close analogs against common off-targets. It is crucial to note that the data presented is for specific, often complex, derivatives and may not be directly extrapolated to all molecules containing the this compound core.

Table 1: Kinase Inhibitory Activity of Benzofuran-Appended 4-Aminoquinazoline Hybrids

This table presents data for hybrid molecules where a benzofuran moiety is linked to a 4-aminoquinazoline core. The primary off-target identified for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Compound IDStructureTarget KinaseIC50 (nM)[3]
10d 2-(4-fluorophenyl)benzofuran appended to 4-aminoquinazolineEGFR-TK29.3[3]
10e 2-(4-(trifluoromethoxy)phenyl)benzofuran appended to 4-aminoquinazolineEGFR-TK31.1[3]
Gefitinib (Reference) -EGFR-TK33.1[3]
Table 2: Monoamine Transporter and Receptor Affinity of 4-Aminopropylbenzofuran (4-APB)

This table summarizes the pharmacological profile of 4-APB, a psychoactive benzofuran derivative. While not a simple this compound, the presence of the amino group at the 4-position of the benzofuran ring system makes it a relevant analog for understanding potential interactions with the monoaminergic system.

TargetAssay Type4-APB IC50 (nM)[4]
Serotonin Transporter (SERT) Uptake Inhibition3320[4]
Dopamine Transporter (DAT) Uptake Inhibition>10000[4]
Norepinephrine Transporter (NET) Uptake Inhibition1890[4]
5-HT2A Receptor Radioligand Binding (Ki)2400[4]
5-HT2B Receptor Radioligand Binding (Ki)1300[4]
5-HT2C Receptor Radioligand Binding (Ki)1600[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase domain. The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Microtiter plates coated with the substrate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well microtiter plate with the Poly(Glu, Tyr) substrate and incubate overnight.

  • Wash the wells with a suitable wash buffer to remove any unbound substrate.

  • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Gefitinib) in the assay buffer.

  • Add the diluted compounds to the wells.

  • Add the EGFR kinase enzyme to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the wells to remove ATP and unbound reagents.

  • Add the HRP-conjugated anti-phosphotyrosine antibody to the wells and incubate.

  • Wash the wells to remove any unbound antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Add the stop solution to quench the reaction.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on the reuptake of neurotransmitters by their respective transporters expressed in cultured cells.[4]

Principle: The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT) into cells stably expressing the corresponding transporter. The ability of a test compound to inhibit this uptake is quantified.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[4]

  • Radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]dopamine, [3H]norepinephrine).

  • Test compounds (e.g., 4-APB).

  • Culture medium and buffers.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere.

  • Prepare various concentrations of the test compound.

  • Pre-incubate the cells with the test compound or vehicle for a specified time.

  • Add the radiolabeled neurotransmitter to the wells to initiate the uptake.

  • Incubate for a short period to allow for transporter-mediated uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Lyse the cells to release the intracellular contents.

  • Add scintillation fluid to the cell lysate.

  • Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • The IC50 value is determined by measuring the concentration of the test compound required to inhibit 50% of the specific uptake of the radiolabeled neurotransmitter.

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound to a specific receptor.[4]

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioligand displaced by the test compound is measured to determine the compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT2A).

  • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds.

  • Assay buffer.

  • Glass fiber filters.

  • A cell harvester for rapid filtration.

  • Scintillation counter.

Procedure:

  • In a reaction tube, combine the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The receptors and bound radioligand are retained on the filter.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound-based compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes Inhibitor This compound -based Inhibitor Inhibitor->EGFR Inhibits (Off-target effect)

Caption: EGFR signaling pathway and the inhibitory off-target effect of certain benzofuran derivatives.

Monoamine_Transporter_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Culture cells expressing monoamine transporter (e.g., SERT) node3 Pre-incubate cells with compound node1->node3 node2 Prepare serial dilutions of This compound analog node2->node3 node4 Add radiolabeled neurotransmitter (e.g., [3H]5-HT) node3->node4 node5 Incubate for uptake node4->node5 node6 Terminate uptake and wash cells node5->node6 node7 Lyse cells node6->node7 node8 Scintillation counting node7->node8 node9 Calculate % inhibition and determine IC50 node8->node9

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Logical_Relationship Compound This compound -based Compound Binding Binding Interaction Compound->Binding OffTarget Off-Target Protein (e.g., Kinase, GPCR) OffTarget->Binding Effect Modulation of Biological Pathway Binding->Effect ADR Potential Adverse Drug Reaction Effect->ADR

Caption: Logical relationship from off-target binding to potential adverse drug reactions.

References

The Strategic Dance of Bioisosteres: A Comparative Guide to Benzofuran-4-amine and Its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic replacement of molecular fragments is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of Benzofuran-4-amine, a versatile scaffold in drug discovery, and its bioisosteric replacements. By examining the subtle yet significant impact of these substitutions on physicochemical properties and biological activities, we aim to furnish a data-driven resource for the rational design of novel therapeutics.

The benzofuran core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of an amino group at the 4-position creates a key vector for interaction with biological targets and a handle for further chemical modification. However, to optimize properties such as potency, selectivity, and metabolic stability, bioisosteric replacement is a frequently employed strategy.

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to compounds with similar biological effects.[5] Classical bioisosteres often share the same valence electron configuration. For the this compound scaffold, common bioisosteric replacements include altering the heterocyclic core (e.g., indole, benzothiophene) or modifying the exocyclic amine group.

Physicochemical Properties: A Tale of Two Rings and an Amine

The choice of a bioisostere can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic profile. Here, we compare this compound with two of its most common heterocyclic bioisosteres: Indole-4-amine and Benzothiophene-4-amine.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₈H₇NO133.151.624.35 (basic)12
Indole-4-amineC₈H₈N₂132.161.284.88 (basic)22
Benzothiophene-4-amineC₈H₇NS149.221.954.10 (basic)11

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

The replacement of the furan oxygen with a nitrogen (indole) or sulfur (benzothiophene) atom subtly alters the electronic distribution, size, and hydrogen bonding capacity of the scaffold. Indole-4-amine, for instance, introduces an additional hydrogen bond donor in the form of the indole N-H, which can lead to different interactions with target proteins and potentially increase solubility. Benzothiophene-4-amine, with the larger sulfur atom, is predicted to be more lipophilic.

Biological Activity: A Comparative Snapshot

While a direct head-to-head comparison of this compound and its bioisosteres across a wide range of assays is not extensively available in a single study, we can collate data from various sources to understand the potential impact of these substitutions. Benzofuran derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is crucial in cancer.[6] Additionally, they have been explored as anti-inflammatory agents by modulating pathways like NF-κB and MAPK.[7]

ScaffoldTarget/ActivityKey Findings
Benzofuran mTOR Signaling (Anticancer)Benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, displaying cytotoxicity against various human cancer cell lines.[6]
NF-κB and MAPK Signaling (Anti-inflammatory)Certain benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) and down-regulate the phosphorylation of key proteins in the NF-κB and MAPK pathways.[7]
STING Agonists (Antiviral)Some benzofuran derivatives have been identified as STING agonists, inducing type I interferon production and exhibiting broad-spectrum antiviral activity.[8][9]
Indole (Bioisostere) Serotonin Receptor AffinityIn a study of tryptamine bioisosteres, the benzofuran analogs showed slightly decreased affinity for 5-HT2 receptors compared to their indole counterparts.[10]
Alzheimer's Disease TargetsBoth benzofuran and indole scaffolds are considered promising for the development of drugs targeting enzymes and pathways implicated in Alzheimer's disease.[11]
Benzothiophene (Bioisostere) Tubulin Polymerization Inhibition (Anticancer)Substituted benzothiophenes have been investigated as tubulin polymerization inhibitors, a mechanism shared by some anticancer drugs.
GluN2B Receptor LigandsThe bioisosteric replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in ligands for the GluN2B subunit of the NMDA receptor.[12]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of benzofuran derivatives and their analogs.

mTORC1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the mTORC1 complex.

  • Reagents and Materials : Purified mTORC1 enzyme, substrate (e.g., recombinant 4E-BP1), ATP, assay buffer (e.g., HEPES, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare a reaction mixture containing the mTORC1 enzyme, substrate, and assay buffer.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

NF-κB Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

  • Reagents and Materials : A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase), cell culture medium, a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS), test compounds, and a luciferase assay reagent.

  • Procedure :

    • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compounds at various concentrations for a defined period (e.g., 1 hour).

    • Stimulate the cells with LPS to induce NF-κB activation.

    • Incubate for a further period (e.g., 6 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Determine the effect of the compounds on NF-κB activation relative to a vehicle control.

Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran

A common method for the preparation of 4-aminobenzofuran involves the reduction of the corresponding nitro compound.[13]

  • Reagents and Materials : 4-Nitrobenzofuran, a reducing agent (e.g., stannous chloride dihydrate - SnCl₂·2H₂O), and a solvent (e.g., ethanol).

  • Procedure :

    • Dissolve 4-nitrobenzofuran in ethanol in a round-bottom flask.

    • Add an excess of stannous chloride dihydrate to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography to obtain 4-aminobenzofuran.[13]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical drug discovery workflow.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis to Rheb-GDP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis inhibition relieved Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->mTORC1 inhibits

Caption: The mTOR signaling pathway, a key regulator of cell growth, and a target for some benzofuran derivatives.

NFkB_Signaling_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK_Complex IKK Complex MyD88->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB sequesters NF-κB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Benzofuran_Hybrid Benzofuran Hybrid Benzofuran_Hybrid->IKK_Complex inhibits

Caption: The NF-κB signaling pathway, a critical mediator of inflammation, which can be modulated by benzofuran hybrids.

Drug_Discovery_Workflow Target_Identification Target Identification Lead_Generation Lead Generation (e.g., this compound) Target_Identification->Lead_Generation Bioisosteric_Replacement Bioisosteric Replacement Lead_Generation->Bioisosteric_Replacement SAR_Studies Structure-Activity Relationship (SAR) Bioisosteric_Replacement->SAR_Studies SAR_Studies->Bioisosteric_Replacement Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A simplified workflow illustrating the role of bioisosteric replacement in drug discovery.

Conclusion

The strategic application of bioisosteric replacement to the this compound scaffold offers a powerful approach to fine-tune the properties of drug candidates. While indole and benzothiophene cores present viable alternatives, the optimal choice is highly context-dependent, relying on the specific biological target and desired pharmacokinetic profile. The data and protocols presented in this guide serve as a foundational resource for medicinal chemists to navigate the nuanced landscape of bioisosterism in their quest for novel and improved therapeutics. Future studies focusing on direct, quantitative comparisons of these and other bioisosteres will be invaluable in further refining our understanding and predictive capabilities in drug design.

References

Safety Operating Guide

Prudent Disposal of Benzofuran-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Benzofuran-4-amine, a chemical compound utilized in research and drug development, is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its chemical structure, it should be handled as a potentially hazardous substance. This guide outlines the essential procedures for its safe disposal, drawing from safety data for related compounds in the absence of a specific, detailed Safety Data Sheet (SDS) for this compound itself.

Immediate Safety Advisory: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and protocols. The information provided here is a general guideline and does not supersede institutional or regulatory requirements.

Hazard Profile and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat. Contaminated work clothing should not be allowed out of the workplace.[1][4]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid breathing dust or vapors.[3]

Quantitative Data Summary

Specific quantitative data for this compound is not available in the provided search results. The following table presents data for the parent compound, Benzofuran, to provide a general reference.

PropertyData for Benzofuran (Parent Compound)
Molecular Formula C₈H₆O
Boiling Point 173 - 175 °C / 343.4 - 347 °F[5]
Flash Point 50 °C / 122 °F[5]
Solubility Insoluble in water; miscible with benzene, petroleum ether, alcohol, and ether.[6]
Carcinogenicity Suspected of causing cancer.[5]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe handling and disposal of this compound waste.

  • Waste Segregation and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable container compatible with the chemical.[3]

    • Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container.[3]

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label should include the chemical name ("this compound"), the approximate quantity, relevant hazard pictograms, the date the waste was first added, and the contact information of the responsible researcher.

  • Temporary Storage in the Laboratory:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.[3]

    • Ensure the storage location is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Final Disposal Procedure:

    • The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][7]

    • High-temperature incineration is a common and effective method for the disposal of such organic compounds.[3][7]

    • Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[3]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visualization outlines the critical decision points and procedural flow from initial waste generation to final disposal.

cluster_prep Preparation and Handling cluster_contain Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Solid and Liquid Waste B->C Proceed with Waste Collection D Use Designated, Labeled Hazardous Waste Containers C->D E Securely Seal Containers D->E F Store in Designated Satellite Accumulation Area E->F Transfer to Storage G Ensure Area is Cool, Dry, and Well-Ventilated F->G H Contact Institutional EHS Office G->H Initiate Disposal Request I Arrange for Pickup by Licensed Waste Contractor H->I J Document Waste Transfer I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Benzofuran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzofuran-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 412336-07-3

  • Molecular Formula: C₈H₇NO[1]

Hazard Summary: this compound is a hazardous substance that requires careful handling. Key hazards include:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment for different operational stages.

Operation StageRequired Personal Protective Equipment
Receiving and Storage - Safety glasses- Nitrile gloves
Weighing and Aliquoting - Chemical splash goggles or a face shield worn over safety glasses[4]- Chemical-resistant gloves (e.g., nitrile)[2][5]- A Nomex® laboratory coat buttoned and fitting properly[4]- Government-approved respirator if not handled in a certified chemical fume hood[2][4][5]
Experimental Use - Chemical splash goggles[4]- Chemical-resistant gloves (e.g., nitrile)[2][5]- Laboratory coat[2][5]- Closed-toe shoes and long pants[4]
Spill Cleanup - Chemical splash goggles and face shield[4]- Heavy-duty chemical-resistant gloves- Disposable coveralls- Air-purifying respirator with appropriate cartridges
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key procedural steps.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Fume Hood Certification A->B C Assemble and Inspect PPE B->C D Prepare Spill Kit C->D E Weigh Solid in Fume Hood D->E Proceed to Handling F Dissolve in Appropriate Solvent E->F G Perform Experiment F->G H Label All Containers G->H I Decontaminate Glassware and Surfaces H->I Proceed to Cleanup J Segregate Waste I->J K Package and Label Waste J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols:

1. Weighing and Solution Preparation:

  • Location: All weighing and solution preparation must occur inside a certified chemical fume hood.[6]

  • Procedure:

    • Don all required PPE as specified in the table above.

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of solid this compound to the weigh boat using a clean spatula.

    • Record the weight.

    • Transfer the solid to a suitable reaction vessel.

    • Add the desired solvent to the vessel and stir until the solid is fully dissolved.

    • Tightly cap the vessel.

2. Spill Response:

  • Immediate Actions:

    • Alert all personnel in the immediate area.

    • If a large spill occurs, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) office.

  • Cleanup of Small Spills:

    • Don the appropriate PPE for spill cleanup.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Disposal Plan

Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[6]

Waste Segregation and Containment:

  • Solid Waste: Collect all solid waste contaminated with this compound, including used weigh boats, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container. Do not mix with incompatible waste streams.[6]

  • Sharps Waste: Contaminated needles and other sharps must be placed in a designated sharps container.

Final Disposal Procedure:

  • All waste containing this compound must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[6][9] High-temperature incineration is a common disposal method for such compounds.[6]

Emergency Procedures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][10]

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.